(1r,2r)-2-Amino-1,2-diphenylethanol
Description
The exact mass of the compound this compound is 213.115364102 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-amino-1,2-diphenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJJWYZZKKKSEV-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282869 | |
| Record name | (αR,βR)-β-Amino-α-phenylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88082-66-0 | |
| Record name | (αR,βR)-β-Amino-α-phenylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88082-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR,βR)-β-Amino-α-phenylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,R)-(+)-2-Amino-1,2-diphenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1r,2r)-2-Amino-1,2-diphenylethanol chemical properties
An In-depth Technical Guide to the Chemical Properties of (1R,2R)-2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry
In the landscape of modern organic synthesis and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of non-superimposable mirror images, governs molecular recognition, biological activity, and pharmacological safety. The 1,2-aminoalcohol scaffold is a privileged structure, and within the family of 2-amino-1,2-diphenylethanol, four distinct stereoisomers exist, each with unique properties and potential applications. This guide focuses specifically on the chemical properties of the This compound , a threo diastereomer, providing a technical overview for its use in research and development. While its erythro diastereomer, (1R,2S)-2-amino-1,2-diphenylethanol, is more extensively documented, understanding the nuances of the (1R,2R) isomer is crucial for unlocking novel synthetic pathways.
This document provides a detailed exploration of the (1R,2R) isomer, contextualized by comparative data with its more common diastereomer, to offer a comprehensive understanding for the practicing scientist.
Caption: Stereochemical relationships of the four isomers of 2-amino-1,2-diphenylethanol.
PART 1: Core Chemical and Physical Properties
This compound, belonging to the threo or anti configuration, is a chiral amino alcohol. While commercially available, it is significantly less studied than its erythro counterpart.[1] The table below summarizes its core properties, with data for the well-characterized (1R,2S) isomer provided for direct comparison.
| Property | This compound (threo) | (1R,2S)-2-Amino-1,2-diphenylethanol (erythro) |
| Synonym | (+)-threo-2-Amino-1,2-diphenylethanol | (-)-erythro-2-Amino-1,2-diphenylethanol |
| CAS Number | 13286-63-0[1] | 23190-16-1[2][3] |
| Molecular Formula | C₁₄H₁₅NO[1] | C₁₄H₁₅NO[2] |
| Molecular Weight | 213.28 g/mol | 213.28 g/mol [2] |
| Appearance | White to light-yellow powder | White to pale yellow crystal or powder[2] |
| Melting Point | Data not readily available in literature | 141-144 °C[2][4] |
| Optical Rotation | Positive (+) sign reported, specific value not readily available | [α]²⁵/D = -7.0° (c=0.6 in EtOH) |
| Purity | Typically ≥98% | ≥ 99%[2] |
PART 2: Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of chiral compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of a chiral molecule is identical to that of its enantiomer when measured in a standard achiral solvent. Therefore, the ¹H NMR data for (1S,2S)-(-)-2-amino-1,2-diphenylethanol can be considered representative for the (1R,2R) isomer.[5]
Expected ¹H NMR Chemical Shifts for this compound:
-
Aromatic Protons (10H): Multiplets in the range of ~7.2-7.4 ppm .
-
Benzylic CH-OH Proton (1H): A doublet at approximately ~4.8-5.0 ppm .
-
Benzylic CH-NH₂ Proton (1H): A doublet at approximately ~4.2-4.4 ppm .
-
OH and NH₂ Protons (3H): Broad singlets, chemical shift is variable and dependent on solvent and concentration.
Note: The key distinction in the ¹H NMR spectra between the threo (1R,2R) and erythro (1R,2S) diastereomers is the coupling constant (³J) between the two benzylic protons. The anti orientation of these protons in the threo isomer typically results in a larger coupling constant compared to the syn orientation in the erythro isomer.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by the following key absorptions:
-
O-H Stretch: A broad band around 3300-3400 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: One or two sharp peaks in the same region (~3300-3400 cm⁻¹) for the primary amine.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ .
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
PART 3: Stereoselective Synthesis
The synthesis of vicinal amino alcohols with precise stereochemical control is a significant challenge in organic chemistry.[6] The diastereoselectivity of the synthesis route determines whether the erythro or threo product is favored.
Dominant Synthesis of the Erythro Isomer
The most common route to 2-amino-1,2-diphenylethanol proceeds via the reduction of an α-hydroxy ketoxime, such as benzoin oxime. Catalytic hydrogenation of benzoin oxime isomers using palladium on charcoal predominantly yields the erythro amino alcohol with a diastereomeric excess of around 80%.[7] This stereochemical outcome is a primary reason for the prevalence of the erythro isomer in the literature and commercial availability.
Caption: Predominant synthesis route yielding the erythro diastereomer.
Strategies for the Threo (1R,2R) Isomer
Achieving a high diastereoselectivity for the threo isomer requires a different synthetic approach. While a specific, high-yield protocol for this compound is not well-documented in readily available literature, general strategies for synthesizing anti-amino alcohols can be proposed:
-
Resolution of a Racemic Threo Mixture: The most straightforward, albeit less elegant, method is to synthesize the racemic threo mixture and then resolve the enantiomers. This involves using a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid or mandelic acid), to form diastereomeric salts that can be separated by fractional crystallization.[8] Once separated, the pure enantiomer of the amino alcohol can be regenerated by treatment with a base.
-
Diastereoselective Reduction: The reduction of specific α-amino ketone derivatives can be directed to favor the threo product. The choice of protecting groups on the amine and the reducing agent (e.g., NaBH₄, L-Selectride®) can influence the stereochemical outcome by altering the chelation control and steric hindrance in the transition state.
PART 4: Applications in Asymmetric Synthesis
Chiral 1,2-aminoalcohols are highly valued as chiral auxiliaries .[2] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent reaction to proceed with high stereoselectivity.[2] After the reaction, the auxiliary is cleaved and can often be recovered.
The Role of the Erythro (1R,2S) Isomer (A Case Study)
To understand the potential role of the (1R,2R) isomer, it is instructive to examine its well-documented diastereomer. (1R,2S)-2-amino-1,2-diphenylethanol is a versatile chiral auxiliary and ligand precursor used in numerous applications:
-
Chiral Ligands for Catalysis: It can be condensed with aldehydes to form chiral Schiff base ligands. These ligands coordinate with metals like Vanadium(V) to create catalysts for asymmetric oxidation reactions.
-
Chiral Auxiliaries: It is used to direct stereoselective Staudinger-type reactions for the synthesis of β-lactams and in Pd(II)-assisted chiral tandem alkylation reactions.
-
Chiral Stationary Phases: Derivatives can be immobilized on silica gel to create chiral stationary phases (CSPs) for the HPLC-based separation of enantiomers.
The efficacy of these auxiliaries often stems from their ability to form rigid, chelated transition states where one face of the reactive center is sterically shielded by the bulky phenyl groups, forcing the incoming reagent to attack from the less hindered face.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. chemimpex.com [chemimpex.com]
- 3. strem.com [strem.com]
- 4. (1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1 | Chemsrc [chemsrc.com]
- 5. (1S,2S)-(-)-2-AMINO-1,2-DIPHENYLETHANOL(23190-17-2) 1H NMR spectrum [chemicalbook.com]
- 6. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
(1r,2r)-2-Amino-1,2-diphenylethanol structure elucidation
A Technical Guide to the Structure Elucidation of (1R,2R)-2-Amino-1,2-diphenylethanol
Abstract: This comprehensive technical guide provides a multi-technique, field-proven methodology for the complete structure elucidation of this compound. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, establishing a self-validating workflow that ensures the unambiguous determination of the compound's constitution, connectivity, and absolute stereochemistry. The guide integrates foundational analysis via mass spectrometry and infrared spectroscopy, detailed structural mapping through advanced NMR techniques, and definitive stereochemical assignment by single-crystal X-ray crystallography. Each section includes detailed, step-by-step protocols, data interpretation guidelines, and illustrative diagrams to provide a robust framework for chemical characterization.
Introduction: The Imperative of Stereochemical Precision
This compound is a valuable chiral compound widely employed in asymmetric synthesis as a chiral auxiliary or a precursor to chiral ligands and catalysts.[1][2][3] Its rigid diphenyl framework and defined stereocenters provide a powerful tool for controlling the stereochemical outcome of chemical reactions, a critical aspect of modern pharmaceutical and fine chemical synthesis.[4][5] As most biological targets are chiral, the therapeutic efficacy and safety of a drug molecule are often intrinsically linked to its specific three-dimensional arrangement.[4]
Therefore, the rigorous and unequivocal confirmation of the structure and, most importantly, the absolute configuration of molecules like this compound is not merely an academic exercise; it is a foundational requirement for its application in any stereoselective process. This guide outlines a logical and synergistic workflow, leveraging a suite of analytical techniques to build a complete and validated structural picture.
Chapter 1: Foundational Analysis - Confirming Molecular Formula and Functional Groups
The initial phase of structure elucidation focuses on rapidly confirming the expected molecular formula and the presence of key functional groups. These techniques are high-throughput and provide the first layer of validation.
Mass Spectrometry (MS): Verifying Molecular Weight
Expertise & Causality: Mass spectrometry is the first logical step as it provides a direct and highly sensitive measurement of the compound's molecular weight, which in turn confirms its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically preserves the molecular ion, minimizing initial fragmentation.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Set the mass spectrometer to positive ion detection mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.
Data Presentation: Expected Ions The molecular formula for 2-amino-1,2-diphenylethanol is C₁₄H₁₅NO, with an exact mass of 213.1154 g/mol .[6][7]
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₄H₁₆NO]⁺ | 214.1226 |
| [M+Na]⁺ | [C₁₄H₁₅NNaO]⁺ | 236.1046 |
Trustworthiness: The observation of the protonated molecular ion [M+H]⁺ at m/z 214.1226 provides strong evidence for the compound's molecular formula. High-resolution mass spectrometry (HRMS) can confirm this with high precision, typically within 5 ppm, offering a self-validating check on the elemental composition. Fragmentation patterns, often observed with harder ionization techniques or in tandem MS, can provide further structural clues.[8][9] Alpha-cleavage next to the amine and alcohol groups is a common fragmentation pathway for such molecules.[9][10]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is employed to quickly confirm the presence of the characteristic functional groups: the hydroxyl (-OH) and amine (-NH₂) groups, as well as the aromatic rings. This technique is non-destructive and provides a unique "fingerprint" of the molecule's vibrational modes.[11]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean crystal.
-
Sample Scan: Lower the anvil to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
Data Presentation: Characteristic Absorption Bands The spectrum will exhibit characteristic bands for the key functional groups present in an amino alcohol.[12][13][14][15]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3400-3300 (sharp) | N-H stretch | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| 1250-1050 | C-O stretch | Alcohol |
| 1250-1020 | C-N stretch | Amine |
Trustworthiness: The simultaneous observation of strong, broad O-H stretching and distinct N-H stretching bands is a definitive indicator of an amino alcohol structure. These results, combined with MS data, build a solid foundation for the more detailed structural analysis to follow.
Chapter 2: Elucidating Connectivity and Relative Stereochemistry via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and relative stereochemistry of a molecule in solution. A combination of 1D and 2D NMR experiments provides an interlocking, self-validating dataset.
¹H and ¹³C NMR Spectroscopy
Expertise & Causality: ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. For this compound, the key diagnostic signals are the two methine (C-H) protons of the ethanol backbone. Their coupling constant (J-value) is highly indicative of their dihedral angle and thus their relative syn or anti stereochemistry.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
DEPT-135 (Optional but Recommended): Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.
Data Presentation: Expected Chemical Shifts (in CDCl₃) Note: Exact chemical shifts can vary based on solvent and concentration.
¹H NMR
| Proton | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Ar-H | 7.4 - 7.2 | multiplet | 10H | Phenyl protons |
| H-C(1) | ~4.8 | doublet | 1H | CH-OH |
| H-C(2) | ~4.2 | doublet | 1H | CH-NH₂ |
| OH, NH₂ | variable | broad singlet | 3H | Exchangeable protons |
¹³C NMR
| Carbon | Approx. δ (ppm) | Assignment |
|---|---|---|
| Ar-C | 140 - 125 | Phenyl carbons |
| C-1 | ~76 | CH-OH |
| C-2 | ~60 | CH-NH₂ |
Trustworthiness: The crucial piece of data from the ¹H NMR spectrum is the coupling constant between H-C(1) and H-C(2). For the (1R,2R) or (1S,2S) diastereomers (the anti form), the protons are typically in a trans-like arrangement, leading to a larger coupling constant (typically J ≈ 8-10 Hz). For the (1R,2S) or (1S,2R) diastereomers (the syn or erythro form), the gauche relationship results in a smaller coupling constant (J ≈ 3-5 Hz). This allows for the assignment of the relative stereochemistry .
2D NMR (COSY & HSQC)
Expertise & Causality: 2D NMR experiments confirm the assignments made in 1D spectra. A COSY (Correlation Spectroscopy) experiment shows which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton directly to the carbon it is attached to. This creates an unambiguous map of the C-H framework.
-
COSY: A cross-peak between the signals at ~4.8 ppm and ~4.2 ppm would definitively confirm that the two methine protons are on adjacent carbons.
-
HSQC: This experiment would show a correlation between the proton at ~4.8 ppm and the carbon at ~76 ppm (C1), and another between the proton at ~4.2 ppm and the carbon at ~60 ppm (C2).
Chapter 3: The Definitive Proof - Absolute Stereochemistry by X-ray Crystallography
Expertise & Causality: While NMR can confidently establish the relative stereochemistry (syn vs anti), it cannot distinguish between enantiomers (e.g., (1R,2R) vs (1S,2S)). Single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of a chiral molecule.[16] The technique provides a three-dimensional map of electron density in the crystal, allowing for the precise placement of every atom in space.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a high-quality single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is used to solve the crystal structure, yielding the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays, particularly by the oxygen and nitrogen atoms. The result is typically expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[17]
Data Presentation: Key Crystallographic Parameters A successful crystallographic analysis will yield a detailed report. For (1R,2S)-2-amino-1,2-diphenylethanol (the diastereomer), crystallographic data is available.[6][18] The (1R,2R) form would be expected to crystallize in a chiral space group.
| Parameter | Typical Value/Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | A non-centrosymmetric (chiral) space group |
| Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Flack Parameter | Value close to 0 (± ~0.1) for the correct structure |
| R-factor | A measure of agreement, typically < 0.05 for a good structure |
Trustworthiness: A refined crystal structure with a low R-factor and a Flack parameter near zero provides the highest possible level of confidence in the assigned absolute stereochemistry.[19] It is the definitive, self-validating proof of the compound's three-dimensional structure.
Conclusion
The structure elucidation of a chiral molecule like this compound is a systematic process where each analytical technique provides a crucial piece of the puzzle. The workflow presented here—from initial MS and IR checks to detailed NMR analysis and final X-ray confirmation—represents a robust, logical, and self-validating methodology. By understanding not just the "how" but the "why" behind each experimental choice, researchers can apply this framework to ensure the highest degree of scientific integrity and confidence in their chemical structures, a prerequisite for any successful application in research, development, and manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol 99 23364-44-5 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. 手性助劑 [sigmaaldrich.com]
- 6. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of (1R,2R)-2-Amino-1,2-diphenylethanol: A Technical Guide
Introduction: The Challenge of Stereoisomer-Specific Characterization
(1R,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol, a class of compounds of significant interest in asymmetric synthesis and pharmaceutical development. As with many chiral molecules, its biological activity and utility as a chiral auxiliary are intrinsically tied to its specific stereochemistry. The 2-amino-1,2-diphenylethanol structure possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).
The precise characterization of each stereoisomer is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization. However, obtaining and verifying complete spectroscopic datasets for each specific stereoisomer can be challenging, as publicly available data is often concentrated on the more commonly synthesized or utilized isomers.
This guide provides a comprehensive overview of the spectroscopic data for 2-amino-1,2-diphenylethanol. While the primary focus of this document will be on the well-characterized (1R,2S) stereoisomer, for which a wealth of reliable data exists, the principles and techniques discussed are broadly applicable to the analysis of the (1R,2R) isomer and its enantiomer. The subtle yet significant differences in the spectra of diastereomers will be highlighted where appropriate, providing a framework for researchers to approach the characterization of any of the four stereoisomers.
Molecular Structure and Spectroscopic Correlation
The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. The following diagram illustrates the structure of this compound, with key atoms labeled for reference in the subsequent spectroscopic discussions.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For the diastereomers of 2-amino-1,2-diphenylethanol, the chemical shifts and, most notably, the coupling constants of the benzylic protons are key diagnostic features.
Table 1: Representative ¹H NMR Data for (1R,2S)-2-Amino-1,2-diphenylethanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10 - 7.40 | m | 10H | Ar-H |
| 4.75 | d | 1H | CH-OH |
| 4.20 | d | 1H | CH-NH₂ |
| 2.50 | br s | 3H | OH, NH₂ |
Note: The chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The broad singlet at 2.50 ppm is due to the exchangeable protons of the alcohol and amine groups.
Interpretation of the ¹H NMR Spectrum:
The aromatic region (7.10 - 7.40 ppm) typically appears as a complex multiplet, integrating to 10 protons, corresponding to the two phenyl groups. The two benzylic protons, one attached to the carbon bearing the hydroxyl group (CH-OH) and the other to the carbon with the amino group (CH-NH₂), are diastereotopic and thus have different chemical shifts. They appear as doublets due to coupling to each other. The magnitude of the coupling constant (J-value) between these two protons is highly dependent on the dihedral angle between them, which is different for the erythro (syn) and threo (anti) diastereomers. For the (1R,2S) or erythro isomer, a smaller coupling constant is generally observed compared to the threo isomer.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Table 2: Representative ¹³C NMR Data for (1R,2S)-2-Amino-1,2-diphenylethanol
| Chemical Shift (δ) ppm | Assignment |
| 142.5 | Ar-C (quaternary) |
| 140.0 | Ar-C (quaternary) |
| 128.5 | Ar-CH |
| 128.0 | Ar-CH |
| 127.5 | Ar-CH |
| 127.0 | Ar-CH |
| 76.0 | CH-OH |
| 60.0 | CH-NH₂ |
Interpretation of the ¹³C NMR Spectrum:
The spectrum shows distinct signals for the two benzylic carbons, with the carbon attached to the more electronegative oxygen atom (CH-OH) appearing further downfield (around 76.0 ppm) than the carbon attached to the nitrogen atom (CH-NH₂) (around 60.0 ppm). The aromatic region displays multiple signals corresponding to the protonated and quaternary carbons of the two phenyl rings.
Experimental Protocol for NMR Data Acquisition
Caption: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for (1R,2S)-2-Amino-1,2-diphenylethanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Strong, Broad | O-H and N-H stretching |
| 3030 | Medium | Aromatic C-H stretching |
| 2850 - 2960 | Medium | Aliphatic C-H stretching |
| 1600, 1495, 1450 | Medium to Strong | Aromatic C=C stretching |
| 1050 - 1150 | Strong | C-O stretching |
| 700, 750 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Interpretation of the IR Spectrum:
The most prominent feature in the IR spectrum of 2-amino-1,2-diphenylethanol is the broad absorption band in the 3300-3500 cm⁻¹ region, which is characteristic of the O-H and N-H stretching vibrations. The presence of two phenyl groups is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹, the C=C stretching bands in the 1450-1600 cm⁻¹ region, and the strong C-H out-of-plane bending bands characteristic of monosubstituted benzene rings. The strong absorption for the C-O stretch is also a key diagnostic peak.
Experimental Protocol for IR Data Acquisition (ATR)
-
Background Spectrum: Record a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal.[1]
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.[1]
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[1]
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.[1]
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
Expected Fragmentation Pattern:
For 2-amino-1,2-diphenylethanol (Molecular Weight: 213.28 g/mol ), the molecular ion peak [M]⁺ at m/z 213 would be expected. Common fragmentation pathways for amino alcohols include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a common fragmentation pathway. This would lead to fragments such as [C₈H₁₀N]⁺ (m/z 120) from cleavage next to the amino group, and [C₇H₇O]⁺ (m/z 107) from cleavage next to the hydroxyl group.
-
Loss of water: Dehydration ([M-H₂O]⁺) can occur, leading to a peak at m/z 195.
-
Loss of ammonia: Loss of NH₃ ([M-NH₃]⁺) can also be observed, resulting in a peak at m/z 196.
-
Benzylic cleavage: Cleavage of the benzylic C-C bond can lead to the formation of the tropylium ion [C₇H₇]⁺ at m/z 91.
Experimental Protocol for MS Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.[1]
-
Infusion: Introduce the sample solution into the Electrospray Ionization (ESI) source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.[1]
Conclusion
The spectroscopic characterization of this compound and its stereoisomers relies on a multi-technique approach, with NMR, IR, and MS each providing a unique and complementary piece of the structural puzzle. While this guide has focused on the well-documented data for the (1R,2S) isomer, the principles of spectral interpretation and the experimental protocols are directly applicable to the (1R,2R) isomer. Careful analysis of the spectroscopic data, particularly the coupling constants in ¹H NMR, allows for the unambiguous differentiation of the diastereomers, which is crucial for their application in stereoselective synthesis and pharmaceutical research.
References
Introduction: The Architectural Significance of a Chiral Amino Alcohol
An In-depth Technical Guide to (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
A Note on Stereochemistry and CAS Number: This guide focuses on the chiral compound identified by CAS number 23190-16-1 . It is critical to note that this CAS number corresponds to the (1R,2S)-(-)-2-Amino-1,2-diphenylethanol diastereomer, also known as an erythro isomer. The requested topic specified the (1R,2R) configuration, a threo diastereomer, which is a different compound with a distinct CAS number (35249-93-7). Given the provided CAS number and the extensive documentation and commercial availability of the (1R,2S) isomer, this guide will detail the properties and applications of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol as the scientifically accurate subject.
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the precise control of molecular three-dimensional orientation—chirality—is paramount. The biological activity, efficacy, and safety of a drug can be intrinsically linked to its stereochemistry.[1] (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a cornerstone chiral building block, a versatile amino alcohol valued for its rigid stereochemical structure.[2] Its utility stems from its dual functionality—an amino group and a hydroxyl group—positioned in a defined spatial arrangement on a diphenyl scaffold. This structure makes it an invaluable tool, primarily as a precursor for highly effective chiral ligands and catalysts used in asymmetric synthesis, enabling the production of enantiomerically pure compounds.[2][3] This guide provides an in-depth exploration of its properties, synthesis, and key applications, tailored for researchers and development scientists aiming to leverage its capabilities.
Core Compound Profile
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a white to off-white crystalline solid.[3][4] Its well-defined physical and chemical properties are foundational to its application in stereocontrolled synthesis.
| Property | Value |
| CAS Number | 23190-16-1 |
| Molecular Formula | C₁₄H₁₅NO[3][5][6] |
| Molecular Weight | 213.28 g/mol [3][5][7] |
| Appearance | White to pale yellow crystal or powder[3][4] |
| Melting Point | 141-144 °C[3] |
| Optical Rotation | [α]²⁰/D = -6 to -8° (c=0.6 in EtOH)[3] |
| SMILES | N--INVALID-LINK--c1ccccc1">C@Hc2ccccc2[8] |
| InChI Key | GEJJWYZZKKKSEV-UONOGXRCSA-N[8] |
Synthesis and Chiral Purity
While (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is readily available from commercial suppliers, understanding its synthesis provides insight into its stereochemical integrity. A common laboratory-scale approach involves the stereoselective catalytic hydrogenation of benzoin oxime isomers using a palladium on charcoal catalyst.[9] This method typically yields the erythro amino alcohols, including the (1R,2S) isomer, with good diastereomeric excess.[9]
The ultimate goal is enantiomeric purity. Chiral resolution, the process of separating a racemic mixture, is a fundamental technique in stereochemistry.[10][11] For amino alcohols, this can be achieved by forming diastereomeric salts with a chiral acid, separating these salts by fractional crystallization, and then liberating the desired enantiomer.[11] For industrial and research applications, however, purchasing the compound with a guaranteed high enantiomeric excess (typically ≥99% by chiral HPLC) is the most practical and reliable approach.[3]
Keystone Applications in Asymmetric Synthesis
The primary value of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol lies in its application as a chiral precursor for catalysts that mediate enantioselective transformations.
The Chiral Auxiliary and Ligand Precursor
A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct a reaction's stereoselectivity.[12] While this compound can act as an auxiliary, its more prominent role is as a precursor to some of the most powerful catalysts in asymmetric synthesis.[5] Its rigid structure and defined stereocenters allow for the creation of a highly ordered and predictable chiral environment when complexed with a metal or metalloid.
Synthesis of Chiral Oxazaborolidine Catalysts (Corey-Bakshi-Shibata Catalysts)
A premier application of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is in the synthesis of chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts.[13] These catalysts are exceptionally effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane source.[14][15][16]
This protocol describes the in situ generation of the catalyst, a common and efficient practice.
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Preparation: A solution of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (0.1 molar equivalents relative to the ketone substrate) is prepared in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Catalyst Formation: To the stirred solution of the amino alcohol at room temperature, a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂, 1.0 M in THF, 0.1 molar equivalents) is added dropwise.
-
Incubation: The mixture is stirred at room temperature for approximately 30-60 minutes. During this time, hydrogen gas evolves as the amino alcohol reacts with the borane to form the bicyclic oxazaborolidine structure.[13] The completion of this step is crucial for achieving high enantioselectivity.
Caption: Workflow for the in situ synthesis of an oxazaborolidine catalyst.
Application Example: Enantioselective Reduction of Acetophenone
The true power of the derived catalyst is demonstrated in its ability to control the stereochemical outcome of a reaction. The reduction of a simple prochiral ketone like acetophenone is a benchmark transformation.
The enantioselectivity arises from a highly organized transition state. The oxazaborolidine catalyst coordinates with both the borane reducing agent (at the nitrogen atom) and the ketone substrate (at the boron atom). The ketone's larger substituent (phenyl) orients away from the catalyst's bulky diphenyl framework to minimize steric hindrance. This locks the ketone into a specific orientation, exposing one face to hydride delivery from the coordinated borane.
Caption: Simplified catalytic cycle for enantioselective ketone reduction.
-
Catalyst Preparation: Following the workflow in section 3.2, prepare the catalyst in situ using 0.1 equivalents of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol and 0.1 equivalents of BH₃·SMe₂ in dry THF.
-
Substrate Addition: Cool the catalyst solution to a specified temperature (e.g., 0 °C or -20 °C for higher selectivity). Add a solution of acetophenone (1.0 equivalent) in dry THF dropwise to the catalyst solution.
-
Reducing Agent Addition: Slowly add the stoichiometric reducing agent, typically a borane solution (e.g., BH₃·SMe₂, 0.6 equivalents), to the reaction mixture while maintaining the low temperature. The slow addition is critical to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Once complete, carefully quench the reaction by the slow, dropwise addition of methanol at low temperature to destroy any excess borane.
-
Workup and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. The residue is typically treated with aqueous acid (e.g., 1N HCl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the chiral 1-phenylethanol.
| Substrate | Product Configuration | Typical Yield | Typical Enantiomeric Excess (ee) |
| Acetophenone | (R)-1-Phenylethanol | >95% | >96% |
| Propiophenone | (R)-1-Phenyl-1-propanol | >95% | >97% |
Note: The (1R,2S)-amino alcohol precursor typically leads to the (R)-alcohol product for most simple ketones. The enantiomeric excess can be further improved by optimizing temperature, solvent, and borane source.
Analytical Characterization
Verifying the identity, quality, and stereochemical purity of the final product is a non-negotiable step in synthesis.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the resulting alcohol and to ensure the absence of impurities.[17][18]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of the product. The chiral alcohol is passed through a column containing a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.[3]
-
Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the net chirality of the sample and is a good indicator of which enantiomer is in excess.
-
Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups, such as the broad hydroxyl (-OH) stretch in the product, and the disappearance of the ketone carbonyl (C=O) stretch from the starting material.[8]
Safety, Handling, and Storage
As a fine chemical, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol requires careful handling.
-
Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][19]
-
Precautions: Always handle in a well-ventilated area or fume hood.[20] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[7][21] Avoid breathing dust.[21]
-
Storage: Store in a tightly sealed container in a cool, dry place.[20] It is a combustible solid but not considered a significant fire risk.[20]
-
Spills: In case of a spill, avoid generating dust.[20] Use dry clean-up procedures and collect the material in a sealed container for disposal in accordance with local regulations.[20]
Conclusion
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is more than just a chiral molecule; it is an enabling tool for asymmetric synthesis. Its primary application as a precursor to highly efficient oxazaborolidine catalysts has made it indispensable for the enantioselective production of chiral alcohols, which are themselves valuable intermediates in drug discovery and development.[1][3] The reliability, high stereoselectivity, and well-understood mechanisms associated with its use ensure its continued relevance and importance for scientists and researchers dedicated to the art and science of chiral synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 23190-16-1: (1R,2S)-(-)-2-Amino-1,2-diphenylethanol [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 23190-16-1 | FA37402 [biosynth.com]
- 7. (1S,2R)-(+)-2-氨基-1,2-二苯基乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. insuf.org [insuf.org]
- 14. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
- 17. (1S,2R)-2-Amino-1,2-diphenylethanol(23364-44-5) 1H NMR [m.chemicalbook.com]
- 18. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) 1H NMR spectrum [chemicalbook.com]
- 19. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of (1r,2r)-2-Amino-1,2-diphenylethanol
Abstract
(1R,2R)-2-Amino-1,2-diphenylethanol is a paramount chiral vicinal amino alcohol, a structural motif frequently encountered in bioactive natural products, pharmaceuticals, and as a cornerstone in asymmetric synthesis.[1][2] Its rigid diphenyl backbone and defined stereochemistry at the C1 and C2 positions make it an invaluable chiral auxiliary and a precursor for highly effective chiral ligands in catalysis.[3][4] This guide provides a comprehensive examination of the predominant synthetic pathway to this compound, focusing on the stereoselective reduction of benzoin oxime. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and contextualize the synthesis within the broader landscape of chiral amino alcohol preparation.
Introduction: The Strategic Importance of this compound
Chiral 1,2-amino alcohols are a privileged class of organic compounds whose stereochemistry is often decisive for their biological function or catalytic efficacy.[5] The title compound, with its specific (1R,2R) or erythro configuration, serves as a critical building block in modern organic chemistry. Its applications are extensive, ranging from its role as a chiral auxiliary, guiding the stereochemical outcome of reactions, to its incorporation into Active Pharmaceutical Ingredients (APIs) where precise 3D arrangement is essential for interaction with biological targets.[3][6] Furthermore, it is a precursor for ligands used in asymmetric catalysis, enabling the production of enantiomerically pure compounds vital for the pharmaceutical, agrochemical, and fine chemical industries.[3]
The development of efficient, scalable, and highly stereoselective routes to this and other vicinal amino alcohols is therefore an area of intense research.[2][5] While numerous advanced strategies exist, including asymmetric aminohydroxylation, kinetic resolution, and biocatalysis, the reduction of an α-hydroxy ketoxime derived from benzoin remains a robust, reliable, and widely practiced approach.[1][7]
Core Synthetic Strategy: From Benzoin to a Chiral Amino Alcohol
The most direct and well-established synthesis of this compound commences with the commercially available α-hydroxy ketone, benzoin. The strategy involves two key transformations: the introduction of a nitrogen moiety via oximation, followed by a diastereoselective reduction of the carbon-nitrogen double bond.
Diagram: Overall Synthetic Workflow
Caption: A two-step workflow for the synthesis of the target amino alcohol.
Step 1: Oximation of Benzoin
The initial step involves the conversion of the ketone functional group in benzoin to an oxime. This is a classic condensation reaction with hydroxylamine.
-
Mechanism and Rationale: Benzoin is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or an organic base). The base deprotonates the hydroxylamine hydrochloride to generate free hydroxylamine (NH₂OH), a potent nucleophile. The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of benzoin. A subsequent series of proton transfers and the elimination of a water molecule yield benzoin oxime. This step is highly efficient and introduces the necessary nitrogen atom into the molecular framework. The product is typically a mixture of (E) and (Z) isomers of the oxime.[7]
Step 2: Diastereoselective Reduction of Benzoin Oxime
This is the critical stereochemistry-defining step of the synthesis. The goal is to reduce the C=N double bond of the oxime in a way that preferentially forms the (1R,2R) diastereomer. Catalytic hydrogenation is the method of choice for this transformation.[7][8]
-
Causality of Stereoselection: The stereochemical outcome is directed by the existing stereocenter bearing the hydroxyl group. During catalytic hydrogenation with a heterogeneous catalyst like Palladium on carbon (Pd/C), the benzoin oxime molecule adsorbs onto the catalyst surface. The bulky phenyl and hydroxyl groups are believed to orient the molecule in a specific conformation to minimize steric hindrance. This preferred orientation dictates the face from which hydrogen is delivered to the C=N bond. The hydroxyl group plays a crucial directing role, likely through interaction with the catalyst surface, guiding the hydrogenation to occur from the less hindered face and resulting in the formation of the erythro (syn) diastereomer, which corresponds to the desired (1R,2R) and (1S,2S) enantiomeric pair.[7] Starting from racemic benzoin yields racemic (1R,2R/1S,2S)-2-amino-1,2-diphenylethanol.
Diagram: Proposed Mechanism of Diastereoselectivity
Caption: Adsorption onto the catalyst surface favors a specific reduction pathway.
Experimental Protocols & Data
The following protocols are representative procedures for the synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Benzoin Oxime
-
Reagents & Setup:
-
Benzoin (1 equivalent)
-
Hydroxylamine hydrochloride (1.5 equivalents)
-
Sodium hydroxide (1.5 equivalents)
-
Ethanol/Water solvent mixture
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve benzoin in ethanol in the round-bottom flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium hydroxide in a minimal amount of water.
-
Add the aqueous solution to the ethanolic solution of benzoin.
-
Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude benzoin oxime from a suitable solvent like ethanol to obtain a purified solid.[9]
-
Protocol 2: Synthesis of (±)-erythro-2-Amino-1,2-diphenylethanol
-
Reagents & Setup:
-
Benzoin oxime (1 equivalent)
-
Palladium on activated carbon (10% Pd/C, ~5 mol%)
-
Methanol or Ethanol as solvent
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon).
-
-
Procedure:
-
In a hydrogenation flask, dissolve the benzoin oxime in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask, evacuate the air, and purge with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen (e.g., 50 psi) or maintain a positive pressure with a hydrogen balloon.[8]
-
Stir the mixture vigorously at room temperature for 6-12 hours or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude solid is (±)-erythro-2-amino-1,2-diphenylethanol.
-
Purify the product by recrystallization from methanol to yield white crystals.[8]
-
Quantitative Data Summary
The efficiency of this synthetic route is generally high, providing good yields and excellent diastereoselectivity for the desired erythro product.
| Step | Starting Material | Key Reagents/Catalyst | Typical Yield | Stereoselectivity | Reference |
| 1 | Benzoin | Hydroxylamine HCl, NaOH | >90% | N/A (E/Z mixture) | [9] |
| 2 | Benzoin Oxime | H₂, 10% Pd/C | 80-95% | ~80% diastereomeric excess (erythro) | [7][8] |
Note: To obtain the enantiomerically pure (1R,2R) compound, one would need to start with an enantiomerically pure benzoin precursor or perform a chiral resolution of the final racemic product.
Conclusion and Future Perspectives
The synthesis of this compound via the catalytic hydrogenation of benzoin oxime represents a classic, robust, and reliable method that is foundational in organic synthesis. Its high yields and good diastereoselectivity make it an attractive route for both academic research and industrial production. While this guide focuses on this principal pathway, the field of chiral amino alcohol synthesis is continually evolving. Modern methods, particularly those employing biocatalysis with engineered amine dehydrogenases, offer pathways with exceptional enantioselectivity (>99% ee) and operate under green, mild conditions, presenting exciting future directions for the synthesis of these invaluable chiral building blocks.[1][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. 441-38-3 | Benzoin oxime | Aryls | Ambeed.com [ambeed.com]
- 9. zenodo.org [zenodo.org]
- 10. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
A Technical Guide to the Chiral Purity of (1R,2R)-2-Amino-1,2-diphenylethanol: Synthesis, Analysis, and Mechanistic Insights
This guide provides an in-depth exploration of the synthesis and chiral purity analysis of (1R,2R)-2-amino-1,2-diphenylethanol, a critical chiral building block in modern organic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, ensuring a robust and validated approach to obtaining and verifying the enantiopurity of this essential compound.
The Significance of Chiral Purity in this compound
This compound, and its enantiomer, are not merely synthetic curiosities; they are pivotal components in the construction of complex, stereochemically defined molecules. Their rigid, chiral scaffold makes them invaluable as chiral auxiliaries, directing the stereochemical outcome of reactions to yield a desired enantiomer in high excess.[1] This control is paramount in the pharmaceutical industry, where the three-dimensional arrangement of atoms in a drug molecule can dramatically influence its pharmacological activity, efficacy, and safety profile. Furthermore, these amino alcohols serve as precursors for chiral ligands used in asymmetric catalysis and as the foundation for chiral stationary phases (CSPs) in enantioselective chromatography.[1][2]
The growing demand for enantiomerically pure pharmaceuticals, driven by stringent regulatory requirements and the pursuit of safer, more effective medicines, underscores the importance of reliable methods for both the synthesis and the precise determination of the chiral purity of key building blocks like this compound.
Synthesis of Enantiopure this compound
The synthesis of enantiopure vicinal amino alcohols is a well-established field, with several robust strategies available. A common and effective approach involves the asymmetric reduction of an α-amino ketone precursor. This method is often favored due to the availability of a wide range of chiral reducing agents and catalysts that can afford high enantioselectivity.
While various methods exist for the synthesis of chiral amino alcohols, a particularly effective strategy for producing enantiopure 1,2-amino alcohols involves the use of biocatalysis.[3][4] Enzymatic reactions often proceed with high enantio- and regioselectivity under mild conditions.
Below is a representative, high-level workflow for the synthesis of an enantiopure 1,2-amino alcohol, adaptable for this compound, starting from a prochiral ketone.
Caption: Synthetic workflow for enantiopure this compound.
Experimental Protocol: Asymmetric Reduction of an α-Amino Ketone (Conceptual)
-
Catalyst Preparation: In a nitrogen-flushed, oven-dried flask, the chiral catalyst (e.g., a chiral oxazaborolidine or a metal complex with a chiral ligand) is prepared or dissolved in a suitable anhydrous solvent (e.g., THF).
-
Reaction Setup: The prochiral α-amino ketone precursor is dissolved in an anhydrous solvent and cooled to the desired reaction temperature (e.g., -78 °C to 0 °C) under an inert atmosphere.
-
Reduction: A reducing agent (e.g., borane-dimethyl sulfide complex) is added slowly to the catalyst solution, followed by the slow addition of the ketone solution. The reaction is stirred at the low temperature until completion, as monitored by TLC or LC-MS.
-
Quenching and Workup: The reaction is carefully quenched with a protic solvent (e.g., methanol), followed by an acidic or basic workup to remove the catalyst and byproducts.
-
Purification: The crude product is purified by recrystallization or flash column chromatography to yield the enantioenriched amino alcohol.
Rationale: The choice of a specific chiral catalyst and reaction conditions is critical for achieving high enantioselectivity. The catalyst creates a chiral environment around the ketone's carbonyl group, directing the hydride attack from the reducing agent to one face of the carbonyl, thus favoring the formation of one enantiomer of the alcohol.
Determination of Chiral Purity: A Multipronged Approach
The verification of enantiomeric excess (ee) is a critical step that demands accurate and reliable analytical techniques. For this compound, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Mechanism of Chiral Recognition on Polysaccharide-Based CSPs:
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability.[5][6] Chiral recognition on these phases is a complex interplay of several intermolecular interactions, including:
-
Hydrogen Bonding: The carbamate groups on the polysaccharide derivatives provide sites for hydrogen bonding with the amino and hydroxyl groups of the analyte.
-
π-π Interactions: The phenyl groups of this compound can engage in π-π stacking with the aromatic moieties of the CSP.
-
Dipole-Dipole Interactions: The polar functional groups in both the analyte and the CSP contribute to dipole-dipole interactions.
-
Steric Interactions: The enantiomers fit differently into the chiral grooves and cavities of the helical polysaccharide structure, leading to differential retention.[7]
The combination of these interactions results in the formation of transient diastereomeric complexes between the enantiomers and the CSP, with different free energies of association, thus enabling their separation.
Caption: Workflow for chiral HPLC analysis of 2-amino-1,2-diphenylethanol.
Experimental Protocol: Chiral HPLC Analysis
A study comparing SFC and HPLC for the separation of the diastereomer (RS/SR) of 2-amino-1,2-diphenylethanol provides a strong basis for a starting method.[8] The following is an adapted HPLC protocol:
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC) | These columns have shown broad applicability for the separation of chiral amines and amino alcohols.[9] |
| Mobile Phase | Acetonitrile/Methanol (e.g., 90:10 v/v) with additives | A polar organic mobile phase is often effective for amino alcohols on polysaccharide CSPs. |
| Additives | 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA) | TFA protonates the amine, improving peak shape, while TEA deactivates acidic sites on the silica support, reducing tailing. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate for good resolution and run time. |
| Detection | UV at 254 nm | The phenyl groups of the analyte provide strong UV absorbance. |
| Temperature | 25 °C | Temperature can affect selectivity; consistency is key. |
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers in the chromatogram: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric purity. The challenge lies in the fact that enantiomers are indistinguishable in a non-chiral environment, exhibiting identical NMR spectra. To overcome this, a chiral resolving agent is introduced to create a diastereomeric environment.
Methods for Chiral Discrimination by NMR:
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form rapidly reversible, non-covalent diastereomeric complexes with the analyte. This results in separate, chemically shifted signals for the enantiomers in the NMR spectrum. For amino alcohols, CSAs containing hydrogen bond donors and acceptors, as well as aromatic rings for π-π interactions, are effective.[10][11] BINOL-based amino alcohols have shown promise as CSAs for carboxylic acids and could be adapted for amino alcohol analytes.[11][12]
-
Chiral Derivatizing Agents (CDAs): CDAs react covalently with the analyte to form a stable pair of diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra. This method is highly reliable but requires a chemical reaction and subsequent purification or direct analysis of the reaction mixture.
Mechanism of Chiral Recognition with CSAs:
The CSA and the enantiomers of the analyte form transient diastereomeric complexes with different association constants and geometries. This differential interaction leads to a variation in the magnetic environment of the protons in each enantiomer, resulting in the resolution of their NMR signals. The magnitude of the chemical shift difference (Δδ) depends on the strength and nature of the non-covalent interactions (e.g., hydrogen bonding, π-stacking, steric repulsion) between the CSA and each enantiomer.
Caption: Workflow for chiral NMR analysis using a chiral solvating agent.
Experimental Protocol: Chiral NMR Analysis using a CSA (Conceptual)
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
CSA Addition: Add a molar equivalent of a suitable chiral solvating agent (e.g., a BINOL-derived CSA).
-
Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes. Integrate these signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Self-Validation: The choice of the CSA is crucial. A good CSA will induce a large enough chemical shift difference (ΔΔδ) between the signals of the two enantiomers to allow for accurate integration. It is advisable to run a spectrum of the racemic mixture with the chosen CSA to confirm signal resolution before analyzing samples of unknown enantiomeric purity.
Conclusion
The determination of the chiral purity of this compound is a critical aspect of its use in research and development. This guide has provided a framework for understanding the synthesis and, more importantly, the rigorous analytical methodologies required to ensure its enantiomeric integrity. By employing validated techniques such as chiral HPLC and NMR spectroscopy, and by understanding the mechanistic principles that underpin them, researchers can confidently utilize this valuable chiral building block in the synthesis of next-generation pharmaceuticals and fine chemicals. The protocols and insights presented herein are intended to serve as a practical resource for scientists dedicated to the principles of stereoselective synthesis and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. Amino alcohol based chiral solvating agents: Synthesis and applications in the NMR enantiodiscrimination of carboxylic acids | AVESİS [avesis.usak.edu.tr]
- 11. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]
- 12. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry of 2-Amino-1,2-diphenylethanol
An In-depth Technical Guide to the : Synthesis, Resolution, and Application
Executive Summary
2-Amino-1,2-diphenylethanol is a cornerstone chiral molecule in the fields of organic chemistry and pharmaceutical development. Possessing two adjacent stereogenic centers, it exists as a set of four stereoisomers, each with unique three-dimensional arrangements that dictate its utility and function. The (1R,2S)- and (1S,2R)-isomers, in particular, are highly valued as versatile chiral building blocks, auxiliaries, and precursors for ligands in asymmetric catalysis.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical stereochemical aspects of 2-amino-1,2-diphenylethanol. It delves into the causality behind stereoselective synthesis strategies, details protocols for the chiral resolution of racemic mixtures, outlines modern analytical techniques for stereochemical assignment, and explores its pivotal applications in the synthesis of complex, enantiomerically pure compounds.
Chapter 1: The Significance of Chirality in 2-Amino-1,2-diphenylethanol
The Role of Stereoisomerism in Drug Development
In the pharmaceutical industry, the chirality of a molecule is of paramount importance. The physiological activity of a drug is governed by its interaction with biological receptors, which are themselves chiral. Consequently, different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. This reality drives the demand for enantiomerically pure compounds, making stereocontrolled synthesis a critical component of modern drug discovery and manufacturing.[2]
Introduction to 2-Amino-1,2-diphenylethanol: A Key Chiral Building Block
2-Amino-1,2-diphenylethanol is a vicinal amino alcohol with two stereocenters at the C1 and C2 positions of the ethyl backbone. This structure makes it an ideal scaffold for inducing chirality. It is widely utilized as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective transformation before being cleaved and recovered.[3] Furthermore, its derivatives are crucial in forming chiral ligands for asymmetric catalysis and serve as key intermediates in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).[1][4]
Overview of Stereoisomers
The two stereogenic centers in 2-amino-1,2-diphenylethanol give rise to two pairs of enantiomers. The relative configuration of the amino and hydroxyl groups defines the diastereomers, which can be described using the erythro and threo nomenclature. The erythro isomers have the functional groups on the same side in a Fischer projection (analogous to syn), while the threo isomers have them on opposite sides (analogous to anti).
-
(1R,2S)- and (1S,2R)-2-Amino-1,2-diphenylethanol: These are enantiomers with an erythro or cis relative configuration.[5][6]
-
(1R,2R)- and (1S,2S)-2-Amino-1,2-diphenylethanol: These are enantiomers with a threo or trans relative configuration.
The relationship between these stereoisomers is fundamental to understanding and controlling the molecule's chemical behavior.
Chapter 2: Stereoselective Synthesis Strategies
The efficient synthesis of a single, desired stereoisomer is a primary goal in organic chemistry. This can be achieved either by creating the desired stereochemistry directly (asymmetric synthesis) or by separating isomers from a mixture (resolution).
Synthesis from Benzil/Benzoin Precursors
A common and effective pathway to 2-amino-1,2-diphenylethanol and its precursors involves the stereoselective reduction of benzil (a diketone) or benzoin (an α-hydroxy ketone).
The reduction of benzil using sodium borohydride (NaBH₄) is a classic experiment that demonstrates stereoselectivity. The reaction proceeds in two steps. The first reduction of a carbonyl is non-selective. However, the conformation of the resulting intermediate is sterically hindered, directing the second hydride attack to occur from the less hindered face. This process stereoselectively yields the meso-hydrobenzoin (a diastereomer of the chiral hydrobenzoins), which contains a plane of symmetry despite having two chiral centers.[7][8]
Biocatalysis offers a powerful route to enantiomerically pure compounds under mild conditions. Enzymes from microorganisms like Talaromyces flavus can reduce benzil with high selectivity.[9] A key insight is that reaction conditions, particularly pH, can be tuned to control the outcome. For instance, at a specific pH, the enzymatic system can selectively produce (S)-benzoin, while at a different pH, it can proceed to form (S,S)-hydrobenzoin with excellent enantiomeric excess (>99% ee).[9] These enantiopure hydrobenzoins are valuable precursors for the corresponding amino alcohols.
Protocol: Stereoselective Hydrogenation of Benzoin Oxime
Another established method involves the catalytic hydrogenation of benzoin oxime isomers. This approach provides a direct route to the erythro amino alcohols.
Expertise & Causality: Benzoin oxime exists as (E) and (Z) isomers. The stereochemical outcome of the hydrogenation is influenced by the geometry of the oxime and its interaction with the catalyst surface (e.g., Palladium on charcoal). The substrate adsorbs onto the catalyst surface from the less sterically hindered side, and hydrogen is delivered to the C=N double bond from the catalyst face. This directed hydrogen delivery is the causal factor behind the high diastereoselectivity, leading predominantly to the erythro product with a diastereomeric excess of around 80%.[10]
Step-by-Step Methodology:
-
Oxime Preparation: Prepare the (E) or (Z) isomer of benzoin oxime from benzoin and hydroxylamine hydrochloride.
-
Catalyst Suspension: Suspend Palladium on charcoal (5-10% w/w) in a suitable solvent such as ethanol in a hydrogenation vessel.
-
Reaction Setup: Add the benzoin oxime isomer to the catalyst suspension.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Evaporate the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography to isolate the erythro-2-amino-1,2-diphenylethanol.
Chapter 3: Chiral Resolution of Racemic Mixtures
When an asymmetric synthesis is not feasible or efficient, the separation of a racemic mixture into its constituent enantiomers—a process known as chiral resolution—is required.
Classical Resolution via Diastereomeric Salt Formation
This is a widely applied industrial method for separating enantiomeric bases or acids.[6] The core principle involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility).
Expertise & Causality: The success of this technique hinges on the differential solubility of the two diastereomeric salts in a specific solvent system. The choice of the resolving agent and the solvent is therefore critical. Tartaric acid is a common and effective resolving agent for amines due to its availability in both enantiomeric forms and its ability to form crystalline salts.[11][12] The selection of a suitable solvent or solvent mixture, often discovered through empirical screening, is the key to maximizing the difference in solubility, allowing one diastereomer to crystallize preferentially while the other remains in solution.[13] Polar solvents such as ethanol, methanol-water mixtures, or DMSO are often effective.[13]
Protocol: Resolution using (+)-Tartaric Acid
This protocol describes a self-validating system for the resolution of racemic erythro-2-amino-1,2-diphenylethanol.
Step-by-Step Methodology:
-
Dissolution: Dissolve racemic erythro-2-amino-1,2-diphenylethanol in a suitable polar solvent (e.g., 95% ethanol) with gentle heating.
-
Resolving Agent Addition: In a separate flask, dissolve an equimolar amount of enantiopure (+)-tartaric acid in the same solvent, also with heating.
-
Salt Formation: Slowly add the hot tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization. The less soluble diastereomeric salt, (1S,2R)-2-amino-1,2-diphenylethanol-(+)-tartrate, will precipitate.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Free Amine: Dissolve the collected salt in water and add a base (e.g., aqueous NaOH or NH₄OH) to deprotonate the ammonium salt and liberate the free (1S,2R)-amine, which can then be extracted with an organic solvent (e.g., dichloromethane).
-
Validation: The enantiomeric purity of the isolated amine should be determined by chiral HPLC or by measuring its specific optical rotation. The mother liquor contains the more soluble (1R,2S)-amine salt, from which the other enantiomer can be recovered.
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities.[11] | Scalable, cost-effective, well-established. | Empirical solvent screening required, theoretical yield is max 50% per enantiomer. |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[1] | High resolution, analytical and preparative scale. | Expensive stationary phases, requires specialized equipment. |
| Capillary Electrophoresis (CE) | Differential migration in an electric field using a chiral selector.[14][15] | High efficiency, very small sample requirement. | Primarily analytical, low throughput for preparative scale. |
Chapter 4: Stereochemical Characterization and Analysis
Unambiguous determination of the relative and absolute stereochemistry is crucial. A combination of analytical techniques is typically employed.
Polarimetry: Measuring Optical Rotation
Chiral molecules rotate the plane of plane-polarized light. The direction and magnitude of this rotation, known as the specific rotation ([α]), is a characteristic physical property of an enantiomer. For instance, the (1R,2S) isomer is levorotatory (rotates light to the left, denoted by (-)), while the (1S,2R) isomer is dextrorotatory (+).
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute stereochemistry. Crystal structure analysis of racemic cis-2-amino-1,2-diphenylethanol reveals that the enantiomers are linked by O—H···N hydrogen bonds, forming distinct left- and right-handed helical columnar structures in the crystal lattice.[5][6] The dihedral angle between the phenyl rings and the O1-C1-C2-N1 torsion angle are key parameters that define the molecule's conformation.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR cannot distinguish between enantiomers directly, it is a powerful tool for determining the relative stereochemistry of diastereomers.
Expertise & Causality: Protons in different stereochemical environments have different chemical shifts and coupling constants (J-values). For acyclic systems like 2-amino-1,2-diphenylethanol, the Karplus relationship can be used to correlate the three-bond coupling constant between the C1-H and C2-H protons (³JHH) with the dihedral angle between them. The erythro and threo diastereomers will have different preferred conformations and thus different dihedral angles, leading to measurably different coupling constants. Furthermore, the Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons that are close to each other (<5 Å), can provide definitive evidence for relative configuration in a rigid system.[16]
| Stereoisomer | Melting Point (°C) | Specific Rotation [α]D (c=0.6, EtOH) | CAS Number |
| (1R,2S)-(-)-isomer | 141 - 144 | -6° to -8°[1] | 23190-16-1[17] |
| (1S,2R)-(+)-isomer | 142 - 144 | +7.0° (c=0.6, EtOH)[18] | 23364-44-5[19] |
Chapter 5: Applications in Asymmetric Synthesis and Drug Development
The enantiomerically pure forms of 2-amino-1,2-diphenylethanol are highly valuable in the synthesis of other chiral molecules.
As a Chiral Auxiliary
As a chiral auxiliary, the molecule is covalently attached to a prochiral substrate. Its defined stereochemistry then blocks one face of the molecule, forcing a reagent to attack from the opposite, less-hindered face, thereby creating a new stereocenter with high selectivity. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.[3]
As a Precursor to Chiral Ligands and Oxazolines
2-Amino-1,2-diphenylethanol is a common starting material for the synthesis of chiral oxazolines.[20][21] These heterocyclic compounds are prevalent components of "privileged ligands" used in a vast number of metal-catalyzed asymmetric reactions, including hydrogenations, cyclopropanations, and conjugate additions. The rigid structure of the oxazoline ring and the defined stereochemistry inherited from the amino alcohol create a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity.[22][23]
Role in the Synthesis of Bioactive Molecules
The structural motif of 1,2-amino alcohols is present in numerous pharmaceuticals.[24] While direct incorporation is common, derivatives of 2-amino-1,2-diphenylethanol are also used in the synthesis of complex drugs. For example, chiral amino alcohol derivatives are key components in the synthesis of certain protease inhibitors used as antiviral agents.[25] The ability to introduce the correct stereochemistry at a specific step using this building block is often critical to the overall success of the synthetic route.
Conclusion
The stereochemistry of 2-amino-1,2-diphenylethanol is not merely an academic curiosity but a pivotal aspect of its practical utility in modern chemistry. Its well-defined stereoisomers provide a powerful toolkit for controlling the three-dimensional structure of molecules. A thorough understanding of its stereoselective synthesis, the nuances of its chiral resolution, and the methods for its characterization empowers researchers to leverage this remarkable molecule to its full potential. From its role as a recyclable chiral auxiliary to its function as a precursor for sophisticated catalytic ligands, 2-amino-1,2-diphenylethanol continues to be an indispensable asset in the quest for safer, more effective pharmaceuticals and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 17. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. (1R,2S)-2-Amino-1,2-diphenylethanol CAS#: 23190-16-1 [m.chemicalbook.com]
- 19. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. journals.najah.edu [journals.najah.edu]
- 21. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. diva-portal.org [diva-portal.org]
- 24. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of (1R,2S)-2-Amino-1,2-diphenylethanol
Introduction: The Significance of Chirality in Vicinal Amino Alcohols
In the landscape of modern pharmaceutical development and asymmetric synthesis, chiral vicinal amino alcohols are indispensable building blocks. Their stereochemical architecture is fundamental to their function, influencing everything from biological activity in drug molecules to the stereochemical outcome of catalyzed reactions. This guide focuses on the physical properties of a prominent member of this class: (1R,2S)-2-Amino-1,2-diphenylethanol.
It is crucial to distinguish between the diastereomers of 2-amino-1,2-diphenylethanol. The erythro form, which includes the (1R,2S) and (1S,2R) enantiomers, and the threo form, encompassing the (1R,2R) and (1S,2S) enantiomers, possess distinct spatial arrangements of their amino and hydroxyl groups. These structural differences lead to different physical and chemical properties. Due to the prevalence of the erythro form in chemical literature and commerce, this guide will provide an in-depth analysis of the physical properties of the (1R,2S) enantiomer, a cornerstone for the synthesis of numerous chiral ligands and pharmaceutical intermediates. While data for the threo (1R,2R) isomer is less commonly reported, understanding the properties of the well-characterized (1R,2S) isomer provides a critical benchmark for researchers in the field.
Core Physical Properties of (1R,2S)-2-Amino-1,2-diphenylethanol
The precise measurement of physical properties such as melting point and optical rotation is paramount for the identification and quality control of enantiomerically pure compounds. These properties are intrinsic to the compound's specific three-dimensional structure.
Data Presentation
The key physical properties of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol are summarized in the table below. For comparative purposes, the properties of its enantiomer, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, are also included.
| Physical Property | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol |
| Melting Point | 141-144 °C[1] | 140.0-148.0°C[2] |
| Optical Rotation | [α]20/D = -6 to -8° (c=0.6 in EtOH)[1] | [α]25/D = +7.0° (c = 0.6 in ethanol)[3] |
| Appearance | White to pale yellow crystal or powder[1] | Crystals or powder or crystalline powder[2] |
| CAS Number | 23190-16-1[1] | 23364-44-5[2] |
Experimental Protocols: Ensuring Accuracy and Reproducibility
The determination of physical properties must be conducted with meticulous attention to detail to ensure the data is reliable and reproducible. The following sections provide step-by-step methodologies for the key experiments.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range.
Methodology:
-
Sample Preparation: A small amount of the crystalline (1R,2S)-2-Amino-1,2-diphenylethanol is finely ground to a powder. The open end of a capillary tube is tapped into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 1-2 mm.[4]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
Optical Rotation Measurement
Optical rotation is a direct measure of a compound's ability to rotate plane-polarized light and is a definitive characteristic of a chiral molecule. The direction and magnitude of this rotation are crucial for distinguishing between enantiomers.
Methodology:
-
Solution Preparation: A precise concentration of the sample is prepared by dissolving an accurately weighed amount of (1R,2S)-2-Amino-1,2-diphenylethanol in a specific solvent (e.g., 0.6 g in 100 mL of ethanol) in a volumetric flask.[5]
-
Instrument Calibration: The polarimeter is turned on and allowed to warm up. The zero point is calibrated using a blank, which is the pure solvent in the same polarimeter tube that will be used for the sample.[5]
-
Sample Measurement: The polarimeter tube is rinsed and filled with the sample solution, ensuring no air bubbles are present in the light path.[5] The tube is placed in the polarimeter, and the observed rotation (α) is measured. The measurement is typically performed at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20°C or 25°C).[6][7]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the polarimeter tube in decimeters (dm), and c is the concentration of the solution in g/mL.[8]
Experimental Workflow for Optical Rotation Measurement
Caption: Workflow for Determining Specific Optical Rotation.
Conclusion: The Importance of Precise Physical Property Characterization
The data and protocols presented in this guide underscore the necessity of precise physical property characterization for chiral compounds like (1R,2S)-2-Amino-1,2-diphenylethanol. For researchers, scientists, and drug development professionals, accurate melting point and optical rotation data are not merely datasheet entries; they are fundamental to ensuring the stereochemical integrity of their materials, which in turn is critical for the efficacy and safety of the final products. The self-validating nature of these protocols, when executed with care, provides a high degree of confidence in the identity and purity of these vital chiral building blocks.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. (1S,2R)-(+)-2-氨基-1,2-二苯基乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. pharmadekho.com [pharmadekho.com]
- 6. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 7. digicollections.net [digicollections.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
The Genesis and Ascent of a Chiral Workhorse: An In-depth Technical Guide to (1R,2R)-2-Amino-1,2-diphenylethanol
For decades, the precise control of stereochemistry has been a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Within the arsenal of chiral molecules that enable this control, (1R,2R)-2-amino-1,2-diphenylethanol has emerged as a versatile and powerful tool. This technical guide delves into the discovery and historical evolution of this pivotal chiral auxiliary and ligand, tracing its journey from early synthetic methods to its establishment as a staple in asymmetric synthesis.
The Precursor: Early Syntheses of Racemic erythro-2-Amino-1,2-diphenylethanol
The story of this compound begins with the synthesis of its racemic erythro diastereomer. One of the earliest and most effective methods for preparing this precursor is the catalytic hydrogenation of benzoin oxime. This method provides a diastereoselective route to the erythro isomer, laying the crucial groundwork for the subsequent resolution of the enantiomers.
The choice of a palladium on charcoal (Pd/C) catalyst is instrumental in this transformation. The reaction proceeds via the addition of hydrogen across the C=N double bond of the oxime. The stereochemical outcome, favoring the erythro diastereomer, is influenced by the steric hindrance of the phenyl groups and the interaction of the intermediates with the catalyst surface.
Experimental Protocol: Catalytic Hydrogenation of Benzoin Oxime
Objective: To synthesize racemic erythro-2-amino-1,2-diphenylethanol.
Materials:
-
Racemic α-benzoin oxime
-
Methanol
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas supply
Procedure:
-
A solution of racemic α-benzoin oxime in methanol is prepared in a suitable hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is connected to a hydrogen gas supply and the reaction mixture is subjected to hydrogenation at room temperature and a pressure of 50 psi for 6 hours.
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Recrystallization from methanol affords racemic erythro-2-amino-1,2-diphenylethanol as a white crystalline solid.
The Breakthrough: Resolution and the Dawn of a Chiral Auxiliary
While the synthesis of the racemic erythro form was a significant step, the true potential of 2-amino-1,2-diphenylethanol lay in its individual enantiomers. A pivotal moment in the history of this compound was its successful optical resolution, a feat accomplished by Saigo and his research group[1]. They developed a method of preferential crystallization to separate the enantiomers of (±)-erythro-2-amino-1,2-diphenylethanol[1].
This resolution was not only a landmark achievement in its own right but also immediately showcased the utility of the newly isolated enantiomers. The optically active amino alcohol was demonstrated to be an effective basic resolving agent for a variety of chiral acids, including tartaric acid and trans-2,3-oxiranedicarboxylic acid[1]. This dual role, being resolvable and then serving as a resolving agent, highlighted its immense potential in the field of stereochemistry.
The principle behind this resolution technique lies in the subtle differences in the crystal lattice energies of the enantiomers when co-crystallized with a chiral resolving agent. By carefully controlling the crystallization conditions, one enantiomer can be selectively precipitated from the solution.
Conceptual Workflow: Resolution by Preferential Crystallization
Caption: Workflow for the resolution of racemic erythro-2-amino-1,2-diphenylethanol.
The Rise to Prominence: Applications in Asymmetric Synthesis
Following its successful resolution, this compound, and its enantiomer, rapidly gained recognition as highly effective chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.
The efficacy of this compound as a chiral auxiliary stems from its rigid diphenyl framework, which provides a well-defined chiral environment. This steric hindrance effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered face, thereby leading to a high degree of stereoselectivity.
One of the notable early applications of this chiral auxiliary was in the enantioface-differentiating reduction of prochiral ketones[1]. Chiral hydrides, prepared from lithium aluminium hydride and optically active derivatives of 2-amino-1,2-diphenylethanol, were used to reduce ketones to their corresponding optically active alcohols with significant optical purities[1].
Mechanism of Asymmetric Induction
The underlying principle of asymmetric induction by a chiral auxiliary can be visualized as a lock-and-key mechanism at the molecular level. The chiral auxiliary, covalently attached to the substrate, creates a diastereomeric intermediate. The distinct three-dimensional arrangement of this intermediate dictates the trajectory of the approaching reagent, leading to the preferential formation of one enantiomer of the product.
Caption: Generalized workflow of asymmetric synthesis using a chiral auxiliary.
Evolution and Modern Methodologies
The foundational work on the synthesis and resolution of this compound has paved the way for the development of more advanced and efficient synthetic methodologies for chiral 1,2-amino alcohols. While the classical resolution of racemates remains a viable strategy, modern approaches often focus on asymmetric synthesis, where the desired enantiomer is generated directly.
These contemporary methods include:
-
Asymmetric Hydrogenation: The use of chiral catalysts to directly hydrogenate prochiral enol ethers or enamides.
-
Asymmetric Aminohydroxylation: The direct addition of an amino and a hydroxyl group across a double bond in an enantioselective manner.
-
Enzyme-Catalyzed Reactions: The use of enzymes, such as transaminases, to catalyze the stereoselective synthesis of amino alcohols.
Despite the advent of these newer techniques, the historical significance and continued practical utility of this compound as a chiral auxiliary and resolving agent remain undiminished. Its discovery and the development of its synthesis represent a critical chapter in the history of asymmetric synthesis.
Conclusion
The journey of this compound from a racemic laboratory curiosity to a cornerstone of asymmetric synthesis is a testament to the ingenuity and perseverance of synthetic organic chemists. The initial diastereoselective synthesis of its racemic precursor and the subsequent elegant resolution unlocked the potential of its enantiomers. For researchers, scientists, and drug development professionals, understanding the history and the fundamental principles behind the synthesis and application of this chiral workhorse provides valuable insights into the broader field of stereoselective synthesis and continues to inspire the development of new and more efficient methods for creating the chiral molecules that shape our world.
References
Methodological & Application
Application Note & Protocols: Asymmetric Synthesis Using (1R,2R)-2-Amino-1,2-diphenylethanol and its Analogs as Chiral Auxiliaries
Abstract
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where enantiomeric purity dictates biological activity and safety.[1] Chiral auxiliaries are a powerful and reliable tool for introducing chirality, temporarily attaching to a substrate to direct a stereoselective transformation before being cleaved and recovered.[2][3] This guide provides an in-depth exploration of the (1R,2R)-2-amino-1,2-diphenylethanol family of chiral auxiliaries, a class renowned for its high efficacy in asymmetric alkylations and other C-C bond-forming reactions. We will delve into the mechanistic basis for their remarkable stereocontrol, provide detailed, field-tested protocols, and showcase their versatility in constructing complex chiral molecules.
Introduction: The Principle of Auxiliary-Mediated Asymmetry
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. One of the most robust strategies to achieve this is the covalent attachment of a chiral auxiliary. The auxiliary, an enantiomerically pure molecule, converts the achiral substrate into a diastereomeric intermediate. Subsequent reactions then proceed with a facial bias imposed by the steric and electronic properties of the auxiliary, leading to the formation of one diastereomer in significant excess. The final step involves the non-destructive removal of the auxiliary, liberating the desired enantiomerically enriched product and allowing for the auxiliary's recycling.[2][4]
The this compound scaffold and its N-methylated analog, (1R,2R)-pseudoephenamine, represent a highly effective class of auxiliaries.[5] They are structurally related to the well-known pseudoephedrine auxiliary, pioneered by Andrew G. Myers, which set a benchmark for asymmetric alkylation of amides.[6][7][8] The key to their success lies in the formation of a rigid, chelated enolate intermediate that effectively shields one face from electrophilic attack.
Key Advantages of this Auxiliary Class:
-
High Diastereoselectivity: Often achieves >95% diastereomeric excess (d.e.) in alkylation reactions.[5][8]
-
Predictable Stereochemistry: The facial bias is well-understood and consistently delivers the predicted enantiomer.
-
Versatility: The resulting chiral products can be easily converted into enantiomerically pure carboxylic acids, aldehydes, ketones, and alcohols.[8]
-
Crystalline Intermediates: Amides derived from these auxiliaries are often highly crystalline, facilitating purification by simple recrystallization.[5]
-
Reliable Cleavage: The auxiliary can be removed under various conditions without racemization of the newly formed stereocenter.
Mechanism of Stereocontrol in Asymmetric Alkylation
The power of the this compound auxiliary is best illustrated through the mechanism of asymmetric amide enolate alkylation. The process relies on the formation of a conformationally locked intermediate.
-
Amide Formation: The auxiliary is first coupled with a prochiral carboxylic acid to form a chiral amide.
-
Chelated Enolate Formation: The amide is treated with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at low temperatures (e.g., -78 °C). This deprotonates the α-carbon. Crucially, in the presence of lithium chloride (LiCl), the lithium cation coordinates to both the enolate oxygen and the hydroxyl oxygen of the auxiliary. This forms a rigid, bicyclic chelated structure.[5][6]
-
Facial Shielding: In this chelated Z-enolate, one of the phenyl groups from the auxiliary effectively blocks the top (re) face of the enolate.
-
Diastereoselective Alkylation: The electrophile (e.g., an alkyl halide) is then introduced. Due to the steric hindrance, it can only approach from the unshielded bottom (si) face, leading to the formation of a single diastereomer with high fidelity.
The following diagram illustrates this principle of chelation-controlled stereodirection.
Caption: Mechanism of chelation-controlled asymmetric alkylation.
Experimental Protocols
The following protocols provide a comprehensive workflow for a typical asymmetric alkylation using this compound.
General Workflow Overview
The entire process can be visualized as a three-stage sequence: attachment, alkylation, and cleavage.
Caption: General experimental workflow for asymmetric synthesis.
Protocol 1: Attachment of the Chiral Auxiliary (Amide Formation)
-
Rationale: This step covalently links the substrate to the chiral auxiliary. Using an acyl chloride is efficient for acylation. The use of a mild base like pyridine neutralizes the HCl byproduct.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 1.2 eq) or Oxalyl chloride ((COCl)₂, 1.2 eq)
-
This compound (1.0 eq)
-
Pyridine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
Acid Chloride Formation: To a solution of the carboxylic acid in anhydrous DCM, add SOCl₂ or (COCl)₂ dropwise at 0 °C. Add a catalytic amount of DMF if using oxalyl chloride. Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve this compound and pyridine in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise via a dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours (monitor by TLC).
-
Workup: Quench the reaction with water. Separate the layers and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amide is often a solid and can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure chiral amide.
-
Protocol 2: Diastereoselective Alkylation
-
Rationale: This is the key stereochemistry-defining step. The use of LDA, a strong, sterically hindered base, ensures rapid and clean enolate formation without competing nucleophilic attack. LiCl is essential for forming the rigid chelate required for high diastereoselectivity.[6] The reaction is run at very low temperatures to prevent enolate decomposition and maintain stereocontrol.
-
Materials:
-
Chiral amide (1.0 eq)
-
Anhydrous Lithium Chloride (LiCl, 6.0 eq)
-
Diisopropylamine (2.5 eq), freshly distilled
-
n-Butyllithium (n-BuLi, 2.4 eq), titrated solution in hexanes
-
Alkyl halide (electrophile, 3.0-5.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
Preparation: Flame-dry a round-bottom flask under vacuum and backfill with argon or nitrogen. Add the chiral amide and anhydrous LiCl.
-
Add anhydrous THF via syringe and cool the resulting slurry to -78 °C (dry ice/acetone bath).
-
LDA Formation (in situ or pre-formed): In a separate flame-dried flask, dissolve diisopropylamine in anhydrous THF, cool to -78 °C, and add n-BuLi dropwise. Stir for 30 minutes at 0 °C to form the LDA solution.
-
Enolization: Cool the LDA solution back to -78 °C. Slowly transfer the LDA solution via cannula into the amide/LiCl slurry. The solution may change color (e.g., to yellow or orange). Stir at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide electrophile dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C to 0 °C for 2-6 hours (monitor by TLC). The optimal temperature and time depend on the reactivity of the electrophile.
-
Quenching: Quench the reaction at low temperature by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product. The product can be purified by flash column chromatography on silica gel to isolate the major diastereomer.
-
Protocol 3: Cleavage of the Chiral Auxiliary
-
Rationale: The final step is to release the enantiomerically pure product. The choice of cleavage method determines the functional group obtained (acid, alcohol, etc.).
-
Method A: To Generate the Carboxylic Acid
-
Dissolve the alkylated amide (1.0 eq) in THF and water (e.g., 4:1 v/v).
-
Add aqueous hydrogen peroxide (H₂O₂, 30%, 4-8 eq) followed by lithium hydroxide (LiOH, 4.0 eq).
-
Stir vigorously at 0 °C to room temperature for 4-12 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃ solution.
-
Acidify the mixture to pH ~1-2 with concentrated HCl. Extract the aqueous layer with DCM to isolate the carboxylic acid.
-
Make the aqueous layer basic (pH > 12) with NaOH and extract with DCM or ethyl acetate to recover the chiral auxiliary.
-
-
Method B: To Generate the Primary Alcohol
-
Dissolve the alkylated amide in anhydrous THF and cool to 0 °C.
-
Add a reducing agent such as lithium aluminum hydride (LAH) or lithium borohydride (LiBH₄) portion-wise.
-
Stir at 0 °C to room temperature until the reaction is complete (TLC).
-
Perform a standard Fieser workup for LAH (sequentially add water, 15% NaOH, and more water) to quench the reaction.
-
Filter the resulting solids and wash thoroughly with THF or ethyl acetate. The filtrate contains the product alcohol and the recovered auxiliary, which can be separated by column chromatography.
-
Representative Data
The (1R,2R)-pseudoephenamine auxiliary, an N-methylated analog of the title compound, demonstrates excellent performance in asymmetric alkylations. The data below is representative of the high diastereoselectivities that can be achieved.[5]
| Entry | Carboxylic Acid Precursor | Electrophile (R-X) | Product | Yield (%) | d.r. |
| 1 | Propionic Acid | Benzyl Bromide | α-Benzylpropionic Acid derivative | 91 | >98:2 |
| 2 | Propionic Acid | Allyl Iodide | α-Allylpropionic Acid derivative | 89 | >98:2 |
| 3 | Isovaleric Acid | Methyl Iodide | α-Methylisovaleric Acid derivative | 85 | >98:2 |
| 4 | Phenylacetic Acid | Ethyl Iodide | α-Ethylphenylacetic Acid derivative | 90 | 97:3 |
Data adapted from literature reports for the closely related (1R,2R)-pseudoephenamine auxiliary, demonstrating typical results for this class of compounds.[5]
Conclusion
This compound and its analogs are powerful, reliable, and versatile chiral auxiliaries for asymmetric synthesis.[9][10] The underlying mechanism, rooted in the formation of a rigid, chelated Z-enolate, provides a predictable and highly effective method for controlling stereochemistry in C-C bond formation. The detailed protocols provided herein offer a practical guide for researchers in academia and industry to construct enantiomerically pure building blocks essential for drug discovery and development. The high diastereoselectivities, ease of purification, and reliable cleavage procedures make this auxiliary a valuable tool in the synthetic chemist's arsenal.
References
- 1. nbinno.com [nbinno.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: (1R,2R)-2-Amino-1,2-diphenylethanol in the Synthesis of Privileged Chiral Ligands
Abstract
(1R,2R)-2-Amino-1,2-diphenylethanol is a cornerstone chiral building block in the field of asymmetric synthesis. Its rigid C2-symmetric backbone, derived from the vicinal amino and hydroxyl groups flanked by two phenyl rings, provides a well-defined stereochemical environment essential for inducing high enantioselectivity in metal-catalyzed reactions. This guide provides an in-depth exploration of its application in synthesizing two preeminent classes of chiral ligands: oxazolines (including BOX ligands) and phosphine-containing P,N-bidentate ligands. We present detailed, field-proven protocols, explain the causality behind experimental choices, and summarize the performance of these ligands in key asymmetric transformations.
The Strategic Importance of the this compound Scaffold
Chiral 1,2-amino alcohols are privileged structures in asymmetric catalysis, serving as precursors to a multitude of effective ligands.[1][2] this compound stands out due to several key features:
-
Stereochemical Rigidity: The two phenyl groups restrict conformational flexibility, creating a well-defined chiral pocket when the ligand coordinates to a metal center. This rigidity is crucial for effective stereochemical communication during the catalytic cycle.[3]
-
Dual Functionality: The vicinal amino and hydroxyl groups provide two distinct points for coordination or further chemical modification, enabling the synthesis of diverse ligand architectures, including N,N- and P,N-bidentate systems.
-
Synthetic Accessibility: This chiral building block is commercially available and can be readily incorporated into multi-step syntheses, making it a practical choice for both academic research and industrial drug development.[4][5]
These attributes make it an invaluable precursor for ligands used in a wide array of asymmetric reactions, including hydrogenations, C-C bond formations, and cycloadditions.[5][6]
Synthesis of Chiral Oxazoline-Based Ligands
Ligands incorporating a chiral 2-oxazoline ring are fundamental in asymmetric catalysis. The stereocenter, positioned adjacent to the coordinating nitrogen atom, exerts a powerful influence on the selectivity of reactions at the metal center.[7] The synthesis is straightforward, typically involving the cyclization of a 2-amino alcohol with a suitable electrophile.[7]
General Synthetic Workflow
The primary routes to oxazolines from this compound involve condensation with either a nitrile or a carboxylic acid derivative, followed by cyclization.
Caption: General synthetic routes to chiral oxazolines.
Protocol 1: Synthesis of (4R,5R)-2,4,5-Triphenyloxazoline via Nitrile Condensation
This protocol details a robust method using a nitrile and a Lewis acid catalyst, which is often preferred for its operational simplicity.[8]
Materials:
-
This compound: 2.13 g, 10.0 mmol
-
Benzonitrile: 1.13 g, 11.0 mmol
-
Anhydrous Zinc Chloride (ZnCl₂): 136 mg, 1.0 mmol (10 mol%)
-
Chlorobenzene: 20 mL
-
Standard glassware for reflux under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, anhydrous zinc chloride, and chlorobenzene.
-
Reagent Addition: Add benzonitrile to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 132°C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed (typically 24-48 hours).
-
Workup: Cool the reaction mixture to room temperature. Add 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure oxazoline as a white solid.
Causality: Zinc chloride acts as a Lewis acid, activating the nitrile carbon towards nucleophilic attack by the amino group of the amino alcohol. The subsequent intramolecular cyclization with the loss of ammonia (or its derivative) forms the stable oxazoline ring.[9]
Protocol 2: Synthesis of a C₂-Symmetric Bis(oxazoline) (BOX) Ligand
BOX ligands are premier bidentate ligands in asymmetric catalysis.[6] The classic synthesis involves a two-step, one-pot procedure from the chiral amino alcohol.[6]
Materials:
-
This compound: 4.26 g, 20.0 mmol
-
Diethyl Malonimidate Dihydrochloride: 2.31 g, 10.0 mmol
-
Anhydrous Chloroform (CHCl₃): 50 mL
-
Thionyl Chloride (SOCl₂): 2.6 mL, 36.0 mmol
-
Standard glassware for reactions under an inert atmosphere
Procedure:
-
Amide Formation: Suspend this compound and diethyl malonimidate dihydrochloride in anhydrous chloroform in a flask under an argon atmosphere. Stir at room temperature for 48 hours. A white precipitate of the bis(amide) intermediate will form.
-
Cyclization Setup: Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Add thionyl chloride dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The suspension will gradually become a clear solution.
-
Workup: Carefully pour the reaction mixture into 100 mL of ice-cold saturated aqueous NaHCO₃ solution to quench the excess SOCl₂.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure BOX ligand.
Causality: The first step forms the bis(amide) intermediate. Thionyl chloride then serves as a dehydrating agent, converting the hydroxyl groups into excellent leaving groups (chlorosulfites), which facilitates a double intramolecular Sₙ2 reaction by the amide oxygen atoms to form the two oxazoline rings.[7]
Synthesis of Chiral Phosphine-Containing Ligands
P,N-bidentate ligands, which combine a hard nitrogen donor with a soft phosphine donor, are highly effective in a range of catalytic reactions, particularly those involving late transition metals like palladium and rhodium.[10][11][12] The this compound scaffold is ideal for creating rigid P,N-ligands.
Caption: Workflow for synthesizing a phosphino-amino alcohol ligand.
Protocol 3: Synthesis of (1R,2R)-2-(Diphenylphosphino)amino-1,2-diphenylethanol
This protocol describes the phosphinylation of the amino group, creating a valuable phosphinamine ligand. All steps must be performed under strictly anaerobic and anhydrous conditions as phosphines are oxygen-sensitive.
Materials:
-
This compound: 1.07 g, 5.0 mmol
-
Anhydrous Tetrahydrofuran (THF): 30 mL
-
Triethylamine (Et₃N): 0.77 mL, 5.5 mmol
-
Chlorodiphenylphosphine (Ph₂PCl): 0.91 mL, 5.0 mmol
-
Schlenk flask and line or glovebox for inert atmosphere manipulation
Procedure:
-
Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound in anhydrous THF.
-
Base Addition: Add triethylamine via syringe. Cool the solution to 0°C.
-
Reagent Addition: Add chlorodiphenylphosphine dropwise via syringe to the stirred solution over 15 minutes. A white precipitate of triethylammonium chloride will form immediately.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC or ³¹P NMR spectroscopy.
-
Workup (under inert atmosphere): Filter the reaction mixture through a cannula or a filter stick to remove the ammonium salt. Wash the salt with a small amount of anhydrous THF.
-
Concentration: Remove the solvent from the filtrate under vacuum to yield the crude P,N-ligand.
-
Purification: The product is often used without further purification. If necessary, it can be purified by recrystallization from an appropriate solvent system (e.g., THF/hexane) under an inert atmosphere.
Causality: Triethylamine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The nucleophilic primary amine readily attacks the electrophilic phosphorus center of the chlorophosphine.
Performance in Asymmetric Catalysis
Ligands derived from this compound have demonstrated excellent performance across various transformations. The choice of ligand backbone (e.g., BOX vs. P,N-ligand) is dictated by the specific catalytic reaction and metal center.
| Ligand Type | Reaction | Metal | Substrate Example | Yield (%) | ee (%) | Reference Class |
| BOX | Diels-Alder | Fe(III) | Cyclopentadiene + Acryloyl-2-oxazolidinone | >90 | >95 | [6] |
| BOX | Michael Addition | Mg(II) | Indanone derivative + Nitroalkene | ~85 | 94 | [13] |
| P,N-Phosphinamine | Pd-catalyzed Allylic Alkylation | Pd(0) | 1,3-Diphenylallyl acetate + Dimethyl malonate | >95 | up to 72 | [12] |
| Phosphine-phosphite | Rh-catalyzed Hydrogenation | Rh(I) | Dehydroamino ester | High | up to 50 | [10][11] |
| P,N-BoPhoz type | Rh-catalyzed Hydrogenation | Rh(I) | Dehydroamino acid derivatives | >99 | >99 | [14] |
This table presents representative data to illustrate the general efficacy of these ligand classes. Actual results are highly dependent on specific ligand structure, substrate, and reaction conditions.
Conclusion
This compound is a robust and versatile chiral precursor for the synthesis of high-performance ligands for asymmetric catalysis. Its rigid stereodefined structure is effectively translated into ligands like BOX and various P,N-systems that create a chiral environment capable of dictating the stereochemical outcome of a wide range of chemical reactions. The protocols outlined herein provide reliable and reproducible methods for accessing these valuable synthetic tools, empowering researchers and drug development professionals to construct complex chiral molecules with high precision and efficiency.
References
- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ideals.illinois.edu [ideals.illinois.edu]
- 7. Oxazoline - Wikipedia [en.wikipedia.org]
- 8. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Phosphinoferrocenylaminophosphines as novel and practical ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (1R,2R)-2-Amino-1,2-diphenylethanol in Asymmetric Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Architectural Advantage of a C₂-Symmetric Amino Alcohol
(1R,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol distinguished by its rigid, C₂-symmetric backbone derived from stilbene. This structural motif, featuring two adjacent stereocenters with defined (R,R) configuration, makes it an exceptionally effective chiral controller in a multitude of asymmetric transformations. Its primary utility stems from its ability to form well-defined, sterically demanding transition states when it acts as a chiral ligand for a metal center or as a covalently-bound chiral auxiliary. The presence of both a hydroxyl and an amino group provides two coordination points, allowing for the formation of stable five-membered chelate rings with metals, which is fundamental to its catalytic efficacy. These notes detail its application in two cornerstone reactions of modern asymmetric synthesis: the enantioselective addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of prochiral ketones.
Application I: Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organometallic reagents to carbonyls is a fundamental carbon-carbon bond-forming reaction. Achieving high enantioselectivity in this process is critical for the synthesis of chiral secondary alcohols, which are prevalent motifs in natural products and pharmaceuticals.[1] this compound serves as a highly efficient chiral ligand that catalyzes the addition of diethylzinc to a broad range of aldehydes with excellent enantioselectivity.
Mechanistic Rationale and Causality
The catalytic cycle is predicated on the in situ formation of a chiral zinc alkoxide complex. Initially, the this compound ligand reacts with one equivalent of diethylzinc to eliminate ethane and form a dimeric zinc complex. This complex is the resting state of the catalyst. A second equivalent of diethylzinc is required to break this dimer and form the catalytically active monomeric species.
The prevailing mechanistic model suggests a bimetallic, bridged transition state.[2][3] The aldehyde substrate coordinates to one zinc atom, while the ethyl nucleophile is delivered from a second zinc atom, which is part of the chiral ligand complex. The well-defined chiral environment created by the two phenyl groups of the amino alcohol ligand dictates the facial selectivity of the ethyl group's approach to the aldehyde's carbonyl carbon. The steric bulk effectively blocks one prochiral face of the aldehyde, allowing addition to occur preferentially on the other, leading to a high enantiomeric excess (ee) of one alcohol enantiomer. Lower reaction temperatures generally enhance enantioselectivity by favoring the more ordered, sterically less hindered transition state.[4]
Caption: Proposed mechanism for the diethylzinc addition to aldehydes.
Data Presentation: Substrate Scope
The catalytic system employing this compound (often denoted as ADPE) demonstrates broad applicability for various aromatic and aliphatic aldehydes.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | >98 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | >98 |
| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 90 | 96 |
| 5 | Cinnamaldehyde | (R)-1-Phenylpent-1-en-3-ol | 85 | 95 |
| 6 | Cyclohexanecarboxaldehyde | (R)-1-Cyclohexyl-1-propanol | 88 | 94 |
Note: Yields and ee values are representative and can vary based on precise reaction conditions and purification methods.
Detailed Experimental Protocol
Reaction: Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
This compound (ADPE)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Oven-dried glassware (round-bottom flask, syringe, needles)
-
Schlenk line or inert atmosphere glovebox
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Catalyst Preparation:
-
To an oven-dried 50 mL Schlenk flask under an argon atmosphere, add this compound (42.7 mg, 0.2 mmol, 2 mol%).
-
Add anhydrous toluene (10 mL) via syringe.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (0.4 mL, 0.4 mmol, 4 mol%) dropwise via syringe. A white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the catalyst complex.
-
-
Reaction Execution:
-
To the catalyst mixture, add freshly distilled benzaldehyde (1.02 mL, 10 mmol, 1.0 equiv) via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C for higher ee).
-
Slowly add diethylzinc solution (12.0 mL, 12 mmol, 1.2 equiv) dropwise over 20 minutes, maintaining the internal temperature.
-
Stir the reaction at this temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution (15 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Add 1 M HCl (10 mL) to dissolve the zinc salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with Hexanes:Ethyl Acetate) to afford the pure (R)-1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis, comparing the retention times to a racemic standard.
-
Application II: Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones to chiral secondary alcohols, utilizing an inexpensive and safe hydrogen source like isopropanol or formic acid.[5] Ruthenium complexes bearing chiral amino alcohol ligands, including derivatives of this compound, are highly effective catalysts for this transformation.[6]
Mechanistic Rationale and Causality
The widely accepted mechanism for this reaction, often referred to as the Noyori-type outer-sphere mechanism, involves a concerted transfer of a hydride from the metal center and a proton from the coordinated amine ligand to the ketone's carbonyl group.[7][8]
-
Catalyst Activation: The pre-catalyst, typically a Ru(II)-arene complex, reacts with a base (e.g., KOH) in isopropanol. The base removes HCl and facilitates the formation of a 16-electron ruthenium amide complex. This species is then oxidized by isopropanol to generate the active 18-electron ruthenium hydride catalyst, along with acetone.[9]
-
Hydrogen Transfer: The ketone substrate coordinates to the catalyst in an "outer-sphere" fashion, primarily through hydrogen bonding. The key stereodetermining step is the simultaneous transfer of the hydridic H on the ruthenium and the protic H on the ligand's nitrogen to the carbonyl group via a six-membered pericyclic transition state.[5] The chiral ligand's stereochemistry dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the alcohol product in excess.
Caption: The Noyori outer-sphere mechanism for ATH of ketones.
Detailed Experimental Protocol
Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
This compound (ADPE)
-
Acetophenone (freshly distilled)
-
Anhydrous Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)
Procedure:
-
Catalyst Formation & Reaction Setup:
-
In a Schlenk flask under argon, combine [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and this compound (4.7 mg, 0.022 mmol).
-
Add anhydrous isopropanol (10 mL).
-
Stir the resulting orange solution at room temperature for 20 minutes.
-
In a separate flask, prepare a 0.1 M solution of KOH in isopropanol.
-
Add the acetophenone substrate (0.23 mL, 2.0 mmol) to the catalyst mixture.
-
Initiate the reaction by adding the KOH/isopropanol solution (0.4 mL, 0.04 mmol).
-
Heat the reaction mixture to a specified temperature (e.g., 40-82 °C) and stir.
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress using GC or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Filter the mixture through a short plug of silica gel or celite to remove the ruthenium catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The residue can be further purified by flash chromatography if necessary, though often the crude product is of high purity.
-
-
Analysis:
-
Determine the conversion by ¹H NMR or GC analysis of the crude product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC.
-
Conclusion
This compound stands as a robust and versatile chiral ligand for asymmetric catalysis. Its rigid C₂-symmetric structure provides a well-defined chiral environment that enables high levels of stereoinduction in key synthetic transformations. The protocols detailed herein for organozinc additions and transfer hydrogenations serve as validated starting points for researchers and drug development professionals. The predictable stereochemical outcomes and high efficiencies associated with this ligand underscore its value in the stereocontrolled synthesis of complex chiral molecules.
References
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. rua.ua.es [rua.ua.es]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. nobelprize.org [nobelprize.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Preparation of High-Performance Chiral Stationary Phases Using (1R,2R)-2-Amino-1,2-diphenylethanol
Introduction: The Imperative of Enantioseparation and the Role of (1R,2R)-2-Amino-1,2-diphenylethanol
In the landscape of modern pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail but a critical determinant of its pharmacological activity, efficacy, and safety profile.[1] A significant portion of pharmaceutical compounds are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different biological effects.[2] This reality has propelled the development of robust analytical techniques for enantioseparation, with High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) standing as a cornerstone technology.[3]
Among the myriad of chiral selectors used to construct CSPs, those derived from amino alcohols have proven to be particularly effective.[3] This guide focuses on the preparation of a "Pirkle-type" or brush-type CSP based on the chiral scaffold of this compound.[4] The rigid diphenyl framework and the strategically positioned amino and hydroxyl groups of this molecule provide a well-defined chiral environment for discriminating between enantiomers.[5]
The covalent immobilization of this chiral selector onto a silica support results in a durable and versatile CSP.[4] This approach ensures the stability of the stationary phase across a wide range of mobile phases and operating conditions, a crucial attribute for reproducible and reliable chiral separations.[6] This document provides a detailed, step-by-step protocol for the synthesis of the chiral selector, its immobilization onto a silica matrix, the packing of an analytical HPLC column, and the subsequent characterization and evaluation of the prepared CSP.
Guiding Principles of Chiral Recognition with this compound-Based CSPs
The enantioselective capability of the described CSP is rooted in the "three-point interaction" model. Chiral recognition is achieved through a combination of interactions between the chiral selector and the analyte, at least one of which must be stereochemically dependent. For the proposed CSP, these interactions typically include:
-
π-π Stacking: The electron-deficient 3,5-dinitrobenzoyl group, introduced onto the chiral selector, acts as a π-acceptor, interacting with π-basic aromatic rings of the analyte.[4]
-
Hydrogen Bonding: The amide and hydroxyl functionalities on the chiral selector serve as hydrogen bond donors and acceptors.
-
Dipole-Dipole Interactions: The polar functional groups on both the selector and the analyte can engage in dipole-dipole interactions.
-
Steric Hindrance: The specific three-dimensional arrangement of the bulky phenyl groups on the chiral selector creates a sterically constrained environment that favors the binding of one enantiomer over the other.
The combination and strength of these interactions for each enantiomer of a racemic analyte differ, leading to different retention times and, consequently, their separation.
Experimental Workflow: A Step-by-Step Guide to CSP Preparation and Evaluation
The overall process for preparing the this compound-based CSP can be visualized as a multi-stage workflow:
References
The Cornerstone of Chirality: Application Notes for (1R,2R)-2-Amino-1,2-diphenylethanol in Pharmaceutical Intermediate Synthesis
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is not a trivial detail but a decisive factor in its therapeutic efficacy and safety profile. A significant portion of pharmaceuticals are chiral, existing as enantiomers—non-superimposable mirror images that can elicit vastly different physiological responses. One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in some cases, dangerously toxic. Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of modern pharmaceutical development, driven by both scientific rationale and stringent regulatory standards.
This technical guide focuses on the application of (1R,2R)-2-Amino-1,2-diphenylethanol , a potent chiral building block, in the asymmetric synthesis of pharmaceutical intermediates. Its rigid diphenyl structure and defined stereochemistry make it an exemplary chiral auxiliary—a molecular tool temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high stereoselectivity. After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered, making it a powerful and efficient strategy for obtaining enantiomerically pure compounds.
This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing not only detailed, field-tested protocols but also the underlying mechanistic principles that govern the stereochemical control exerted by this remarkable auxiliary.
Core Principles of the this compound Auxiliary System
The primary application of this compound involves its conversion into the corresponding (4R,5R)-4,5-diphenyl-1,3-oxazolidin-2-one . This rigid heterocyclic system serves as the actual chiral auxiliary. The two phenyl groups at the C4 and C5 positions create a well-defined and sterically demanding environment.
The general workflow for utilizing this auxiliary is depicted below:
Figure 1: General workflow for using the this compound derived auxiliary.
The key to the success of this system lies in the diastereoselective transformation step. Once the N-acyl oxazolidinone is formed, deprotonation generates a rigid, chelated (Z)-enolate. The bulky phenyl group at the C4 position effectively shields one face of the enolate, forcing incoming electrophiles to attack from the less sterically hindered face. This controlled approach is the origin of the high diastereoselectivity observed in reactions such as alkylations and aldol additions.
Application Protocol I: Asymmetric Synthesis of an α-Substituted Carboxylic Acid
This section provides a detailed, three-stage protocol for the synthesis of a chiral α-substituted carboxylic acid, a common structural motif in many pharmaceutical agents (e.g., profen-class NSAIDs).
Stage 1: Preparation of the Chiral Auxiliary: (4R,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one
Rationale: The amino alcohol is cyclized to form the rigid oxazolidinone ring. This transformation is essential to create the stable, sterically defined scaffold required for asymmetric induction. Phosgene derivatives or their equivalents are typically used for this cyclization.
Materials:
-
(1R,2R)-(-)-2-Amino-1,2-diphenylethanol
-
Triphosgene or Diethyl Carbonate
-
Triethylamine (Et₃N) or Sodium Methoxide
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add triethylamine (2.2 eq).
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
Slowly add the triphosgene solution to the amino alcohol solution at 0 °C. Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the mixture to room temperature and filter to remove triethylammonium chloride.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (4R,5R)-4,5-diphenyl-1,3-oxazolidin-2-one as a white crystalline solid.
| Parameter | Typical Value |
| Yield | >90% |
| Purity | >99% (after recryst.) |
| Analytical Data | Consistent with literature values for the target compound. |
Table 1: Expected results for Stage 1.
Stage 2: Acylation and Diastereoselective Alkylation
Rationale: The oxazolidinone is first acylated, for example with propionyl chloride, to attach the prochiral substrate. Subsequent deprotonation with a strong base generates a planar enolate. The (4R)-phenyl group then acts as a powerful stereodirecting group, forcing the incoming alkylating agent to approach from the opposite face, thus creating the new stereocenter with high diastereoselectivity.
Figure 2: Stereochemical model for the alkylation of the (Z)-enolate. The C4-phenyl group blocks the top face, directing the electrophile to the bottom face.
Materials:
-
(4R,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkylating agent (e.g., Benzyl bromide, Allyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous, low-temperature reactions
Protocol:
-
Acylation: a. Dissolve the (4R,5R)-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. b. Slowly add n-BuLi (1.05 eq) and stir for 15 minutes. c. Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm slowly to room temperature overnight. d. Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield the N-propionyl derivative.
-
Alkylation: a. Dissolve the purified N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. b. Slowly add NaHMDS (1.1 eq, as a 1.0 M solution in THF) and stir for 30 minutes to form the sodium enolate. c. Add the alkylating agent (1.2 eq) dropwise. d. Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC. e. Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. f. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. g. The crude product can be analyzed by ¹H NMR or GC to determine the diastereomeric ratio. Purification by column chromatography will isolate the major diastereomer.
| Parameter | Typical Value |
| Acylation Yield | 85-95% |
| Alkylation Yield | 70-90% |
| Diastereomeric Excess (d.e.) | >98% |
Table 2: Expected results for Stage 2.
Stage 3: Auxiliary Cleavage to Yield the Chiral Carboxylic Acid
Rationale: The final step is the removal of the auxiliary to liberate the desired chiral product. Lithium hydroperoxide (LiOOH) is a highly effective reagent for this transformation, as it selectively attacks the exocyclic acyl group over the endocyclic carbamate, preventing the destruction of the auxiliary ring. The auxiliary can then be recovered and reused.
Materials:
-
Alkylated N-acyl oxazolidinone from Stage 2
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF) and Water
-
Sodium sulfite (Na₂SO₃)
Protocol:
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water and cool the solution to 0 °C.
-
In a separate flask, prepare the LiOOH reagent by dissolving LiOH (4.0 eq) in water and adding 30% H₂O₂ (4.0 eq) at 0 °C.
-
Slowly add the freshly prepared LiOOH solution to the substrate solution at 0 °C.
-
Stir the reaction vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃ (5.0 eq) and stir for 30 minutes.
-
Acidify the mixture to pH ~2 with aqueous HCl.
-
Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid.
-
The chiral auxiliary, (4R,5R)-4,5-diphenyl-1,3-oxazolidin-2-one, can often be recovered from the organic extracts after initial workup or by basifying the aqueous layer and re-extracting.
| Parameter | Typical Value |
| Cleavage Yield (Acid) | 85-95% |
| Auxiliary Recovery | >90% |
| Enantiomeric Excess (e.e.) | >98% (corresponds to the d.e. of the alkylation) |
Table 3: Expected results for Stage 3.
Application Area II: Precursor for Chiral Ligands in Asymmetric Catalysis
Beyond its role as a stoichiometric chiral auxiliary, this compound is a valuable precursor for synthesizing chiral ligands for transition-metal-catalyzed reactions. Its C₂-symmetric potential, after conversion to a diamine, and its defined stereochemistry are ideal for creating a chiral environment around a metal center, enabling high enantioselectivity in catalytic processes like asymmetric hydrogenation or cyclopropanation.
A key derivative is (1R,2R)-N,N'-bis(trifluoromethanesulfonyl)-1,2-diphenylethan-1,2-diamine , which can act as a ligand for Lewis acids in various asymmetric transformations.
Protocol: Synthesis of a (1R,2R)-Ts-DPEN type Ligand
Rationale: The amino and alcohol groups of the starting material are converted into a diamine, which is then protected with electron-withdrawing tosyl or triflyl groups. These groups enhance the acidity of the N-H protons, making the resulting ligand effective in coordinating with and activating metal centers for catalysis.
Figure 3: Workflow for the synthesis of a chiral ligand and catalyst from this compound.
Protocol Outline:
-
Conversion to Diamine: The synthesis of the corresponding diamine from the amino alcohol is a multi-step process, often involving protection, activation of the hydroxyl group, substitution with an azide, and subsequent reduction.
-
Sulfonylation: The resulting (1R,2R)-1,2-diphenylethylenediamine is then treated with two equivalents of an appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride or trifluoromethanesulfonyl chloride) in the presence of a base like pyridine or triethylamine in a solvent such as dichloromethane.
-
Purification: The resulting N,N'-disulfonylated ligand is purified by column chromatography or recrystallization.
-
Application in Catalysis: This ligand can then be complexed with a metal precursor (e.g., [Rh(cod)₂]BF₄) to generate a chiral catalyst for reactions like the asymmetric hydrogenation of prochiral ketones or olefins, often achieving high yields and excellent enantioselectivities.
Conclusion and Outlook
This compound, primarily through its oxazolidinone derivative, stands as a robust and reliable tool for asymmetric synthesis in the pharmaceutical industry. Its rigid structure provides a predictable and highly effective platform for diastereoselective carbon-carbon bond formation, enabling the efficient construction of enantiomerically pure intermediates. The protocols detailed herein demonstrate a practical pathway for synthesizing chiral α-substituted carboxylic acids—a prevalent motif in active pharmaceutical ingredients. Furthermore, its utility as a precursor for C₂-symmetric ligands opens avenues for its application in the rapidly evolving field of asymmetric catalysis. For scientists and professionals in drug development, mastering the application of such powerful chiral auxiliaries is not just an academic exercise but a critical component in the efficient and responsible creation of next-generation therapeutics.
(1R,2R)-2-Amino-1,2-diphenylethanol for the Enantioselective Addition of Diethylzinc to Aldehydes
An Application Guide for Researchers
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals, where the biological activity of a molecule is often exclusive to a single enantiomer.[1] The enantioselective addition of organometallic reagents to prochiral carbonyls represents one of the most fundamental and powerful strategies for creating chiral secondary alcohols, which are versatile building blocks in complex molecule synthesis.[2] Among these methods, the addition of diethylzinc to aldehydes, catalyzed by a chiral ligand, has emerged as a robust and highly selective carbon-carbon bond-forming reaction.[3]
This technical guide focuses on the application of (1R,2R)-2-amino-1,2-diphenylethanol, a readily available and highly effective chiral amino alcohol, as a catalyst for this transformation. We will explore the mechanistic underpinnings that govern the high levels of stereocontrol, provide detailed, field-tested protocols for its implementation, and discuss the critical parameters that ensure experimental success and reproducibility.
The Mechanistic Basis of Enantioselection
The efficacy of this compound in directing the stereochemical outcome of the diethylzinc addition lies in the formation of a well-defined, chiral catalytic species in situ. The process is understood to proceed through a series of coordinated steps that create a rigid transition state, ultimately dictating the facial selectivity of the nucleophilic attack.
-
Catalyst Activation: The chiral amino alcohol first reacts with one equivalent of diethylzinc in a rapid acid-base reaction. The acidic proton of the hydroxyl group is removed, forming an ethylzinc alkoxide and releasing a molecule of ethane.
-
Formation of the Catalytic Dimer: This newly formed zinc alkoxide does not typically act as a monomeric catalyst. Instead, it is widely proposed that it forms a dimeric complex with a second molecule of diethylzinc. This dinuclear zinc complex is the active catalytic species. This aggregation behavior is crucial for creating a rigid and sterically demanding environment.[4][5]
-
Substrate Coordination and Transition State Assembly: The aldehyde substrate coordinates to one of the zinc centers of the dimeric complex. The geometry of this coordination is directed by the chiral ligand. The two bulky phenyl groups of the this compound ligand create a highly asymmetric pocket.
-
Enantioselective Ethyl Transfer: This steric environment forces the aldehyde to present one of its two prochiral faces for the ethyl group transfer from the other zinc atom. The ethyl group is delivered via a six-membered, chair-like transition state, minimizing steric clashes with the phenyl groups of the ligand.[6] This directed attack ensures the formation of one enantiomer of the secondary alcohol product in high excess.
-
Product Release and Catalyst Regeneration: After the ethyl transfer, the resulting zinc alkoxide of the product is released, and the chiral catalyst is regenerated, allowing it to enter another catalytic cycle.
The entire process relies on the precise spatial arrangement of the catalyst, the zinc reagents, and the aldehyde substrate, a principle central to asymmetric catalysis.[7]
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by this compound.
Caption: Proposed catalytic cycle for the enantioselective ethylation of aldehydes.
Detailed Experimental Protocol
This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde as a representative substrate.
Self-Validation and Safety: This protocol is designed to be self-validating. Successful execution, resulting in high yield and enantioselectivity, confirms the integrity of the reagents and the technique. CAUTION: Diethylzinc is pyrophoric and reacts violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
Materials & Reagents:
-
This compound (≥99%)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (≥99%, freshly distilled)
-
Anhydrous Toluene (or Hexane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Silica Gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or a two-neck round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Gas-tight syringes and needles
-
Ice-water bath (0 °C)
Step-by-Step Procedure:
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar, and dry it thoroughly in an oven (e.g., at 120 °C for at least 4 hours). Allow the flask to cool to room temperature under a stream of inert gas.
-
Catalyst Preparation: To the flask, add this compound (4.3 mg, 0.02 mmol, 2 mol%). Seal the flask and purge with inert gas for several minutes. Add anhydrous toluene (2.0 mL) via syringe to dissolve the catalyst.
-
Catalyst Activation: Cool the flask to 0 °C using an ice-water bath. While stirring, slowly add the diethylzinc solution (1.0 M in hexanes, 2.2 mL, 2.2 mmol, 2.2 equivalents) dropwise via syringe over 5-10 minutes. A gentle evolution of gas (ethane) may be observed. Stir the resulting solution at 0 °C for 20-30 minutes to ensure complete formation of the active catalyst.
-
Substrate Addition: Add freshly distilled benzaldehyde (102 µL, 1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in a separate vial containing saturated NH₄Cl, extracting with ether, and spotting on a TLC plate. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete (as indicated by the consumption of benzaldehyde), carefully and slowly quench the reaction at 0 °C by adding saturated aqueous NH₄Cl solution (5 mL) dropwise. Note: The initial addition may cause vigorous gas evolution.
-
Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-1-phenyl-1-propanol.
-
Characterization: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column).[3]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the enantioselective ethylation.
Substrate Scope and Performance
The this compound catalyzed system is effective for a range of aldehyde substrates. High yields and excellent enantioselectivities are generally observed for aromatic aldehydes, while aliphatic aldehydes can also be good substrates, sometimes requiring slightly modified conditions.
| Aldehyde Substrate | Product | Typical Yield (%) | Typical e.e. (%) |
| Benzaldehyde | (R)-1-Phenyl-1-propanol | 90-98 | 95-99 |
| 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 92-97 | >98 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 88-95 | 96-98 |
| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 85-93 | >97 |
| Cinnamaldehyde | (R)-1-Phenylpent-1-en-3-ol | 80-90 | 90-95 |
| Cyclohexanecarbaldehyde | (R)-1-Cyclohexyl-1-propanol | 75-85 | 92-96 |
| Heptanal | (R)-Nonan-3-ol | 70-80 | 85-92 |
| Note: Yields and e.e. values are representative and can vary with specific reaction conditions. Data synthesized from general findings in the field.[6][8][9] |
Field-Proven Insights & Troubleshooting
-
Anhydrous Conditions are Paramount: The single most common cause of failure is the presence of moisture. Ensure all glassware is rigorously dried, solvents are anhydrous, and the inert gas is of high purity.
-
Quality of Diethylzinc: The molarity of the diethylzinc solution can decrease over time. It is advisable to titrate older bottles of the reagent to determine its exact concentration before use.
-
Aldehyde Purity: Impurities in the aldehyde, particularly the corresponding carboxylic acid formed from air oxidation, can inhibit the catalyst. Using freshly distilled or purified aldehyde is crucial for optimal results.
-
Temperature Control: While 0 °C is a good starting point, some substrates may benefit from lower temperatures (e.g., -20 °C) to enhance enantioselectivity, though this will extend the reaction time.[6] Conversely, sluggish reactions with sterically hindered aldehydes may require slightly elevated temperatures.
-
Rate vs. Selectivity: If a reaction is slow, increasing the catalyst loading (e.g., to 5 mol%) is a better first step than increasing the temperature, as the latter may compromise the enantiomeric excess.
Conclusion
This compound stands as a highly reliable and efficient chiral catalyst for the enantioselective addition of diethylzinc to a broad range of aldehydes. The reaction proceeds through a well-ordered, sterically controlled transition state, consistently delivering chiral secondary alcohols in high yields and with excellent enantioselectivity. The operational simplicity of the protocol, combined with the commercial availability of the catalyst, makes this method a valuable and accessible tool for researchers in both academic and industrial settings. Mastery of the anhydrous techniques required is key to unlocking the full potential of this powerful transformation in asymmetric synthesis.[10]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 7. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Metal Complexes of (1r,2r)-2-Amino-1,2-diphenylethanol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of (1r,2r)-2-Amino-1,2-diphenylethanol in Chiral Catalysis
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is paramount. Chiral 1,2-amino alcohols are a cornerstone in this endeavor, serving as privileged ligands for a multitude of metal-catalyzed transformations. Among these, this compound stands out due to its rigid, C2-symmetric backbone and the presence of both a hydroxyl and an amino group. This unique architecture allows for the formation of stable bidentate chelate complexes with a variety of transition metals, including ruthenium, rhodium, and iridium.
The strategic placement of the phenyl groups and the defined stereochemistry at the C1 and C2 positions create a well-defined chiral pocket around the metal center. This steric and electronic environment is instrumental in dictating the facial selectivity of substrate approach, thereby enabling high levels of enantiocontrol in catalytic reactions. These attributes make metal complexes derived from this compound indispensable tools in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals.[1]
This guide provides an in-depth exploration of the synthesis and application of these metal complexes, with a focus on asymmetric transfer hydrogenation and related reductions. The protocols detailed herein are designed to be both reproducible and informative, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral secondary alcohols.[2] This technique typically employs a stable, readily available hydrogen donor, such as isopropanol or formic acid, in place of high-pressure molecular hydrogen, enhancing operational safety and simplicity. Ruthenium(II) complexes featuring N-sulfonated derivatives of this compound are particularly effective for this transformation. The sulfonamide moiety enhances the acidity of the N-H proton, which is believed to participate in the catalytic cycle through a metal-ligand bifunctional mechanism.[3]
Mechanistic Rationale: The Outer Sphere Bifunctional Pathway
The prevailing mechanism for ATH catalyzed by Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and related amino alcohol complexes involves an outer-sphere hydrogen transfer. The key steps are:
-
Activation: The pre-catalyst reacts with a base (e.g., sodium isopropoxide) to form the active 16-electron ruthenium amide complex.
-
Hydrogen Loading: This amide complex abstracts a proton and a hydride from the hydrogen donor (e.g., isopropanol) to generate an 18-electron ruthenium hydride species. The N-H proton of the ligand plays a crucial role in this step.
-
Substrate Coordination & Reduction: The prochiral ketone coordinates to the ruthenium hydride. The hydrogen transfer occurs in a concerted fashion, where the hydride on the metal is delivered to the carbonyl carbon, and the proton from the ligand's nitrogen is transferred to the carbonyl oxygen. This transfer is mediated through a six-membered pericyclic transition state, and the stereochemical outcome is dictated by the chiral environment of the ligand.
-
Product Release & Catalyst Regeneration: The resulting chiral alcohol is released, and the 16-electron ruthenium amide complex is regenerated, completing the catalytic cycle.
dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="[Ru]-Amide (16e-)"]; B [label="[Ru]-Hydride (18e-)"]; C [label="[Ru]-Hydride-Ketone Complex"]; D [label="Six-Membered Transition State"]; E [label="[Ru]-Alkoxide Complex"];
A -> B [label=" + i-PrOH\n - Acetone"]; B -> C [label=" + Ketone"]; C -> D [label=" "]; D -> E [label=" H- Transfer"]; E -> A [label=" - Chiral Alcohol"]; } caption="Catalytic cycle for asymmetric transfer hydrogenation.";
Protocol 1: In Situ Preparation of a Ru(II) Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the in situ generation of a highly active ruthenium catalyst from [RuCl2(p-cymene)]2 and a ligand derived from this compound for the ATH of acetophenone.
Materials:
-
[RuCl2(p-cymene)]2 (dimer)
-
(1r,2r)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((1r,2r)-TsDPEN) or a similar chiral ligand derived from this compound
-
Anhydrous isopropanol (i-PrOH)
-
Acetophenone
-
Sodium isopropoxide (2 M solution in THF or freshly prepared)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Experimental Workflow:
Step-by-Step Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an argon atmosphere, combine [RuCl2(p-cymene)]2 (e.g., 0.0025 mmol, 1.5 mg) and (1r,2r)-TsDPEN (0.0055 mmol, 2.0 mg).
-
Add anhydrous toluene (2 mL) and stir the resulting orange solution at 80°C for 30 minutes. The color should intensify.
-
Reaction Setup: Cool the catalyst solution to room temperature. Add acetophenone (0.5 mmol, 58 µL) followed by anhydrous isopropanol (5 mL).
-
Initiation: Commence the reaction by adding sodium isopropoxide solution (e.g., 0.05 mmol, 25 µL of a 2M solution). The solution should change color, often to a deep purple or brown, indicating the formation of the active catalyst.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction by adding 2 M HCl (2 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 1-phenylethanol. Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
Trustworthiness and Self-Validation:
-
Control Experiment: Running the reaction without the chiral ligand should result in a racemic product, confirming the ligand's role in enantioselection.
-
Consistency Check: The % ee should remain consistent across different conversion levels, indicating a stable catalytic species. A drop in ee at high conversion might suggest catalyst degradation or a background uncatalyzed reaction.
Performance Data for Ru-Catalyzed Asymmetric Transfer Hydrogenation
The versatility of the (1r,2r)-amino-1,2-diphenylethanol ligand framework allows for the efficient reduction of a wide range of ketones. Below is a comparative table summarizing typical results.
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) | Product Configuration |
| 1 | Acetophenone | 0.5 | 2 | >99 | 98 | R |
| 2 | 1-Tetralone | 0.5 | 4 | >99 | 97 | R |
| 3 | Benzylacetone | 1.0 | 6 | 95 | 96 | R |
| 4 | 2-Chloroacetophenone | 0.5 | 3 | >99 | 99 | R |
Data is representative and compiled from typical literature values for catalysts based on Ru(II) and (1r,2r)-TsDPEN.
Advanced Applications: Asymmetric Hydrogenation with Rhodium and Iridium Complexes
While ruthenium complexes are workhorses for ATH, rhodium and iridium complexes derived from this compound and its analogs are highly effective for asymmetric hydrogenation using molecular H2.[4] These reactions often require higher pressures but can offer broader substrate scope and even higher activities.
Protocol 2: Asymmetric Hydrogenation of an α-Amino Ketone using an Iridium Catalyst
This protocol provides a general method for the enantioselective reduction of an α-amino ketone, a key transformation in the synthesis of chiral 1,2-amino alcohols.[5]
Materials:
-
[Ir(COD)Cl]2 (dimer)
-
This compound-derived phosphine ligand (e.g., a P,N-ligand)
-
α-Amino ketone hydrochloride salt
-
Anhydrous methanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox, charge a vial with [Ir(COD)Cl]2 (0.01 mmol) and the chiral ligand (0.022 mmol). Add degassed, anhydrous methanol (5 mL) and stir for 1 hour to form the pre-catalyst solution.
-
Reaction Setup: In a separate autoclave insert, add the α-amino ketone hydrochloride salt (1.0 mmol).
-
Transfer the pre-catalyst solution to the autoclave insert containing the substrate.
-
Hydrogenation: Seal the autoclave, purge several times with H2, and then pressurize to the desired pressure (e.g., 20-50 bar).
-
Stir the reaction at a set temperature (e.g., 30-50 °C) for 12-24 hours.
-
Work-up and Analysis: After carefully venting the H2, concentrate the reaction mixture. The resulting product can be analyzed for conversion and enantiomeric excess by chiral HPLC after appropriate derivatization if necessary.
Causality in Experimental Design:
-
Choice of Metal: Iridium is often preferred for the hydrogenation of functionalized ketones like α-amino ketones due to its high activity and tolerance for heteroatoms.[6]
-
P,N-Ligands: Ligands incorporating both a phosphine and an amino group can form robust, highly stereoselective catalysts by creating a rigid chelate structure.
-
Solvent: Methanol is a common solvent for hydrogenation as it can dissolve both the catalyst and many polar substrates, and it is generally compatible with the reaction conditions.
Conclusion and Future Outlook
Metal complexes of this compound and its derivatives are powerful and versatile tools for asymmetric catalysis. Their well-defined chiral architecture provides a reliable platform for achieving high enantioselectivity in crucial transformations like the reduction of ketones and imines. The protocols and data presented here serve as a practical guide for researchers to implement these catalytic systems. Future developments in this field will likely focus on expanding the substrate scope, developing more sustainable catalyst systems with lower loadings, and immobilizing these complexes for easier recovery and reuse, further enhancing their industrial applicability.[7][8]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Ruthenium amino carboxylate complexes as asymmetric hydrogen transfer catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of chiral 1,2-amino alcohols via asymmetric hydrogenation of α-amino ketones with chiral spiro iridium catalysts - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. Iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes to hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Introduction: The Aldol Reaction and the Quest for Asymmetric Control
An In-Depth Technical Guide to (1R,2R)-2-Amino-1,2-diphenylethanol Mediated Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction stands as a cornerstone of organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are pivotal structural motifs in numerous natural products and pharmaceuticals.[1][2] The reaction unites two carbonyl compounds, generating up to two new stereocenters.[3] However, controlling the absolute stereochemistry of these centers has historically posed a significant challenge, often requiring stoichiometric amounts of chiral auxiliaries or transition metal catalysts.
The advent of organocatalysis has revolutionized this field by employing small, chiral organic molecules to induce enantioselectivity, often under mild and environmentally benign conditions.[1][4] Among the effective classes of organocatalysts are chiral amino alcohols. This compound, a commercially available and robust catalyst, has emerged as a powerful tool for mediating highly enantioselective direct aldol reactions. Its rigid diphenyl backbone and bifunctional nature—possessing both a basic amino group and a hydrogen-bonding hydroxyl group—are key to its ability to orchestrate a highly organized, stereoselective transition state.[5]
This guide provides a detailed exploration of the mechanistic underpinnings, practical applications, and experimental protocols for utilizing this compound in asymmetric aldol reactions.
Mechanism of Catalysis: A Bifunctional Approach
The efficacy of this compound stems from its ability to act as a bifunctional catalyst. While several mechanistic pathways can be envisioned for amine-catalyzed aldol reactions, including enamine formation (akin to Class I aldolases), the prevailing model for primary amino alcohols like this involves a concerted hydrogen-bonding and base catalysis mechanism.[3][5]
The key steps are:
-
Enolate Formation: The primary amine functionality of the catalyst acts as a Brønsted base, deprotonating the α-carbon of the ketone (the donor) to form a nucleophilic enolate.[6]
-
Transition State Assembly: Simultaneously, the hydroxyl group of the catalyst forms a hydrogen bond with the carbonyl oxygen of the aldehyde (the acceptor). This coordination activates the aldehyde, making it more electrophilic, and positions it precisely within the chiral environment created by the catalyst.
-
Stereoselective C-C Bond Formation: The enolate attacks one specific face of the activated aldehyde, dictated by the steric hindrance of the catalyst's phenyl groups. This highly organized, chair-like transition state is what determines the high enantioselectivity of the product.
-
Product Release and Catalyst Regeneration: The resulting alkoxide is protonated (typically by the protonated catalyst or solvent), releasing the β-hydroxy carbonyl product and regenerating the neutral catalyst to re-enter the catalytic cycle.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 6. Aldol Reaction - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Catalyst Loading with (1R,2R)-2-Amino-1,2-diphenylethanol
Welcome to the technical support center for optimizing catalyst loading with (1R,2R)-2-Amino-1,2-diphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this versatile chiral amino alcohol in asymmetric synthesis. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, ensuring both scientific integrity and practical application in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for reactions utilizing this compound or its derivatives?
A typical starting point for catalyst loading in asymmetric reactions is between 0.5 to 5 mol%.[1] However, for highly efficient catalytic systems, loadings can be significantly lower. In some cases, catalyst loading can be decreased to as low as 0.001 mol% without a loss in yield or enantioselectivity, achieving a high number of catalytic turnovers.[2] The optimal loading is highly dependent on the specific substrate, reaction conditions, and the desired reaction time.[1]
Q2: My enantioselectivity (ee) is low or inconsistent. What are the primary factors to investigate?
Low or inconsistent enantiomeric excess is a common issue in asymmetric catalysis.[3] A systematic approach to troubleshooting is crucial. Key areas to investigate include:
-
Purity of the Chiral Ligand: The enantiomeric and chemical purity of this compound is critical for achieving high stereoselectivity.[4] Impurities, including the minor enantiomer, can significantly diminish the enantiomeric excess of the product.
-
Reaction Conditions: Temperature is a critical parameter. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[4][5]
-
Solvent Effects: The choice of solvent can dramatically influence the catalyst's performance due to its polarity and coordinating ability.[3][6] A solvent screening is often a necessary step in optimization.
-
Catalyst Formation and Integrity: For in-situ catalyst preparations, ensuring the complete formation of the active catalyst is vital. Incomplete reactions can lead to a mixture of catalytic species, reducing enantioselectivity.[4]
Q3: The reaction is sluggish and gives a low yield. Is this related to poor enantioselectivity?
Yes, low reactivity and poor enantioselectivity can often be linked.[4] A slow or incomplete reaction may indicate issues with catalyst activity, which can also impact stereocontrol. Potential causes include:
-
Catalyst Deactivation: Water or other impurities in the reagents or solvents can deactivate the catalyst.[7] Ensuring anhydrous conditions and using purified reagents is essential.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or the specific substrate.[1]
-
Poor Substrate Reactivity: Sterically hindered or electronically demanding substrates may require higher catalyst loadings or elevated temperatures to achieve a reasonable reaction rate.[7]
Q4: How do I choose the optimal solvent for my reaction?
Solvent selection is a critical aspect of optimizing asymmetric reactions. The solvent can influence the solubility of reagents, the stability of the catalyst, and the energetics of the transition states. Non-coordinating solvents like toluene, dichloromethane, or THF are often good starting points.[4] However, in some cases, more coordinating or even protic solvents can be beneficial.[8] A systematic solvent screening is the most effective way to identify the optimal medium for your specific transformation.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of catalyst loading with this compound.
Problem 1: Low Enantioselectivity (% ee)
| Potential Cause | Recommended Action |
| Impure Chiral Ligand | Verify the enantiomeric purity of this compound using chiral HPLC or by preparing a derivative for NMR analysis. Recrystallization can be an effective purification method.[4] |
| Suboptimal Temperature | Screen a range of temperatures. Lowering the temperature (e.g., to 0 °C, -20 °C, or even -78 °C) often improves enantioselectivity.[4] |
| Inappropriate Solvent | Conduct a solvent screen using a variety of anhydrous solvents with different polarities (e.g., toluene, THF, CH₂Cl₂, ethers).[6][9] |
| Incorrect Stoichiometry | Re-verify the stoichiometry of all reagents, including the substrate, catalyst, and any additives. |
| Sub-optimal Catalyst Loading | Vary the catalyst loading systematically (e.g., 0.5, 1, 2, 5 mol%) to determine the optimal concentration.[4] |
Problem 2: Low Reaction Yield or Conversion
| Potential Cause | Recommended Action |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and of high purity. The use of molecular sieves can be beneficial.[7] |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading and monitor the effect on the reaction rate.[1] |
| Poor Substrate Solubility | Select a solvent in which the substrate has better solubility at the reaction temperature. |
| Low Reaction Temperature | While lower temperatures can improve enantioselectivity, they may also decrease the reaction rate. A balance must be found, or the reaction time extended. |
| Incomplete Catalyst Formation (for in-situ preparations) | Ensure sufficient time and appropriate conditions for the in-situ formation of the active catalyst before adding the substrate.[1] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a systematic approach to optimizing the catalyst loading for a generic asymmetric reaction.
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral ligand, this compound, and the metal precursor (if applicable).
-
Solvent Addition: Add the anhydrous solvent and stir the mixture to allow for catalyst formation or dissolution.
-
Substrate Addition: Add the substrate to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up and Analysis: Upon completion, quench the reaction and perform an appropriate work-up. Purify the product and determine the yield and enantiomeric excess (e.g., by chiral HPLC).[7]
Workflow for Troubleshooting Low Enantioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. Generality-oriented optimization of enantioselective aminoxyl radical catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents [mdpi.com]
Technical Support Center: Optimizing Enantioselectivity with (1R,2R)-2-Amino-1,2-diphenylethanol
<
Welcome to the technical support center for improving enantioselectivity in reactions utilizing (1R,2R)-2-Amino-1,2-diphenylethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric syntheses. Chiral 1,2-amino alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Achieving high enantioselectivity is paramount, as different enantiomers of a drug can have varied pharmacological effects, with one being therapeutic while the other might be inactive or even harmful.[3][4]
This resource provides a structured approach to identifying and resolving common issues encountered during these sensitive reactions.
Part 1: Troubleshooting Guide - Low Enantiomeric Excess (ee)
One of the most frequent challenges in asymmetric synthesis is obtaining suboptimal enantiomeric excess (ee). This section provides a systematic guide to diagnosing and resolving the root causes of poor enantioselectivity.
Q1: My reaction is yielding a nearly racemic mixture. Where should I start my investigation?
When faced with a significant loss of enantioselectivity, it's crucial to systematically evaluate the foundational parameters of your experiment.
Initial Checks:
-
Purity of the Chiral Ligand/Auxiliary: The enantiomeric and chemical purity of this compound is critical.[5] Even minor enantiomeric impurities can lead to a drastic reduction in the product's ee.
-
Reagent and Solvent Quality: Ensure all reagents are of high purity and solvents are anhydrous. Water and other protic impurities can interfere with the catalyst or reagents, leading to non-selective side reactions.[5][6]
-
Reaction Temperature: Temperature control is paramount in asymmetric catalysis.[5] Fluctuations can disrupt the delicate energy differences between the diastereomeric transition states, leading to reduced enantioselectivity. In some cases, a change in temperature can even invert the stereochemical outcome.[7]
Troubleshooting Workflow for Low Enantioselectivity
Caption: A workflow for troubleshooting low enantioselectivity.
Q2: I've confirmed the purity of my starting materials and the reaction temperature is stable, but the enantioselectivity is still low. What's next?
If the fundamental parameters are sound, the issue may lie in the specifics of your reaction conditions.
-
Solvent Effects: The choice of solvent can significantly influence the transition state geometry and, consequently, the enantioselectivity.[8][9] A solvent that solvates the catalyst-substrate complex optimally will favor the desired stereochemical pathway. It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities.
-
Catalyst Formation and Loading: For reactions where the catalyst is generated in situ, the method of preparation is critical.[5] Ensure complete formation of the active catalyst before adding the substrate. The catalyst loading should also be optimized; too low a concentration may lead to a slow, non-selective background reaction, while too high a concentration can sometimes lead to catalyst aggregation and reduced activity.
-
Reaction Kinetics: A sluggish reaction can sometimes correlate with poor enantioselectivity.[5] If the desired catalytic cycle is slow, a non-catalyzed or background reaction may become competitive, leading to a racemic product. Consider optimizing the reaction time and monitoring the conversion alongside the ee.
Data-Driven Solvent Screening
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee%) |
| Toluene | 2.4 | 91 |
| Tetrahydrofuran (THF) | 7.6 | 94 |
| Dichloromethane (DCM) | 9.1 | 85 |
| Diethyl Ether | 4.3 | 89 |
Note: The above data is illustrative and will vary depending on the specific reaction.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of using this compound in asymmetric synthesis.
Q3: How does the structure of this compound contribute to its effectiveness as a chiral ligand?
The efficacy of this compound stems from its rigid chiral scaffold.[10] The two phenyl groups create a well-defined stereochemical environment around the metal center it coordinates to. This steric hindrance directs the approach of the substrate, favoring one enantiotopic face over the other and leading to the formation of one enantiomer in excess.
Q4: Are there common modifications to the this compound structure that can improve enantioselectivity?
Yes, derivatization of the amino or hydroxyl group is a common strategy to fine-tune the steric and electronic properties of the ligand. For example, in asymmetric transfer hydrogenation reactions, N-sulfonated derivatives of related 1,2-diamines are often used to enhance catalyst activity and enantioselectivity.[11] Similarly, the formation of Schiff base ligands from (1S,2R)-2-amino-1,2-diphenylethanol and salicylaldehyde derivatives can create highly effective catalysts for asymmetric oxidations.[10][12]
Q5: What analytical techniques are recommended for determining the enantiomeric excess of my product?
The most common and reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) .[5] These techniques use a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification. Other methods include the use of chiral shift reagents in NMR spectroscopy or fluorescence-based assays.[13][14]
Experimental Protocol: Preparation of a Chiral Catalyst for Asymmetric Transfer Hydrogenation
This protocol describes the in situ preparation of a Ru-TsDPEN catalyst, a well-known system for the asymmetric transfer hydrogenation of ketones.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((1R,2R)-TsDPEN)
-
Anhydrous isopropanol
-
Anhydrous dichloromethane (DCM)
-
Substrate (e.g., acetophenone)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (1R,2R)-TsDPEN (2.2 mol%) in a mixture of anhydrous DCM and isopropanol (5:1 v/v).
-
Stir the resulting orange solution at room temperature for 20-30 minutes to allow for catalyst formation.
-
Add the substrate (100 mol%) to the catalyst solution.
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction and proceed with the appropriate workup and purification.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Proposed Transition State in Asymmetric Transfer Hydrogenation
Caption: A simplified model of the hydride transfer transition state.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 8. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00022F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes [mdpi.com]
- 12. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol 99 23364-44-5 [sigmaaldrich.com]
- 13. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting common side reactions in (1r,2r)-2-Amino-1,2-diphenylethanol synthesis
Welcome to the technical support center for the synthesis of (1R,2R)-2-Amino-1,2-diphenylethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, mechanistically grounded solutions to ensure the successful and efficient production of this critical chiral building block.
Troubleshooting Guide: Common Side Reactions and Issues
This section addresses specific problems that may arise during the synthesis of this compound, which is often prepared via the diastereoselective reduction of an α-amino ketone precursor, itself derived from benzoin.
Question 1: My reaction is producing a significant amount of the undesired (1S,2R) or (1R,2S) diastereomer. How can I improve the diastereoselectivity of the reduction step?
Answer:
Achieving high diastereoselectivity in the reduction of the α-amino ketone intermediate is crucial for obtaining the desired (1R,2R) product. The formation of other diastereomers typically arises from suboptimal control over the steric and electronic factors governing the hydride attack on the carbonyl group.
Root Causes and Mechanistic Insights:
The diastereoselectivity of the reduction of α-hydroxy ketones like benzoin is influenced by the directing effect of the adjacent hydroxyl group.[1] In the case of the α-amino ketone precursor to this compound, the amino group plays a similar role. The reducing agent, typically a hydride source like sodium borohydride (NaBH₄), can approach the carbonyl from two faces, leading to two possible diastereomers. The preferred direction of attack is often dictated by the Felkin-Anh model, which predicts the nucleophile will attack the carbonyl carbon from the side opposite the largest substituent.
However, in α-substituted ketones, chelation control can also be a significant factor. If the metal cation of the hydride reagent can coordinate with both the carbonyl oxygen and the heteroatom of the adjacent chiral center (in this case, the nitrogen of the amino group), a rigid five-membered ring intermediate is formed. This locks the conformation of the molecule and directs the hydride attack from the less hindered face, leading to a specific diastereomer.
Troubleshooting Protocol:
-
Choice of Reducing Agent and Solvent:
-
Sodium Borohydride (NaBH₄): This is a commonly used reducing agent. Its selectivity can be highly dependent on the solvent and temperature. Protic solvents like methanol or ethanol are often used.[2][3]
-
Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful reducing agent and is less selective, often leading to a mixture of diastereomers. It is generally not recommended for this specific transformation unless other functional groups need to be reduced simultaneously.[3]
-
Chelating vs. Non-Chelating Conditions: To favor chelation control and potentially increase diastereoselectivity, consider using a reducing agent with a cation that coordinates well, such as zinc borohydride (Zn(BH₄)₂). The choice of solvent is also critical; less polar, aprotic solvents like THF can favor chelation.
-
-
Temperature Control:
-
Lowering the reaction temperature generally enhances selectivity.[4] Running the reduction at 0 °C or even -78 °C can significantly improve the diastereomeric ratio by favoring the transition state with the lower activation energy, which leads to the desired product.
-
-
Protecting Group Strategy:
-
The nature of the protecting group on the amino functionality can influence the steric bulk and chelating ability of the nitrogen atom. Experimenting with different protecting groups (e.g., Boc, Cbz) on the α-amino ketone precursor might alter the diastereoselectivity of the reduction.
-
Experimental Workflow: Optimizing Diastereoselectivity
Caption: Troubleshooting workflow for improving diastereoselectivity.
Question 2: I am observing epimerization at the C1 or C2 position. What is causing this and how can I prevent it?
Answer:
Epimerization, the change in configuration at one of several stereocenters in a molecule, is a significant side reaction that can erode the enantiomeric and diastereomeric purity of your product.[5]
Root Causes and Mechanistic Insights:
-
Enolization: The α-proton to the carbonyl group in the starting α-amino ketone is acidic. Under basic conditions, this proton can be abstracted to form an enolate. Reprotonation of this planar enolate can occur from either face, leading to racemization or epimerization at the α-carbon (C2).
-
Retro-Benzoin Condensation: The starting material for the synthesis, benzoin, is formed through a reversible benzoin condensation.[6][7] Under certain conditions (e.g., presence of a nucleophilic catalyst and elevated temperatures), the α-amino ketone precursor could potentially undergo a retro-reaction, leading to achiral starting materials and subsequent loss of stereochemical integrity upon re-formation.
-
Harsh Reaction Conditions: Both strongly acidic or basic conditions and elevated temperatures can promote epimerization.
Troubleshooting Protocol:
-
pH Control:
-
Maintain the reaction mixture at a neutral or slightly acidic pH, especially during workup and purification steps. Avoid prolonged exposure to strong bases.
-
If a basic reagent is necessary, use a non-nucleophilic, hindered base and maintain low temperatures.
-
-
Temperature Management:
-
As with improving diastereoselectivity, lower reaction temperatures are crucial for minimizing epimerization.[4]
-
-
Reaction Time:
-
Monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to conditions that may cause epimerization.
-
-
Purification Strategy:
-
Employ mild purification techniques. If using column chromatography, ensure the silica gel is not overly acidic or basic. Neutralized silica gel can be used if necessary.
-
Recrystallization is often a preferred method for purifying diastereomers and can sometimes selectively crystallize the desired product, leaving the epimerized byproducts in the mother liquor.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the cyanide ion in the initial benzoin condensation step to form the precursor?
A1: The cyanide ion is a crucial catalyst in the benzoin condensation.[6][9] Its role is threefold:
-
It acts as a good nucleophile to attack the carbonyl carbon of benzaldehyde.
-
The resulting cyanohydrin intermediate has an acidic α-proton, which can be deprotonated to form a carbanion. This carbanion is a key intermediate.
-
Cyanide is an excellent leaving group, facilitating the final step of the reaction to regenerate the catalyst and form benzoin.
Q2: How can I effectively separate the desired (1R,2R) diastereomer from the others?
A2: The separation of diastereomers can often be achieved by exploiting their different physical properties.[10][11]
-
Fractional Crystallization: This is a common and effective method. Diastereomers often have different solubilities in a given solvent system, allowing for the selective crystallization of one diastereomer.[8]
-
Column Chromatography: Diastereomers have different polarities and will interact differently with the stationary phase (e.g., silica gel), allowing for their separation by column chromatography. Careful selection of the eluent system is key.
-
Chiral HPLC: For analytical purposes and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be used to resolve all stereoisomers.[11]
Q3: Are there any alternative synthetic routes to this compound that avoid some of these side reactions?
A3: Yes, several alternative methods exist for the synthesis of chiral β-amino alcohols.[8][12] These include:
-
Asymmetric Aminohydroxylation of Olefins: This method, developed by Sharpless, allows for the direct conversion of an alkene (like trans-stilbene) into a 1,2-amino alcohol with high enantioselectivity.[12]
-
Ring-opening of Chiral Epoxides: A chiral epoxide can be opened with an amine nucleophile to yield a chiral β-amino alcohol.
-
Synthesis from the Chiral Pool: Starting from readily available chiral molecules like amino acids can provide a route to enantiomerically pure amino alcohols.[12]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Reduction Temperature | -78 °C to 0 °C | Maximizes diastereoselectivity by favoring the kinetically controlled product.[4] |
| pH during Workup | 6-7 | Minimizes risk of epimerization via enolate formation. |
| Reaction Monitoring | TLC or HPLC every 30-60 min | Prevents prolonged exposure to reaction conditions that may cause side reactions. |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-(1R,2R)-2-amino-1-hydroxy-1,2-diphenylethanone
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-protected α-amino ketone precursor in anhydrous methanol (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Protocol 2: Purification by Fractional Crystallization
-
Dissolution: Dissolve the crude mixture of diastereomers in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate/hexanes).
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by chiral HPLC or NMR to determine the diastereomeric ratio.
-
Recrystallization: If necessary, repeat the crystallization process to further enhance the diastereomeric purity.
Visualizing Reaction Pathways
Main Synthetic Pathway and Potential Side Reactions
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 7. Benzoin Condensation [organic-chemistry.org]
- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: (1R,2R)-2-Amino-1,2-diphenylethanol Catalyzed Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (1R,2R)-2-Amino-1,2-diphenylethanol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of temperature in achieving optimal reaction outcomes.
Core Principles: The Temperature-Selectivity Dichotomy
In asymmetric catalysis, temperature is not merely a parameter to accelerate a reaction; it is a fundamental tool for controlling stereoselectivity. Reactions catalyzed by this compound, often employed as a chiral ligand or auxiliary, are highly sensitive to thermal conditions.[1][2]
The underlying principle is the energetic difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers. A lower reaction temperature can amplify this small energy difference, leading to a more pronounced preference for the lower-energy transition state and, consequently, higher enantiomeric excess (ee).[3] Conversely, increasing the temperature provides more thermal energy to the system, which can increase the reaction rate but may also allow the reaction to proceed through the higher-energy transition state, thus eroding enantioselectivity.[4][5] Understanding and controlling this balance is paramount for success.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments.
Q1: My enantiomeric excess (ee) is significantly lower than expected. How can temperature be a factor?
A1: Low enantioselectivity is one of the most common issues directly influenced by temperature.
-
Causality: The chiral complex formed between your catalyst system and the substrate exists in equilibrium between two diastereomeric forms, each leading to a different enantiomer. Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored diastereomeric transition state, resulting in the formation of more of the undesired enantiomer and thus, a lower ee.[3]
-
Troubleshooting Steps:
-
Verify Baseline Purity: First, ensure the enantiomeric purity of your starting this compound is high, as impurities can directly impact selectivity.[6]
-
Incremental Temperature Reduction: Lower the reaction temperature systematically. Common starting points for optimization are 0 °C, -20 °C, or even -78 °C.[6] Even minor fluctuations in temperature can significantly decrease enantioselectivity, so ensure your cooling bath is stable and the internal reaction temperature is monitored.[6]
-
Solvent Screening: The choice of solvent can influence the stability of the transition state. A solvent that is too coordinating may interfere with the formation of the desired chiral complex. Consider screening non-coordinating solvents like toluene or dichloromethane in conjunction with temperature adjustments.[6]
-
Q2: My reaction is sluggish or not proceeding to completion. Should I increase the temperature?
A2: While increasing the temperature is a common strategy to accelerate slow reactions, it must be approached with caution in asymmetric catalysis to avoid compromising enantioselectivity.
-
Causality: Chemical reactions require a certain amount of activation energy to proceed. Lower temperatures reduce the kinetic energy of molecules, leading to fewer effective collisions and a slower reaction rate.[4]
-
Troubleshooting Steps:
-
Modest Temperature Increase: If you must increase the temperature, do so in small increments (e.g., from -20 °C to 0 °C, or from 0 °C to room temperature). Monitor both the conversion and the ee at each step to find an acceptable balance.
-
Increase Catalyst Loading: Before resorting to higher temperatures, consider increasing the catalyst loading. This can increase the reaction rate without negatively impacting the ee.
-
Check for Catalyst Deactivation: Low reactivity can sometimes be mistaken for a temperature issue when it's actually related to catalyst deactivation by impurities (e.g., water or oxygen) or improper handling. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[6]
-
Q3: I'm observing significant side product formation or catalyst degradation. Could my reaction temperature be too high?
A3: Yes, excessive heat can lead to a loss of chemoselectivity and decomposition of the catalyst or reagents.
-
Causality: High temperatures can activate alternative reaction pathways, leading to the formation of undesired side products. Furthermore, the organic catalyst itself, while robust, has thermal limits. Exceeding these can cause it to decompose, resulting in a loss of activity and potential contamination of the reaction mixture.[4]
-
Troubleshooting Steps:
-
Run a Temperature Screen: Perform the reaction at a range of lower temperatures to identify the point at which side product formation is minimized.
-
Analyze the Catalyst Post-Reaction: If you suspect degradation, attempt to recover and analyze the catalyst after the reaction (e.g., by NMR) to check for structural changes.
-
Consider Reaction Time: A common mistake is running a reaction at a high temperature for an extended period. It may be more effective to run the reaction at a lower temperature for a longer time to achieve high conversion while preserving both the catalyst and the product's integrity.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving temperature-related issues in your reaction.
Caption: A logical workflow for troubleshooting common temperature-related issues.
Frequently Asked Questions (FAQs)
Q4: How do I determine the optimal temperature for a new reaction?
A4: The optimal temperature is substrate-dependent and must be determined empirically. Start with conditions reported for a similar transformation in the literature. A good general approach is to begin the reaction at 0 °C. If the reaction is slow, allow it to warm to room temperature. If enantioselectivity is poor, cool it to lower temperatures (-20 °C to -78 °C). A screening approach where small-scale reactions are run in parallel at different temperatures is highly efficient.
Q5: What is the general temperature range for reactions using this catalyst?
A5: The effective temperature range is broad, typically from -78 °C to 40 °C. Lower temperatures (below 0 °C) are frequently employed to maximize enantioselectivity, particularly in reactions like asymmetric additions to aldehydes or ketones.[7] Reactions such as transfer hydrogenations are often run between 0 °C and room temperature to achieve a reasonable rate.[8]
Q6: Does the solvent choice affect the optimal temperature?
A6: Absolutely. The solvent plays a crucial role in the solubility of reagents and the stability of the catalytic complex. For instance, a reaction in toluene might require a different optimal temperature than one in THF due to differences in polarity and coordinating ability. When changing solvents, it is essential to re-optimize the temperature.
Data Presentation: Temperature vs. Outcome
The following table illustrates a typical relationship between reaction temperature, yield, and enantiomeric excess for a hypothetical asymmetric reduction of a ketone catalyzed by a this compound-derived system.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 40 | 2 | >99 | 75 |
| 25 (Room Temp) | 6 | >99 | 88 |
| 0 | 18 | 95 | 96 |
| -20 | 48 | 90 | >99 |
| -78 | 72 | 65 | >99 |
Data are representative and will vary based on the specific substrate and reaction conditions.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a detailed methodology for a common application, highlighting critical temperature control steps. Asymmetric transfer hydrogenation is a powerful method for producing chiral alcohols.[9][10]
Materials:
-
This compound
-
[Ru(p-cymene)Cl₂]₂
-
Anhydrous isopropanol (hydrogen source and solvent)
-
Anhydrous potassium hydroxide (KOH)
-
Acetophenone
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (0.02 mmol, 1 mol%) and [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 0.5 mol%).
-
Add 5 mL of anhydrous isopropanol and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried flask, dissolve acetophenone (2.0 mmol, 1.0 equiv) in 5 mL of anhydrous isopropanol.
-
CRITICAL STEP: Cool this substrate solution to the desired reaction temperature (e.g., 0 °C) using an ice-water bath. Allow the temperature to equilibrate for 15 minutes.
-
-
Initiation:
-
Prepare a solution of KOH (0.1 mmol, 5 mol%) in 1 mL of anhydrous isopropanol.
-
Add the pre-formed catalyst solution to the cooled substrate solution.
-
Add the KOH solution dropwise to initiate the reaction. The reaction is often exothermic, so slow addition is key to maintaining the target temperature.
-
-
Reaction Monitoring:
-
Maintain the reaction at 0 °C and monitor its progress by TLC or GC analysis.
-
-
Workup and Analysis:
-
Once the reaction is complete, quench with the addition of 5 mL of water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Simplified Mechanism: Influence of Temperature
This diagram illustrates how the catalyst directs the formation of a specific enantiomer and how temperature influences this process.
Caption: Temperature's effect on diastereomeric transition state pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 4. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. First example of asymmetric transfer hydrogenation in water induced by a chiral amino alcohol hydrochloride | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects in Asymmetric Synthesis with (1R,2R)-2-Amino-1,2-diphenylethanol
Welcome to the technical support center for asymmetric synthesis utilizing (1R,2R)-2-Amino-1,2-diphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during their experiments. Our goal is to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices to enhance the success and reproducibility of your work.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the role of solvents in reactions catalyzed by this compound and its derivatives.
Q1: Why is solvent selection so critical for achieving high enantioselectivity with this compound?
A1: The solvent is not merely a medium for the reaction; it is an active participant in the formation of the diastereomeric transition states that dictate the stereochemical outcome.[1] In asymmetric catalysis involving this compound, the solvent can influence the reaction in several ways:
-
Coordination to the Metal Center: In reactions involving organometallic reagents (e.g., diethylzinc), coordinating solvents like THF or diethyl ether can compete with the chiral ligand for binding sites on the metal atom. This can lead to a less organized and more flexible transition state, which ultimately erodes enantioselectivity.[2]
-
Solvation of the Transition State: The solvent's polarity and ability to form hydrogen bonds can differentially stabilize the transition states leading to the two enantiomers. A well-chosen solvent will maximize the energy difference between these competing pathways.
-
Aggregation of Reagents: The solvent can affect the aggregation state of organometallic reagents. Different aggregation states can exhibit different reactivities and selectivities.
Therefore, a systematic screening of solvents is often a crucial step in optimizing any new asymmetric transformation.[2]
Q2: I am observing low enantiomeric excess (ee) in my reaction. What is the first solvent-related parameter I should investigate?
A2: The first and most critical parameter to check is the purity and dryness of your solvent . Organometallic reagents and the chiral catalyst complex are often highly sensitive to moisture and air. Trace amounts of water can quench the reagents and interfere with the catalytic cycle, leading to a significant drop in both yield and enantioselectivity. Always use freshly distilled, anhydrous solvents and perform reactions under a positive pressure of an inert gas like Argon or Nitrogen.
Q3: What is the general trend for solvent choice in the asymmetric addition of diethylzinc to aldehydes using this compound as a ligand?
A3: For the widely-studied enantioselective addition of diethylzinc to aldehydes, non-coordinating, non-polar solvents such as toluene or hexane are generally preferred.[2][3] These solvents are less likely to interfere with the formation of the well-defined, rigid chiral environment required for high enantioselectivity.[2] Coordinating solvents like THF, while common in organic synthesis, often lead to lower enantiomeric excess in this specific reaction class due to competition for zinc coordination.[2][3]
Q4: Can solvent choice affect reaction rate as well as enantioselectivity?
A4: Absolutely. The solvent can influence the solubility of reagents and intermediates, and it can affect the stability of the transition state, all of which impact the reaction rate.[4] While a non-coordinating solvent like toluene might provide the highest enantioselectivity, the reaction may proceed faster in a more polar or coordinating solvent. However, this increase in rate often comes at the cost of reduced stereocontrol. The optimal solvent is one that provides an acceptable reaction rate while maximizing the enantiomeric excess.
Section 2: Troubleshooting Guide: Low Enantiomeric Excess
This section provides a structured approach to troubleshooting suboptimal enantiomeric excess, with a focus on solvent-related issues.
| Observation | Potential Solvent-Related Cause | Suggested Action & Rationale |
| Low ee (<50%) and low yield | 1. Wet or impure solvent. | Action: Use freshly distilled, anhydrous solvent from a reliable source. Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere. Rationale: Water and other protic impurities will consume the organometallic reagent and deactivate the catalyst, leading to poor performance. |
| 2. Highly coordinating solvent. | Action: Switch to a non-coordinating solvent such as toluene, hexane, or benzene. Rationale: Solvents like THF or DME can coordinate to the zinc center, disrupting the ordered, chiral ligand-metal complex necessary for high stereoselectivity.[2][3] | |
| Moderate ee (50-80%) with good yield | 1. Suboptimal non-coordinating solvent. | Action: Screen a range of non-coordinating solvents (e.g., toluene, hexane, dichloromethane, benzene). Rationale: Even among non-coordinating solvents, subtle differences in polarity and aromaticity can influence the transition state geometry and impact enantioselectivity. |
| 2. Solvent mixture effects. | Action: If using a co-solvent (e.g., hexane in a diethylzinc solution), consider its impact. It may be beneficial to remove the original solvent and replace it entirely with the desired reaction solvent. Rationale: The presence of even small amounts of a different solvent can alter the overall properties of the reaction medium. | |
| Inconsistent ee between batches | 1. Variable solvent quality. | Action: Standardize the source and purification method for all solvents. Consider purchasing high-purity anhydrous solvents and storing them properly under an inert atmosphere. Rationale: Inconsistencies in water content or trace impurities from different solvent batches can lead to poor reproducibility. |
Quantitative Data: Solvent Screening in a Model Reaction
To illustrate the profound impact of solvent choice, the following table presents data from a study on the enantioselective addition of diethylzinc to p-bromobenzaldehyde, a reaction analogous to those catalyzed by this compound derivatives.
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 63 | 61 |
| Benzene | 15 | 13 |
| THF | 23 | 19 |
| Diethyl Ether | 19 | 17 |
| Dichloromethane (CH₂Cl₂) | 13 | 67 |
Data adapted from a study on a closely related chiral ligand system in the enantioselective addition of diethylzinc to p-bromobenzaldehyde.[3]
As the data clearly indicates, the choice of solvent has a dramatic effect on both the yield and the enantioselectivity of the reaction. Toluene and dichloromethane provided the highest enantiomeric excess, while coordinating solvents like THF and ether resulted in significantly lower values.[3]
Section 3: Mechanistic Insights & Visualizations
Understanding the underlying mechanism provides a powerful framework for rational solvent selection. In the context of the addition of diethylzinc to an aldehyde catalyzed by a β-amino alcohol like this compound, the reaction is believed to proceed through a dimeric zinc complex in a six-membered, chair-like transition state, often rationalized by the Zimmerman-Traxler model .
The Role of Solvent in the Zimmerman-Traxler Model
The Zimmerman-Traxler model proposes a highly organized, chair-like six-membered transition state involving the metal enolate and the aldehyde.[1] For the diethylzinc addition, a similar model is invoked where the chiral amino alcohol, two zinc atoms, the aldehyde, and the ethyl group form a bicyclic transition state assembly.
References
- 1. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective additions of diethylzinc to aldehydes catalyzed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of (1R,2R)-2-Amino-1,2-diphenylethanol and its Derivatives
Welcome to the technical support center for the purification of (1R,2R)-2-amino-1,2-diphenylethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. This resource offers troubleshooting guides and frequently asked questions to ensure the successful isolation of these critical chiral building blocks.
Introduction
This compound and its analogs are vital chiral auxiliaries and intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Their stereochemical purity is paramount to the efficacy and safety of the final drug product.[1] However, achieving the desired purity can be a significant challenge due to the presence of diastereomers, enantiomers, and other process-related impurities. This guide provides a structured approach to troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, some common impurities include:
-
Diastereomers: The (1S,2R) and (1R,2S) isomers are often the most challenging impurities to remove due to their similar physical properties.
-
Enantiomers: If you are starting from a racemic mixture, the (1S,2S) enantiomer will be present.
-
Starting Materials: Unreacted benzoin or benzaldehyde can carry through the synthesis.
-
By-products: Side-reaction products, such as over-reduction products or Schiff bases, may be present.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any excess reagents, can contaminate the final product.[3]
Q2: How do I choose the best purification technique for my specific derivative?
A2: The choice of purification technique depends on the nature of the impurities and the scale of your experiment. Here's a general decision-making framework:
Caption: Decision tree for selecting a purification method.
Q3: My recrystallization is not working. What are the common pitfalls?
A3: Recrystallization is a powerful technique for removing diastereomers and other impurities, but several factors can lead to failure.[4]
| Common Pitfall | Causality and Explanation | Troubleshooting Steps |
| Wrong Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If solubility is too high at low temperatures, recovery will be poor. If too low at high temperatures, large solvent volumes are needed.[4] | Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, and mixtures). |
| Cooling Too Quickly | Rapid cooling leads to the formation of small, impure crystals or an oil. Slow cooling allows for the formation of a proper crystal lattice, excluding impurities. | Allow the solution to cool to room temperature slowly, then place it in an ice bath. Do not disturb the flask during cooling. |
| Using Too Much Solvent | An excess of solvent will keep the compound dissolved even at low temperatures, resulting in low or no yield.[4] | Use the minimum amount of boiling solvent required to fully dissolve the crude product. |
| Supersaturation | Sometimes crystallization fails to initiate even when the solution is supersaturated. | Scratch the inside of the flask with a glass rod at the solvent line, or add a seed crystal of the pure compound. |
Troubleshooting Guides
Guide 1: Poor Diastereomeric Separation by Column Chromatography
Issue: You are observing poor separation of diastereomers on a silica gel column.
Root Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase is critical for resolving compounds with similar Rf values.
-
Solution: Systematically screen different solvent systems. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or isopropanol). A shallow gradient can often improve separation.
-
-
Column Overloading: Exceeding the capacity of the column leads to broad, overlapping peaks.
-
Solution: As a rule of thumb, use a sample-to-silica ratio of 1:50 to 1:100 by weight. For difficult separations, a higher ratio may be necessary.
-
-
Irregular Column Packing: Voids or channels in the stationary phase result in poor peak shape and resolution.
-
Solution: Ensure the silica gel is uniformly packed. A slurry packing method is generally preferred over dry packing for better consistency.
-
Workflow for Optimizing Diastereomeric Separation:
References
Technical Support Center: Preserving Stereochemical Integrity with (1R,2R)-2-Amino-1,2-diphenylethanol
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-Amino-1,2-diphenylethanol. This chiral auxiliary is a cornerstone in modern asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules.[1][2] However, its utility is critically dependent on maintaining the stereochemical integrity of the target molecule throughout the synthetic sequence.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and critical challenge: preventing racemization. Our focus is not just on what to do, but why each step is crucial for success.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using chiral auxiliaries like this compound?
A: Racemization is the conversion of an enantiomerically pure compound into a 1:1 mixture of both enantiomers (a racemate), rendering it optically inactive.[3] In drug development, the biological activity of a molecule is often exclusive to one enantiomer. The other can be inactive or, in some cases, cause harmful side effects. Therefore, preventing racemization is essential to ensure the efficacy and safety of the final product.[4][5] When this compound is used to induce chirality in a substrate, any subsequent loss of that newly established stereocenter's configuration undermines the entire purpose of the asymmetric synthesis.
Q2: What is the primary chemical mechanism that causes racemization in these types of syntheses?
A: The most common mechanism involves the deprotonation of a hydrogen atom on a stereogenic carbon (an alpha-proton), particularly one adjacent to a carbonyl group or a similar activating feature.[6][7] This abstraction, typically facilitated by a base, forms a planar, achiral intermediate like an enolate.[3][8][9][10] When this planar intermediate is reprotonated, the proton can approach from either face with equal probability, leading to the formation of both the desired enantiomer and its undesired mirror image, resulting in a racemic mixture.[8][11]
Q3: Which reaction steps are most vulnerable to racemization?
A: Any step that involves basic or acidic conditions, or elevated temperatures, can be a potential risk.[11][12] Steps particularly susceptible include:
-
N-acylation or N-sulfonylation: Reactions where the amino group of the auxiliary (or a substrate derived from it) is modified often require a base. The choice of base is critical here.
-
Substrate Modification: Any reaction on the substrate after the chiral auxiliary has been attached, especially if it involves forming an enolate or carbocation at or near the chiral center.[3]
-
Auxiliary Cleavage: The final step of removing the auxiliary must be performed under conditions that do not epimerize the newly synthesized chiral product.
Q4: How do I accurately measure the extent of racemization?
A: The enantiomeric excess (e.e.) of your product is the primary measure of stereochemical purity. The most reliable method for determining e.e. is through chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[4][13][14] These columns are designed to interact differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental issues. If your latest batch shows poor enantioselectivity, use this guide to pinpoint and resolve the problem.
Issue 1: My enantiomeric excess (e.e.) is significantly lower than expected after an N-acylation/sulfonylation step.
-
Probable Cause: The base used was too strong or not sterically hindered enough, leading to deprotonation of the alpha-proton.
-
Solution:
-
Change Your Base: Avoid strong inorganic bases (NaOH, KOH) and small organic bases. Switch to a non-nucleophilic, sterically hindered base. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is an excellent first choice due to its significant steric bulk.[11][15] Other options include 2,4,6-collidine or proton sponge. The bulkier the base, the more difficult it is for it to access the sterically-congested alpha-proton, making it more likely to only deprotonate the intended site (e.g., the amine).
-
Lower the Temperature: Energy input facilitates racemization.[12] Perform the reaction at 0 °C. If racemization persists, lower the temperature to -20 °C or even -78 °C (dry ice/acetone bath).[11] The lower temperature reduces the kinetic energy of the system, making it less likely to overcome the activation energy barrier for deprotonation.
-
Issue 2: The e.e. of my product decreases during workup or purification.
-
Probable Cause: The product is sensitive to the pH conditions during aqueous workup or the stationary phase during chromatography.
-
Solution:
-
Use a Buffered Workup: Avoid harsh acidic or basic washes. Use a buffered aqueous solution (e.g., saturated ammonium chloride for quenching base, or saturated sodium bicarbonate for quenching acid) to neutralize the reaction mixture gently.
-
Optimize Purification: If using column chromatography, consider using a less acidic grade of silica gel or deactivating it by pre-treating with a small amount of triethylamine in the eluent. Alternatively, crystallization is often an excellent method for purification that can also enhance enantiomeric purity.
-
Issue 3: I observe racemization even with a hindered base and low temperatures.
-
Probable Cause: The reaction time is too long, or the solvent is promoting racemization.
-
Solution:
-
Monitor the Reaction Closely: Extended exposure to even mild basic conditions can lead to racemization.[11] Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed. Do not let it stir overnight "just to be sure."
-
Re-evaluate Your Solvent: The solvent can influence the stability of the planar intermediate that leads to racemization.[16] While dichloromethane (DCM) is common, consider switching to a less polar aprotic solvent like toluene. In some cases, solvent polarity has a direct, though complex, relationship with stereoselectivity.[17][18][19]
-
Visualizing the Problem: Mechanism and Workflow
To effectively troubleshoot, it is crucial to understand the underlying mechanism and have a logical workflow to follow.
Mechanism of Base-Catalyzed Racemization
The diagram below illustrates how a base can abstract an alpha-proton adjacent to a generic carbonyl group (R-C=O), leading to a loss of stereochemistry.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Workflow for Low Enantiomeric Excess (e.e.)
Use this decision tree to systematically diagnose the source of racemization in your experiment.
Caption: A systematic workflow for troubleshooting racemization.
Data Summary and Recommended Conditions
This table summarizes the key experimental parameters and their impact on stereochemical integrity.
| Parameter | High Risk for Racemization | Recommended Condition to Minimize Racemization | Rationale |
| Base | Strong, non-hindered (e.g., NaOH, TEA, DBU) | Sterically hindered, non-nucleophilic (e.g., DIPEA, 2,4,6-Collidine) | Bulky bases cannot easily access the alpha-proton, preventing the formation of the planar enolate intermediate.[11][15] |
| Temperature | Elevated (Room Temp to Reflux) | Low (0 °C, -20 °C, or -78 °C) | Reduces the available kinetic energy to overcome the activation barrier for deprotonation and racemization.[11][12] |
| Reaction Time | Prolonged, unmonitored | Monitored closely and quenched upon completion | Minimizes the product's exposure time to conditions (even mild ones) that can cause gradual racemization.[11] |
| Solvent | Protic or highly polar aprotic solvents | Aprotic, less polar (e.g., DCM, Toluene) | The solvent environment can affect the stability of charged intermediates and influence stereoselectivity.[16][18][19] |
Experimental Protocol: N-Acetylation with Minimized Racemization Risk
This protocol for the N-acetylation of a generic chiral amine substrate demonstrates the practical application of the principles discussed.
Objective: To perform N-acetylation while preserving the stereochemistry at a nearby chiral center.
Materials:
-
Chiral amine substrate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Acetyl Chloride (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Argon or Nitrogen gas supply
-
Flame-dried glassware
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Dissolution: Dissolve the chiral amine substrate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cooling (Critical Step): Cool the solution to 0 °C using an ice-water bath. Maintaining low temperature is paramount to preventing racemization.[11]
-
Base Addition: Add DIPEA (1.2 eq) to the solution and stir for 5 minutes. The steric hindrance of DIPEA is key to selective deprotonation of the amine over any alpha-protons.[11][15]
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution. A rapid, exothermic addition could raise the local temperature, increasing racemization risk.
-
Monitoring (Critical Step): Monitor the reaction progress every 15-30 minutes by TLC. The reaction is typically complete within 1-2 hours. Do not allow the reaction to proceed for an unnecessarily long time.[11]
-
Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the ice bath.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product's enantiomeric excess (e.e.) using chiral HPLC to confirm that stereochemical integrity has been maintained.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. creation.com [creation.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Solvent-controlled asymmetric Strecker reaction: stereoselective synthesis of alpha-trifluoromethylated alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Diastereoselectivity with (1R,2R)-2-Amino-1,2-diphenylethanol
Welcome to the technical resource center for (1R,2R)-2-Amino-1,2-diphenylethanol, a premier chiral auxiliary and ligand for asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its application. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your stereoselective transformations.
Core Principles: The Foundation of Stereocontrol
This compound, often referred to as (1R,2R)-DAE, is a C₂-symmetric chiral amino alcohol. Its efficacy stems from its ability to form rigid, well-defined chiral environments when complexed with a metal center (e.g., Zinc, Titanium, Boron) or when used as a chiral auxiliary. The two phenyl groups and the specific syn relationship between the amino and hydroxyl groups create a sterically demanding and predictable three-dimensional space.
The fundamental principle of its action involves the formation of a transient chiral complex with the reacting species. For instance, in the addition of an organometallic reagent to an aldehyde, (1R,2R)-DAE first reacts to form a chiral catalyst. The aldehyde then coordinates to this catalyst in a sterically preferred orientation to minimize non-bonded interactions. This forces the nucleophile to attack the aldehyde from a specific face, leading to the preferential formation of one diastereomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
(1R,2R)-DAE is primarily used as a chiral ligand or auxiliary in asymmetric synthesis. Its most common applications include the enantioselective addition of organozinc reagents to aldehydes, asymmetric reductions of ketones, and diastereoselective aldol reactions.[1][2] It is highly valued for producing optically pure compounds, which are critical as intermediates for active pharmaceutical ingredients (APIs).[1]
Q2: How does the purity of (1R,2R)-DAE impact my reaction?
The chemical and, most importantly, the enantiomeric purity of the amino alcohol is paramount.[3] Even small amounts of the (1S,2S) enantiomer will generate the opposing chiral catalyst, leading to a direct reduction in the diastereomeric or enantiomeric excess (ee) of your product. Always verify the purity of your reagent, and if in doubt, recrystallization can be an effective purification method.[3]
Q3: What is the functional difference between the (1R,2R) and (1S,2S) enantiomers?
They are enantiomers and will produce products with the opposite absolute stereochemistry. For example, if the (1R,2R)-DAE catalyst yields the (R)-alcohol in a ketone reduction, the (1S,2S)-DAE catalyst will yield the (S)-alcohol under identical conditions. The choice of which to use depends entirely on the desired stereochemistry of the final product.
Q4: How should I properly store this compound?
It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. As an amino alcohol, it can slowly react with atmospheric CO₂ and is susceptible to moisture, which can interfere with catalyst formation.[4]
Troubleshooting Guide: Low Diastereoselectivity
Question: My reaction is yielding poor diastereoselectivity (e.g., close to a 1:1 ratio). What are the most likely causes and how can I systematically troubleshoot this issue?
This is the most common issue encountered and can almost always be traced back to a few key experimental parameters. A systematic approach is crucial for an efficient resolution.
Detailed Troubleshooting Steps:
-
Purity of the Chiral Ligand:
-
The Cause: As mentioned in the FAQ, this is the first and most critical parameter. The presence of the opposite enantiomer creates a catalyst that produces the undesired product diastereomer, directly eroding selectivity.
-
The Solution: Verify the enantiomeric excess of your (1R,2R)-DAE via chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.[3] If purity is below 99%, recrystallization is necessary.
-
-
Reaction Temperature:
-
The Cause: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures increase the available thermal energy, which can overcome the small energy difference between the desired and undesired transition states, leading to lower selectivity.[4][5]
-
The Solution: Perform the reaction at a lower temperature. If you are running the reaction at room temperature, try 0 °C. If you are at 0 °C, try -20 °C or even -78 °C. A temperature screening is often required to find the optimal balance between reaction rate and selectivity.[4]
-
-
Choice of Solvent:
-
The Cause: The solvent plays a crucial role in the solvation of the catalytic complex and transition state.[6][7] Coordinating solvents (like THF or Et₂O in some cases) can compete with the substrate for binding to the metal center, leading to a less organized transition state and reduced diastereoselectivity.[3] Furthermore, the presence of moisture is detrimental as it can hydrolyze reagents and the catalyst.[4]
-
The Solution: Use anhydrous, non-coordinating solvents such as toluene or hexane.[3][8] Ensure all solvents are freshly distilled or from a sealed, dry source.
-
-
Stoichiometry and Reagent Quality:
-
The Cause: Incorrect stoichiometry can lead to the presence of non-chiral background reactions. For example, in a diethylzinc addition, if there is insufficient chiral ligand, the excess, achiral diethylzinc can add to the aldehyde non-selectively. The activity of organometallic reagents like Et₂Zn can also degrade over time.
-
The Solution: Carefully control the stoichiometry. Typical catalyst loading is between 5-20 mol%.[4] It is crucial to titrate organometallic reagents before use to determine their exact molarity. Ensure all reagents are fresh and of high quality.[3]
-
| Issue | Potential Cause | Recommended Solution |
| Low Diastereomeric Excess | Enantiomeric impurity in (1R,2R)-DAE. | Verify ee (>99%) by chiral HPLC. Recrystallize if necessary.[3] |
| Reaction temperature is too high. | Perform a temperature screen at lower values (e.g., 0°C, -20°C, -78°C).[4] | |
| Inappropriate or wet solvent. | Use anhydrous, non-coordinating solvents like toluene or hexane.[3] | |
| Incorrect stoichiometry/catalyst loading. | Titrate organometallic reagents. Vary catalyst loading (5-20 mol%).[4] | |
| Low Reaction Conversion | Inactive catalyst. | Ensure inert atmosphere. Check reagent addition order (ligand and metal should complex before substrate addition). |
| Insufficient reaction time. | Monitor reaction progress by TLC or GC.[3] | |
| Inconsistent Results | Variable reagent quality. | Use fresh reagents and solvents for each run. Re-titrate organometallics.[3] |
| Atmospheric contamination. | Ensure glassware is oven-dried and the reaction is run under a positive pressure of inert gas.[4] |
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a standard method for evaluating the effectiveness of chiral amino alcohol ligands and serves as an excellent model system.
Materials & Reagents:
-
This compound (10.7 mg, 0.05 mmol, 20 mol%)
-
Benzaldehyde (53.1 mg, 0.25 mmol, 1.0 eq)
-
Diethylzinc (1.0 M solution in hexanes, 0.75 mL, 0.75 mmol, 3.0 eq)
-
Anhydrous Hexane or Toluene (2.5 mL)
-
1 M HCl (aqueous solution)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Glassware Preparation: Ensure all glassware (a Schlenk flask with a magnetic stir bar) is thoroughly oven-dried and cooled under a stream of argon or nitrogen.
-
Catalyst Formation: To the Schlenk flask, add this compound (0.05 mmol) and dissolve it in anhydrous hexane (2.5 mL) under an inert atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the diethylzinc solution (0.75 mmol) dropwise to the stirring solution of the ligand. A white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the chiral zinc-amino alcohol complex.[8]
-
Substrate Addition: Slowly add benzaldehyde (0.25 mmol) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 3-4 hours. Monitor the consumption of benzaldehyde by thin-layer chromatography (TLC) or gas chromatography (GC).[8]
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl (3 mL) at 0 °C. Caution: Unreacted diethylzinc is pyrophoric and will react violently with water/acid.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product (1-phenyl-1-propanol) by column chromatography. Determine the enantiomeric excess of the purified alcohol by chiral HPLC or chiral GC analysis.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The effect of solvation on biomolecular conformation: 2-amino-1-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to Enantiomeric Excess Determination for Products Synthesized with (1R,2R)-2-Amino-1,2-diphenylethanol
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, efficacy, and safety. In the landscape of asymmetric synthesis, chiral auxiliaries remain a foundational strategy for inducing stereoselectivity. Among these, (1R,2R)-2-Amino-1,2-diphenylethanol and its derivatives have emerged as powerful tools for the synthesis of enantiomerically enriched compounds. This guide provides an in-depth comparison of its performance against common alternatives, supported by experimental insights and detailed protocols for the determination of enantiomeric excess (e.e.), a crucial measure of success in any asymmetric transformation.
The Central Role of this compound in Asymmetric Synthesis
This compound is a chiral amino alcohol valued for its rigid backbone and strategically positioned functional groups. When temporarily attached to a prochiral substrate, typically forming an amide linkage, it acts as a chiral auxiliary, effectively directing the approach of reagents to one face of a reactive intermediate, such as an enolate. This directed attack leads to the preferential formation of one diastereomer over the other. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.
The efficacy of this chiral auxiliary stems from the conformational rigidity imparted by the two phenyl groups. In the context of enolate chemistry, for instance, the lithium enolate of an N-acyl derivative of this compound is believed to form a stable six-membered chelate. This chelation, in conjunction with the steric hindrance provided by the phenyl groups, effectively shields one face of the enolate, leading to high diastereoselectivity in reactions like alkylations and aldol additions. A closely related and extensively studied analogue is pseudoephedrine, which operates on a similar principle of forming a rigid chelated intermediate to direct electrophilic attack.
Performance Benchmark: A Comparative Analysis of Chiral Auxiliaries
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis, with the choice often depending on the specific transformation, desired product, and conditions for auxiliary removal. Below is a comparative overview of this compound analogues against other stalwart chiral auxiliaries in the context of asymmetric alkylation for the synthesis of α-substituted carboxylic acids.
| Chiral Auxiliary | Representative Reaction | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield | Key Advantages & Considerations |
| (1R,2R)-Pseudoephedrine Amide | Asymmetric Alkylation of a Propionamide Derivative | >95% d.e. | High | Inexpensive, both enantiomers available, highly crystalline derivatives aid purification.[1][2] |
| Evans' Oxazolidinone | Asymmetric Alkylation of an N-Propionyl Oxazolidinone | >98% d.e. | High | Broad applicability, highly predictable stereochemical outcomes, extensive literature support. |
| Oppolzer's Camphorsultam | Asymmetric Alkylation of an N-Acryloyl Camphorsultam | >95% d.e. | Good to High | Excellent for Diels-Alder reactions, highly crystalline, robust auxiliary. |
| (1R,2R)-1,2-Diphenylethylenediamine (DPEDA) Derivatives | Asymmetric Michael Addition | Up to 97% e.e. | Variable | Versatile as both a chiral auxiliary and a ligand for catalysis. |
It is important to note that the performance of this compound is expected to be comparable to its close analogue, pseudoephedrine, offering high diastereoselectivity in alkylation reactions.
The Litmus Test: Determining Enantiomeric Excess
Once the asymmetric synthesis is complete and the chiral auxiliary has been removed, the critical measure of success is the enantiomeric excess of the product. Several analytical techniques can be employed for this purpose, with chiral chromatography being the gold standard.
Chromatographic Methods for Enantiomeric Excess Determination:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and versatile technique for determining e.e.[3] It employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a broad range of chiral compounds, including the α-substituted carboxylic acids produced using amino alcohol auxiliaries.[3]
-
Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds. Similar to HPLC, it utilizes a chiral stationary phase, often based on cyclodextrin derivatives, to achieve enantioseparation.[4]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC. Chiral SFC is highly effective for the separation of enantiomers and is gaining popularity in the pharmaceutical industry.
Experimental Workflows
Part 1: Asymmetric Synthesis of an α-Alkylated Carboxylic Acid
This protocol describes a representative asymmetric alkylation of a propionamide derivative of this compound, followed by removal of the auxiliary to yield the enantiomerically enriched carboxylic acid.
Caption: Workflow for Asymmetric Alkylation.
Step-by-Step Methodology:
-
Amide Formation: To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C, slowly add propionyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 4 hours. Perform an aqueous workup and purify by recrystallization or column chromatography to yield the N-propionyl amide.
-
Enolate Formation and Alkylation: Dissolve the N-propionyl amide (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF. Stir the resulting enolate solution for 30 minutes. Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for 2-4 hours. Quench the reaction with saturated aqueous ammonium chloride, warm to room temperature, and extract the product with ethyl acetate.
-
Auxiliary Cleavage: The crude alkylated amide is dissolved in a mixture of THF and 1 M sulfuric acid. The mixture is heated to reflux for 12 hours. After cooling, the mixture is diluted with water and extracted with diethyl ether. The aqueous layer is basified to recover the chiral auxiliary. The organic layers are combined, dried, and concentrated to yield the crude carboxylic acid, which is then purified.
Part 2: Enantiomeric Excess Determination by Chiral HPLC
This protocol outlines a general method for the determination of the e.e. of the synthesized α-substituted carboxylic acid. Method development will be necessary to optimize the separation for a specific product.
Caption: Workflow for Chiral HPLC Analysis.
Step-by-Step Methodology:
-
System and Column: An HPLC system equipped with a UV detector. A chiral stationary phase column, such as a Chiralpak® IA or IC column (amylose or cellulose derivatives), is recommended for carboxylic acids.
-
Mobile Phase: A typical mobile phase for normal phase separation would be a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. For example, Hexane:Isopropanol:TFA (90:10:0.1).
-
Sample Preparation: Prepare a solution of the purified carboxylic acid in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Inject the sample and record the chromatogram.
-
Calculation: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Causality Behind Experimental Choices
-
Choice of Base in Alkylation: LDA is a strong, non-nucleophilic base, which is crucial for the clean and efficient deprotonation of the amide to form the enolate without competing nucleophilic attack at the carbonyl group.
-
Low Temperature (-78 °C): The alkylation reaction is performed at low temperature to ensure kinetic control, which is essential for high diastereoselectivity. At higher temperatures, enolate equilibration and side reactions can occur, leading to a decrease in selectivity.
-
Acidic Hydrolysis for Auxiliary Removal: Strong acidic conditions are required to hydrolyze the robust amide bond. The recovery of the chiral auxiliary is an important consideration for the overall efficiency and cost-effectiveness of the synthesis.
-
Mobile Phase Modifier in HPLC: The addition of a small amount of an acid like TFA to the mobile phase is often necessary when analyzing carboxylic acids by chiral HPLC. It helps to suppress the ionization of the carboxyl group, leading to sharper peaks and better resolution.
Conclusion
This compound and its analogues stand as highly effective and practical chiral auxiliaries for asymmetric synthesis. Their ability to induce high levels of stereocontrol, particularly in the formation of α-substituted carboxylic acids, makes them a valuable tool for synthetic chemists. The ultimate validation of their utility lies in the accurate and precise determination of the enantiomeric excess of the final products. Chiral chromatography, especially HPLC, provides the robust and reliable means to quantify the success of these asymmetric transformations, ensuring the production of enantiomerically pure compounds for research and development. This guide serves as a foundational resource for employing this class of chiral auxiliaries and rigorously evaluating the outcomes of the ensuing stereoselective reactions.
References
A Comparative Guide to the Validation of Analytical Methods for (1R,2R)-2-Amino-1,2-diphenylethanol
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral compounds is paramount. (1R,2R)-2-Amino-1,2-diphenylethanol is a critical chiral building block in pharmaceutical synthesis, and ensuring its enantiomeric purity requires robust and reliable analytical methods.[1][2] This guide provides an in-depth comparison of analytical techniques for the validation of methods to determine the enantiomeric purity of this compound, supported by experimental data and insights into the rationale behind methodological choices.
Introduction to this compound and the Imperative of Chiral Purity
This compound is a chiral amino alcohol extensively used as a precursor in the synthesis of various pharmaceutical agents and as a chiral auxiliary to guide the stereochemical outcome of chemical reactions.[1] The therapeutic efficacy and safety of a chiral drug are often dictated by a single enantiomer, while the other may be inactive or even elicit adverse effects. Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of chiral drug substances. This necessitates the development and validation of precise and accurate analytical methods to quantify the enantiomeric excess of key chiral intermediates like this compound.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for chiral separation is a critical decision driven by factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. Here, we compare the three most prominent chromatographic techniques for the enantioselective analysis of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely employed technique for the separation of enantiomers in the pharmaceutical industry.[3] Its versatility stems from the vast array of commercially available chiral stationary phases (CSPs) that can separate a broad range of compounds. For a polar molecule like this compound, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[4]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[5][6] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC often provides faster analysis times and lower solvent consumption.[6] For the separation of primary amines and amino alcohols, SFC has shown comparable or even superior performance to HPLC in terms of selectivity and peak symmetry.[7][8]
Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[9] For the analysis of polar molecules like amino alcohols, derivatization is typically required to increase volatility and improve chromatographic performance. This additional sample preparation step can introduce variability and increase analysis time.
Head-to-Head Performance Comparison
The following table summarizes the key performance attributes of HPLC, SFC, and GC for the chiral analysis of amino alcohols, with specific comparative data for 2-Amino-1,2-diphenylethanol where available.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Applicability | Broadly applicable to a wide range of compounds, including polar and non-volatile molecules.[3] | Excellent for chiral separations, particularly for compounds amenable to normal-phase chromatography.[5][6] | Suitable for volatile and thermally stable compounds; often requires derivatization for polar analytes.[9] |
| Analysis Time | Typically 10-30 minutes. | Significantly faster, often under 10 minutes.[6][7] | Can be very fast, but derivatization adds to the overall time. |
| Solvent Consumption | Moderate to high, depending on the method. | Significantly lower due to the use of supercritical CO2.[6] | Minimal, as it uses a gas mobile phase. |
| Resolution (Rs) | Generally good to excellent (Rs > 1.5) can be achieved with appropriate column and mobile phase selection. | Often provides comparable or better resolution than HPLC in shorter times.[7] | Can provide very high resolution with appropriate chiral capillary columns. |
| Derivatization | Not typically required for this compound. | Not typically required. | Often necessary to improve volatility and peak shape. |
| Environmental Impact | Higher due to organic solvent usage. | "Greener" alternative due to reduced solvent consumption.[6] | Low, with minimal solvent waste. |
Experimental Data Snapshot: HPLC vs. SFC for 2-Amino-1,2-diphenylethanol
A direct comparison of HPLC and SFC for the enantiomeric separation of 2-Amino-1,2-diphenylethanol on a cyclofructan-based chiral stationary phase demonstrated the clear advantage of SFC in terms of analysis speed.[7] While both techniques achieved baseline separation, the SFC method provided a significantly shorter run time.[7]
Validation of an Analytical Method for this compound: A Step-by-Step Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocol outlines the validation of a chiral SFC method for the determination of the enantiomeric purity of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Validation Parameters and Acceptance Criteria
The core validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components. | Baseline resolution (Rs ≥ 1.5) between the enantiomers and from any impurities. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and analytical response. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear. | Typically from the Limit of Quantitation (LOQ) to 120% of the specification for the undesired enantiomer. |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | Resolution and quantification should remain within acceptable limits. |
Experimental Protocol for Method Validation
Objective: To validate a chiral SFC method for the determination of the enantiomeric purity of this compound.
Chromatographic System: Supercritical Fluid Chromatograph with a UV detector.
Chiral Stationary Phase: A suitable polysaccharide-based or cyclofructan-based chiral column (e.g., Chiralpak series or Larihc anhydrofusarins-based).
Mobile Phase: Supercritical CO2 and a polar co-solvent (e.g., methanol or ethanol) with a suitable additive (e.g., a small percentage of an amine or acid to improve peak shape).
1. Specificity:
- Inject a solution of the racemic (1R,2R/1S,2S)-2-Amino-1,2-diphenylethanol.
- Inject a solution of the pure this compound.
- Inject a placebo (if applicable, for formulated products).
- Rationale: This demonstrates that the method can separate the two enantiomers from each other and from any potential interfering components.
2. Linearity:
- Prepare a stock solution of the undesired (1S,2S)-enantiomer.
- Prepare a series of at least five calibration standards by spiking a constant concentration of the (1R,2R)-enantiomer with varying concentrations of the (1S,2S)-enantiomer, covering the expected range (e.g., from LOQ to 1.5% of the main peak).
- Inject each standard in triplicate.
- Plot the peak area of the (1S,2S)-enantiomer against its concentration and perform a linear regression analysis.
- Rationale: This establishes the relationship between concentration and response, which is crucial for accurate quantification.
3. Range:
- The range is determined from the linearity, accuracy, and precision data.
- Rationale: This defines the concentration interval over which the method is reliable.
4. Accuracy:
- Prepare samples of the (1R,2R)-enantiomer spiked with the (1S,2S)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target specification for the impurity).
- Analyze these samples in triplicate.
- Calculate the percentage recovery of the spiked (1S,2S)-enantiomer.
- Rationale: This confirms how close the measured value is to the true value.
5. Precision:
- Repeatability (Intra-assay): Analyze six replicate preparations of a sample containing the (1R,2R)-enantiomer spiked with the (1S,2S)-enantiomer at the target concentration on the same day, with the same analyst and instrument.
- Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
- Calculate the Relative Standard Deviation (RSD) for the results.
- Rationale: This assesses the random error of the method under various conditions.
6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
- These can be determined based on the signal-to-noise ratio of the chromatograms from the linearity study or by injecting a series of increasingly dilute solutions of the (1S,2S)-enantiomer.
- Rationale: This establishes the lower limits of reliable measurement.
7. Robustness:
- Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
- Flow rate (e.g., ± 5%)
- Column temperature (e.g., ± 2 °C)
- Co-solvent composition (e.g., ± 2%)
- Analyze a system suitability solution under each modified condition and evaluate the impact on resolution and quantification.
- Rationale: This demonstrates the method's reliability during normal use.
Visualizing the Workflow
Method Selection Flowchart
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
A Senior Application Scientist's Guide to Benchmarking Chiral Amino Alcohols: (1r,2r)-2-Amino-1,2-diphenylethanol in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the strategic selection of a chiral auxiliary or ligand is a critical determinant of synthetic efficiency and success. Chiral amino alcohols represent a cornerstone class of molecules in asymmetric synthesis, prized for their reliability, modularity, and effectiveness in a wide array of stereoselective transformations. This guide provides an in-depth comparative analysis of (1r,2r)-2-Amino-1,2-diphenylethanol against other seminal chiral amino alcohols, offering a quantitative benchmark of their performance in key asymmetric reactions.
This document is structured to provide researchers, scientists, and drug development professionals with not only comparative data but also the underlying scientific rationale and detailed experimental methodologies necessary for practical application. We will delve into two of the most fundamental and widely adopted benchmark reactions for evaluating chiral catalysts: the enantioselective borane reduction of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.
The Contenders: A Structural Overview
The efficacy of a chiral amino alcohol is intrinsically linked to its three-dimensional structure, which dictates the steric and electronic environment of the catalytic pocket. Here, we introduce our primary compound of interest, this compound, and its key competitors.
-
This compound: Featuring two phenyl groups, this amino alcohol provides a rigid and sterically demanding chiral environment. The syn relationship between the amino and hydroxyl groups, coupled with the chirality at both benzylic carbons, creates a well-defined space for substrate coordination.
-
(1S,2R)-Norephedrine: A classic and widely used chiral amino alcohol derived from a natural product. Its phenyl and methyl substituents offer a less sterically hindered environment compared to its diphenyl counterpart.
-
(1R,2R)-Pseudoephedrine: A diastereomer of norephedrine, the syn arrangement of the amino and hydroxyl groups in pseudoephedrine leads to different conformational preferences and, consequently, distinct stereochemical outcomes in catalysis.
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM): Derived from proline, this amino alcohol incorporates a pyrrolidine ring, which imparts significant conformational rigidity. The two phenyl groups provide substantial steric bulk.
Benchmark Reaction 1: Enantioselective Borane Reduction of Ketones (Corey-Itsuno Reduction)
The Corey-Itsuno reduction is a robust and highly reliable method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[1][2] The reaction typically employs a chiral oxazaborolidine catalyst, formed in situ from a chiral amino alcohol and a borane source, which then mediates the enantioselective transfer of a hydride from a stoichiometric borane reagent to the ketone.[3]
The choice of the chiral amino alcohol is paramount in dictating the enantioselectivity of the reduction. The catalyst creates a chiral pocket that preferentially binds one of the two enantiotopic faces of the ketone to the Lewis acidic boron center, directing the hydride attack to the opposite face.
Performance Comparison: Reduction of Acetophenone
The asymmetric reduction of acetophenone to 1-phenylethanol is a standard benchmark for evaluating the performance of chiral catalysts in this transformation. The following table summarizes the performance of this compound and other selected chiral amino alcohols in this reaction.
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Reductant | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| This compound | 10 | BH₃·THF | >95 | >96 | (R) |
| (1S,2R)-(-)-Norephedrine | 10 | BH₃·THF | 95 | 92 | (R)[1] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 10 | BH₃·SMe₂ | 97 | 96.5 | (R) |
Causality Behind Performance: The high enantioselectivity observed with the oxazaborolidine derived from this compound can be attributed to the rigidifying effect of the two phenyl groups, which creates a well-defined and sterically hindered chiral environment. This precise steric control effectively shields one face of the coordinated ketone, leading to a highly selective hydride transfer. Similarly, the proline-derived (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol benefits from the conformational rigidity of the pyrrolidine ring.
Experimental Protocol: Asymmetric Borane Reduction of Acetophenone
This protocol details the in situ generation of the oxazaborolidine catalyst from this compound and its application in the reduction of acetophenone.
Materials:
-
This compound (10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath. To this solution, add 1.0 M BH₃·THF solution (0.2 mL, 0.2 mmol) dropwise. A vigorous evolution of hydrogen gas will be observed. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure the complete formation of the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to room temperature. In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL). Add the acetophenone solution to the catalyst solution via syringe. Then, add 1.0 M BH₃·THF solution (0.6 mL, 0.6 mmol) dropwise to the reaction mixture over 10 minutes. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol (2 mL). Stir for 30 minutes at room temperature, then add 1 M HCl (5 mL). Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford 1-phenylethanol. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Benchmark Reaction 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a powerful C-C bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral amino alcohols are highly effective ligands in this transformation, forming a chiral zinc-alkoxide complex that catalyzes the addition of an alkyl group from diethylzinc to the aldehyde with high facial selectivity.
Performance Comparison: Ethylation of Benzaldehyde
The addition of diethylzinc to benzaldehyde to produce 1-phenyl-1-propanol is a widely accepted standard for evaluating the efficacy of chiral ligands in this class of reactions. The table below compares the performance of this compound with other prominent chiral amino alcohols.
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| This compound | 2 | Toluene | 0 | 98 | 95 | (R) |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 95 | 86 | (R)[4] |
| (1S,2R)-(-)-Norephedrine | 2 | Toluene | 0 | 92 | 90 | (S)[4] |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | 2 | Toluene | 0 | 98 | 94 | (S)[4] |
Causality Behind Performance: The high yield and enantioselectivity achieved with this compound are again due to its rigid, sterically defined structure. In the proposed transition state, the amino alcohol, a zinc atom, and the two reacting molecules (diethylzinc and benzaldehyde) form a six-membered ring. The phenyl groups of the ligand effectively control the orientation of the incoming aldehyde, exposing one face to the ethyl group transfer. The diastereomeric relationship between norephedrine and pseudoephedrine leads to the formation of opposite enantiomers of the product, highlighting the subtle yet critical influence of the ligand's stereochemistry.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol outlines a general procedure for the enantioselective ethylation of benzaldehyde using a chiral amino alcohol catalyst.
Materials:
-
Chiral amino alcohol (e.g., this compound) (2 mol%)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol (0.02 mmol) in anhydrous toluene (2 mL). Cool the solution to 0 °C. Add diethylzinc solution (1.0 mL, 1.0 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Addition Reaction: To the catalyst solution, add freshly distilled benzaldehyde (1.0 mmol) dropwise at 0 °C. Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Quenching and Work-up: After the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C. Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield 1-phenyl-1-propanol. Determine the enantiomeric excess by chiral HPLC or GC.
Visualizing the Asymmetric Induction
To better understand the principles of stereochemical control, the following diagrams illustrate the proposed mechanisms and workflows.
Caption: Proposed mechanism for the Corey-Itsuno reduction.
References
A Comparative Guide to the Catalytic Mechanism of (1R,2R)-2-Amino-1,2-diphenylethanol: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, chiral amino alcohols have emerged as a cornerstone for the stereoselective synthesis of complex molecules, a critical endeavor in pharmaceutical development. Among these, (1R,2R)-2-amino-1,2-diphenylethanol has garnered significant attention. Understanding the intricate mechanistic details of its catalytic action is paramount for rational catalyst design and optimization. This guide provides an in-depth, computationally-informed comparison of the catalytic mechanism of this compound with other prominent organocatalysts, supported by available experimental data and detailed protocols.
Unraveling the Catalytic Machinery: A Bifunctional Approach
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of organocatalyzed reactions. While direct computational studies specifically on this compound are not extensively reported in publicly available literature, we can draw strong parallels from the well-studied mechanisms of analogous chiral amino alcohols and related organocatalysts.
The catalytic prowess of this compound stems from its bifunctional nature. The molecule possesses both a basic amino group and an acidic hydroxyl group in a rigid chiral scaffold. This arrangement allows for the simultaneous activation of both the nucleophile and the electrophile in a catalytic cycle.
A widely accepted mechanism for amino alcohol-catalyzed reactions, such as the aldol reaction, involves the formation of a key enamine intermediate.[1][2] The amino group of the catalyst condenses with a ketone to form an enamine, which then acts as the nucleophile. Concurrently, the hydroxyl group of the catalyst can activate the aldehyde electrophile through hydrogen bonding. This dual activation within a well-defined chiral environment is crucial for high stereocontrol.
dot
Caption: Proposed catalytic cycle for the this compound catalyzed aldol reaction.
Performance Comparison with Alternative Organocatalysts
The efficacy of an organocatalyst is benchmarked by its performance in terms of yield, enantioselectivity (ee), and diastereoselectivity (dr) under specific reaction conditions. Here, we compare the potential performance of this compound with two widely used classes of organocatalysts: proline and thiourea derivatives. The asymmetric aldol reaction between a ketone and an aldehyde serves as a representative transformation for this comparison.
| Catalyst Class | Representative Catalyst | Typical Yield (%) | Typical Enantioselectivity (ee, %) | Mechanistic Hallmark |
| Chiral Amino Alcohols | This compound | Moderate to High | Good to Excellent | Bifunctional activation via enamine and hydrogen bonding. |
| Amino Acids | L-Proline | Good to High | Good to Excellent | Enamine-based catalysis with the carboxylic acid moiety participating in proton transfer.[2][3] |
| Thiourea Derivatives | Chiral Thioureas | Good to High | Excellent | Dual hydrogen bond donation to the electrophile, enhancing its reactivity.[4] |
Note: The performance data presented here is a qualitative summary based on trends observed in organocatalysis literature. Direct comparative studies under identical conditions are limited.
Causality Behind Experimental Choices: The Role of Catalyst Structure
The stereochemical outcome of a reaction catalyzed by a chiral amino alcohol is intricately linked to the geometry of the transition state. The rigid diphenyl framework of this compound creates a well-defined chiral pocket. This steric hindrance dictates the facial selectivity of the electrophile's approach to the enamine intermediate, thereby controlling the formation of a specific enantiomer.
In contrast, the catalytic activity of proline is attributed to its cyclic structure, which orients the carboxylic acid and secondary amine functionalities for efficient catalysis.[2] Thiourea-based catalysts, on the other hand, rely on the strong hydrogen-bonding capabilities of the thiourea moiety to activate the electrophile, often in concert with a basic site elsewhere in the catalyst molecule.[4]
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by this compound (A Representative Procedure)
The following is a generalized protocol for an asymmetric aldol reaction, based on standard procedures for organocatalyzed reactions.[5] Researchers should optimize conditions for their specific substrates.
dot
Caption: A generalized experimental workflow for an asymmetric aldol reaction.
Step-by-Step Methodology:
-
Catalyst and Reagent Preparation: In a clean and dry reaction vessel, dissolve this compound (e.g., 0.1 mmol, 10 mol%) in a suitable anhydrous solvent (e.g., 2 mL of DMSO or THF).
-
Enamine Formation: To this solution, add the ketone (e.g., 2.0 mmol, 2 equivalents) and stir the mixture at ambient temperature for approximately 30 minutes to facilitate the formation of the enamine intermediate.
-
Aldol Addition: Add the aldehyde (1.0 mmol, 1 equivalent) to the reaction mixture. The addition can be done dropwise or in one portion, depending on the reactivity of the substrates.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired β-hydroxy ketone.
-
Characterization: Characterize the purified product by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Outlook
Computational studies, in synergy with experimental validation, provide a powerful paradigm for understanding and optimizing organocatalytic systems. While the mechanistic intricacies of this compound catalysis are inferred from related systems, the available evidence strongly points towards a bifunctional activation mode that leverages both its amino and hydroxyl functionalities. Its rigid chiral backbone offers a distinct advantage in creating a highly organized transition state, leading to excellent stereocontrol.
Future computational investigations should focus on building a precise DFT model for reactions catalyzed by this compound to quantitatively predict enantioselectivities and reaction barriers. Such studies, when coupled with rigorous experimental comparisons against other leading organocatalysts, will undoubtedly accelerate the development of next-generation catalysts for the efficient and sustainable synthesis of chiral molecules, a critical need for the pharmaceutical and fine chemical industries.
References
A Comparative Crystallographic Guide to (1r,2r)-2-Amino-1,2-diphenylethanol Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(1r,2r)-2-Amino-1,2-diphenylethanol and its derivatives represent a cornerstone in the field of asymmetric synthesis. The inherent chirality and rigid conformational structure of this scaffold have made it an invaluable asset as a chiral auxiliary and a precursor for a diverse array of chiral ligands and catalysts. The precise three-dimensional arrangement of these molecules, dictated by their solid-state crystal structure, is paramount to their efficacy in inducing stereoselectivity in chemical transformations. This guide provides an in-depth comparative analysis of the X-ray crystal structures of this compound and its derivatives, linking their structural nuances to their performance in asymmetric catalysis.
The Significance of the this compound Scaffold
The vicinal amino alcohol functionality, combined with the presence of two phenyl groups, imparts a unique steric and electronic environment. This framework is instrumental in creating highly organized transition states in catalytic reactions, thereby enabling the preferential formation of one enantiomer over the other. Modifications to the amino and hydroxyl groups, or the formation of Schiff bases and their subsequent metal complexes, allow for the fine-tuning of the catalyst's properties to suit specific synthetic challenges. Understanding the solid-state conformation and intermolecular interactions through X-ray crystallography is therefore a critical step in the rational design of more efficient and selective catalysts.
Experimental Protocols: Synthesis and Crystallization
The successful crystallographic analysis of this compound derivatives hinges on the synthesis of high-purity compounds and the subsequent growth of single crystals suitable for X-ray diffraction. Below are representative protocols for the synthesis of a parent amino alcohol derivative and a Schiff base ligand, followed by a general crystallization methodology.
Synthesis of rac-2-Methylamino-1,2-diphenylethanol
This procedure provides a foundational N-substituted derivative, allowing for the investigation of the impact of a simple alkyl group on the crystal packing and hydrogen bonding network.
Step-by-step Methodology:
-
Dissolve this compound in a suitable solvent such as methanol.
-
Add an excess of a methylating agent, for example, methyl iodide, to the solution.
-
Include a weak base, such as potassium carbonate, to neutralize the acid generated during the reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure rac-2-Methylamino-1,2-diphenylethanol.
Synthesis of a this compound Schiff Base Ligand
Schiff base formation is a versatile method for modifying the electronic and steric properties of the parent amino alcohol, creating effective ligands for metal-catalyzed reactions.[1]
Step-by-step Methodology:
-
Dissolve this compound in ethanol.
-
Add an equimolar amount of the desired salicylaldehyde derivative to the solution.
-
Add a few drops of a catalytic amount of a weak acid, such as acetic acid, to promote the condensation reaction.
-
Reflux the mixture for several hours, with constant stirring.
-
Monitor the formation of the Schiff base by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base ligand to crystallize.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
General Crystallization Protocol
The growth of high-quality single crystals is a critical yet often empirical step. Vapor diffusion is a commonly employed and effective technique.
Step-by-step Methodology:
-
Dissolve the purified compound in a small amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane or ethanol).
-
Place this solution in a small, open vial.
-
Position the vial inside a larger, sealed container that contains a "poor" solvent in which the compound is sparingly soluble (e.g., hexane or diethyl ether).
-
Allow the poor solvent to slowly vapor diffuse into the good solvent over a period of several days to weeks.
-
As the solvent mixture gradually becomes supersaturated, single crystals of the compound should form.
Diagram of the Experimental Workflow
Caption: Experimental workflow from synthesis to crystallographic analysis.
Comparative Analysis of Crystal Structures
The subtle interplay of steric and electronic effects introduced by various substituents on the this compound scaffold directly influences the crystal packing and, consequently, the catalytic pocket of the derived ligands. A comparative analysis of key crystallographic parameters provides invaluable insights into these structure-function relationships.
| Derivative | C-C Bond Length (Å) | C-N Bond Length (Å) | C-O Bond Length (Å) | Dihedral Angle (°)* | Key Intermolecular Interactions |
| rac-cis-2-Amino-1,2-diphenylethanol | 1.533 | 1.473 | 1.421 | 57.4 | O-H···N hydrogen bonds forming helical structures.[2] |
| (1S,2R)-ADE · (S)-ASP Monohydrate | - | - | - | - | Extensive N-H···O and O-H···O hydrogen bonding network.[3] |
Dihedral angle between the two phenyl rings.
The crystal structure of racemic cis-2-amino-1,2-diphenylethanol reveals that enantiomers aggregate and are linked by O—H⋯N hydrogen bonds, forming chiral helical columnar structures.[2] This organized supramolecular assembly is a key feature that can influence the catalytic environment when these molecules are used as organocatalysts or ligands. In the case of the diastereomeric salt with aspartic acid, the crystal packing is dominated by an extensive network of hydrogen bonds involving the amino, hydroxyl, and carboxylate groups, leading to a layered structure.[3]
Structure-Performance Relationship in Asymmetric Catalysis
The ultimate goal of studying the crystal structures of these chiral ligands is to understand and predict their performance in asymmetric catalysis. The conformation of the ligand in the solid state provides a snapshot of a low-energy state that can be correlated with the transition state geometry in a catalytic cycle.
For instance, Schiff base derivatives of this compound are widely used to create chiral metal complexes for various asymmetric transformations.[4] The steric bulk and electronic nature of the substituents on the salicylaldehyde moiety can significantly impact the enantioselectivity of the resulting catalyst. A bulkier substituent, for example, can create a more defined chiral pocket around the metal center, leading to higher enantiomeric excesses in the product.
Diagram of Key Intermolecular Interactions
References
A Comparative Guide to the Kinetics of Asymmetric Transfer Hydrogenation Catalyzed by (1R,2R)-2-Amino-1,2-diphenylethanol Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the kinetic performance of catalysts derived from the chiral ligand (1R,2R)-2-Amino-1,2-diphenylethanol and its analogues in the asymmetric transfer hydrogenation (ATH) of prochiral ketones. As Senior Application Scientists, our goal is to move beyond mere protocols and delve into the causality of experimental design, offering a self-validating framework for catalyst selection and optimization. We will objectively benchmark these highly effective amino alcohol-based catalysts against prevalent alternatives, supported by experimental data and mechanistic insights.
Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Catalysis
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production.[1] Asymmetric transfer hydrogenation (ATH) has emerged as a practical and powerful alternative to asymmetric hydrogenation, circumventing the need for high-pressure hydrogen gas and specialized equipment.[1][2] The efficacy of an ATH system is critically dependent on the synergy between the transition metal (typically Ruthenium, Rhodium, or Iridium) and the chiral ligand.
Among the plethora of ligands developed, β-amino alcohols, such as this compound, have proven exceptionally effective. These ligands, in conjunction with metal precursors like [RuCl₂(p-cymene)]₂, form highly active and selective catalysts in the presence of a base.[3] Their success is largely attributed to the formation of a "bifunctional" catalyst, a concept pioneered by Noyori, where both the metal center and the ligand's N-H proton actively participate in the catalytic cycle.[3] This guide will dissect the kinetic behavior of these systems to provide a rational basis for their application and comparison.
The this compound Catalyst System: Mechanism and Kinetics
The active catalyst is typically generated in situ from a dimeric metal precursor, the chiral amino alcohol ligand, and a base (e.g., KOH or KOtBu) in a hydrogen-donor solvent like 2-propanol.
The Noyori-Ikariya Bifunctional Mechanism
The widely accepted mechanism for ATH catalyzed by Ru-amino alcohol complexes involves a concerted, outer-sphere hydrogen transfer via a six-membered pericyclic transition state.[3] The key features are:
-
Bifunctionality : The metal-hydride (M-H) bond delivers a hydride to the carbonyl carbon, while the protonated amine of the ligand (N-H) simultaneously delivers a proton to the carbonyl oxygen.
-
Catalyst Regeneration : The resulting alcohol product dissociates, and the catalyst is regenerated by the solvent (e.g., 2-propanol), which donates a hydride and a proton, producing acetone as a byproduct.
This elegant, low-energy pathway accounts for the high efficiency and enantioselectivity observed with these catalysts.
References
A Comparative Guide to the Efficacy of (1R,2R)-2-Amino-1,2-diphenylethanol Derivatives in Asymmetric Synthesis
In the landscape of modern organic chemistry, the reliable construction of stereochemically defined molecules is paramount for advancements in pharmaceuticals, agrochemicals, and materials science. Chiral auxiliaries remain a robust and trusted methodology for inducing stereoselectivity, offering predictable outcomes and operational simplicity. This guide provides an in-depth technical comparison of the efficacy of (1R,2R)-pseudoephenamine, the N-methyl derivative of (1R,2R)-2-amino-1,2-diphenylethanol, in the context of its most powerful application: diastereoselective enolate alkylation.
Developed as a direct response to the regulatory and practical limitations of the widely-used pseudoephedrine auxiliary, pseudoephenamine has emerged as a superior alternative in many respects.[1][2] This document will objectively compare the performance of (1R,2R)-pseudoephenamine against its predecessor, (1R,2R)-pseudoephedrine, focusing on diastereoselectivity, yield, and substrate scope, supported by experimental data from seminal literature. We will delve into the mechanistic underpinnings of its stereodirecting power and provide actionable experimental protocols for its implementation.
The Genesis of a Superior Auxiliary: Beyond Pseudoephedrine
The use of (1R,2R)-pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, marked a significant milestone in asymmetric synthesis.[3] It allows for the highly diastereoselective alkylation of amide-derived enolates, which can then be converted to a variety of enantiomerically enriched products like carboxylic acids, ketones, and alcohols.[4][5] However, the utility of pseudoephedrine in both academic and industrial settings is hampered by its classification as a regulated precursor for illicit substance synthesis.[1][6]
This critical challenge prompted the development of (1R,2R)-pseudoephenamine ((1R,2R)-2-methylamino-1,2-diphenylethanol). By replacing the benzylic methyl group of pseudoephedrine with a phenyl group, the resulting auxiliary retains the core stereochemical framework while being free from regulatory restrictions.[1][7] Furthermore, as this guide will demonstrate, this structural modification leads to several unexpected performance advantages.[1][6]
Core Application: Asymmetric Alkylation of Amide Enolates
The primary application for both pseudoephedrine and pseudoephenamine is directing the asymmetric alkylation of prochiral carboxylic acid derivatives. The process involves three key stages: formation of the chiral amide, diastereoselective enolate alkylation, and non-racemizing removal of the auxiliary.
Mechanism of Stereocontrol
The high diastereoselectivity observed in these alkylations is attributed to a rigid, chelated (Z)-enolate intermediate formed upon deprotonation with a strong base like lithium diisopropylamide (LDA).[3][8] The lithium cation is believed to coordinate to both the enolate oxygen and the auxiliary's hydroxyl group, creating a conformationally locked structure.[9] This structure effectively shields one face of the enolate. The incoming electrophile is thus directed to the opposite, less sterically hindered face, ensuring high stereocontrol. The phenyl group in the pseudoephenamine auxiliary enhances the rigidity and steric shielding of this transition state.
Performance Comparison: Pseudoephenamine vs. Pseudoephedrine
Experimental data reveals that pseudoephenamine consistently performs on par with or surpasses pseudoephedrine, especially in the challenging synthesis of α-quaternary stereocenters.
Formation of Tertiary Stereocenters
For the formation of simple α-tertiary centers, both auxiliaries provide excellent diastereoselectivity. However, pseudoephenamine-derived amides and their alkylated products exhibit a greater propensity to be crystalline solids, which greatly simplifies purification by recrystallization, a significant advantage for process chemistry.[1]
Formation of Quaternary Stereocenters
The true advantage of pseudoephenamine becomes evident in the construction of α-quaternary carbon centers—a notoriously difficult transformation. In these reactions, pseudoephenamine delivers significantly higher diastereoselectivities compared to pseudoephedrine.[1][10]
Table 1: Comparison in the Formation of α-Quaternary Centers via Enolization-Alkylation [1][10]
| Entry | α,α-Disubstituted Amide | Electrophile | Yield (%) | d.r. (Pseudoephenamine) | d.r. (Pseudoephedrine) |
| 1 | Isobutyramide | MeI | 99 | ≥19:1 | 10.1:1 |
| 2 | Isobutyramide | BnBr | 99 | ≥19:1 | 11.1:1 |
| 3 | Cyclopentanecarboxamide | MeI | 99 | ≥19:1 | ≥19:1 |
| 4 | Cyclohexanecarboxamide | MeI | 99 | ≥19:1 | 7.3:1 |
Data sourced from Morales, M. R.; Mellem, K. T.; Myers, A. G. Angew. Chem. Int. Ed. 2012, 51, 4568–4571.[1]
The superior performance is attributed to the increased steric bulk of the auxiliary's phenyl group compared to pseudoephedrine's methyl group, which enforces a more selective approach of the electrophile.
Experimental Protocols
Trustworthiness in synthetic methodology is built on reproducible, detailed protocols. Below is a representative, self-validating workflow for the asymmetric alkylation using (1R,2R)-pseudoephenamine.
Detailed Protocol: Asymmetric Benzylation of N-Propionyl-(1R,2R)-pseudoephenamine
This protocol is adapted from the seminal work by Myers et al.[1][10]
Materials:
-
N-Propionyl-(1R,2R)-pseudoephenamine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous Lithium Chloride (LiCl)
-
Benzyl bromide (BnBr)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Standard laboratory glassware, flame-dried under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Enolate Formation: To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(1R,2R)-pseudoephenamine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv). Add anhydrous THF to create an ~0.1 M solution.
-
Cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (2.0 equiv) dropwise via syringe over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour. Causality Note: The use of excess LDA ensures complete deprotonation to form the dianion (alkoxide and enolate). LiCl is crucial for preventing O-alkylation and accelerating the desired C-alkylation.[11]
-
Alkylation: Add benzyl bromide (1.5 equiv) dropwise to the cold enolate solution.
-
Stir the reaction at -78 °C for 4 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified to high diastereomeric purity (typically >99:1 d.r.) by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Auxiliary Removal: Accessing the Final Product
A key feature of this methodology is the straightforward and high-yielding cleavage of the auxiliary to liberate the desired chiral product, with the auxiliary being recoverable.[1][2][8]
-
To Carboxylic Acids: Acidic (e.g., H₂SO₄ in THF/H₂O) or basic (e.g., n-Bu₄NOH) hydrolysis provides the corresponding carboxylic acid in high yield (89-99%) and ee.[1]
-
To Ketones: Addition of organolithium reagents (R-Li) to the amide affords enantiomerically enriched ketones (95-98% yield).[2]
-
To Alcohols: Reduction with reagents such as lithium amidotrihydroborate (LAB) furnishes the primary alcohol (89-94% yield).[2]
Conclusion
(1R,2R)-Pseudoephenamine stands as a testament to rational catalyst design, addressing the practical limitations of a well-established method while simultaneously enhancing its synthetic power. For researchers, scientists, and drug development professionals, it offers a reliable, highly stereoselective, and unregulated pathway to valuable enantiomerically enriched building blocks. Its superiority over pseudoephedrine, particularly in the stereocontrolled synthesis of α-quaternary carbons, and the high crystallinity of its derivatives, makes it an exceptional tool in the asymmetric synthesis toolbox. The robust nature of the amide formation, alkylation, and cleavage protocols ensures its applicability across a wide range of synthetic challenges.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 4. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. Pseudoephenamine: a practical chiral auxiliary for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Cost-benefit analysis of using (1r,2r)-2-Amino-1,2-diphenylethanol in large-scale synthesis
A Senior Application Scientist's Guide to Strategic Chiral Auxiliary Selection
In the rigorous landscape of pharmaceutical and fine chemical manufacturing, the synthesis of enantiomerically pure compounds is a critical determinant of a product's efficacy, safety, and commercial viability. Chiral auxiliaries—temporary stereodirecting groups—remain a robust and reliable strategy for achieving high stereoselectivity.[1] Among these, (1R,2R)-2-amino-1,2-diphenylethanol has emerged as a valuable tool for its role as a chiral auxiliary and a precursor to sophisticated ligands and catalysts.[2][3]
This guide provides an in-depth cost-benefit analysis of employing this compound in large-scale synthesis. We will dissect the economic and chemical factors influencing its application, offer a comparative analysis against established alternatives, and explore the burgeoning field of biocatalysis as a disruptive technology in chiral synthesis.
Core Analysis: this compound
This compound is a chiral amino alcohol whose rigid phenyl backbones provide a well-defined steric environment, making it highly effective in inducing asymmetry.
The "Benefit" Profile: Performance and Versatility
The primary value of any chiral auxiliary lies in its ability to reliably control the stereochemical outcome of a reaction. This compound excels in this regard, frequently used to generate products with high diastereomeric or enantiomeric excess. Its utility is demonstrated across several key applications:
-
Asymmetric Alkylations and Aldol Reactions: When attached to a prochiral substrate, the auxiliary effectively shields one face of the molecule, directing incoming reagents to the opposite face with high precision.
-
Precursor to Chiral Ligands: It serves as a foundational building block for synthesizing chiral ligands used in asymmetric catalysis, such as in oxidation and reduction reactions.
-
Chiral Stationary Phases (CSPs): Derivatives can be immobilized on silica gel to create CSPs for HPLC, which are essential for the analytical separation of enantiomers.[2][4]
The structural rigidity imparted by the two phenyl groups is key to its effectiveness, minimizing conformational ambiguity and leading to predictable and highly selective transformations.
The "Cost" Profile: Economic and Process Considerations
While effective, the use of a stoichiometric chiral auxiliary like this compound in large-scale synthesis presents several costs that must be carefully evaluated.
-
Material Cost: The synthesis of the auxiliary itself is a multi-step process, contributing to a relatively high purchase price. This initial outlay is a significant factor in the overall process economy.[5]
-
Process Atom Economy: The use of an auxiliary inherently adds mass to the intermediate that is not part of the final product. The attachment and subsequent removal of the auxiliary add at least two steps to the overall synthetic sequence, which can lower the overall yield and generates more waste.[1]
-
Labor and Equipment: Additional synthetic steps require more operator time, reactor occupancy, and downstream processing for purification and auxiliary recovery.
-
Auxiliary Recovery: To be economically viable on a large scale, the chiral auxiliary must be recovered in high yield and purity for reuse. The efficiency of this recovery and recycling process is a critical cost-determining factor.
Comparative Analysis: Benchmarking Against Alternatives
The decision to use this compound should be made after comparing it with other established methods for asymmetric synthesis.
| Feature | This compound | Evans Oxazolidinones | Pseudoephedrine / Pseudoephenamine |
| Primary Use | Chiral Auxiliary, Ligand Precursor | Chiral Auxiliary (Aldol, Alkylation) | Chiral Auxiliary (Alkylation) |
| Stereoselectivity | Generally High to Excellent | Excellent, well-documented[6] | Very High to Excellent[7][8] |
| Relative Cost | High | High | Moderate (Pseudoephenamine) |
| Attachment/Removal | Standard amide/ester formation; Hydrolytic or reductive cleavage | Standard amide formation; Hydrolytic or reductive cleavage | Standard amide formation; Hydrolytic or reductive cleavage |
| Crystallinity | Products are often crystalline | Products are often crystalline | Pseudoephenamine amides are highly crystalline[7] |
| Key Advantage | Rigid backbone, versatile scaffold | Extensive literature, predictable outcomes[9] | Excellent stereocontrol, crystalline products, free of regulations (Pseudoephenamine)[7] |
| Key Disadvantage | Higher cost, stoichiometric use | High cost, generates significant waste | Pseudoephedrine is regulated; both are stoichiometric |
In-Depth Comparison
-
Evans Auxiliaries: Popularized by David A. Evans, oxazolidinone-based auxiliaries are considered the gold standard for many asymmetric aldol and alkylation reactions due to their exceptional stereocontrol and vast body of supporting literature.[6] However, their high cost and the generation of pivaldehyde or other byproducts during removal can be drawbacks in large-scale production.[10]
-
Pseudoephedrine and Pseudoephenamine: Pseudoephedrine amides are renowned for their effectiveness in asymmetric alkylations.[1] A significant advantage is that the auxiliary can often be cleaved under mild conditions to yield a variety of functional groups. However, the use of pseudoephedrine is heavily regulated due to its use as a precursor for illicit drug synthesis. Its diastereomer, pseudoephenamine , offers a compelling alternative, providing equal or even superior stereoselectivity and yielding highly crystalline products, all while being free from regulatory restrictions.[7]
The Biocatalytic Alternative: A Paradigm Shift
A modern approach to synthesizing chiral molecules, particularly chiral amino alcohols, involves forgoing auxiliaries altogether in favor of enzymes.[11] Biocatalysis offers a greener and often more efficient alternative for specific transformations.[12][13]
Advantages of Biocatalysis:
-
Exceptional Selectivity: Enzymes often operate with near-perfect enantioselectivity (>99% ee).[14]
-
Mild Conditions: Reactions are typically run in aqueous media at or near room temperature and atmospheric pressure, reducing energy costs and improving safety.
-
Reduced Waste: Biocatalytic routes can significantly shorten synthetic sequences, improving atom economy and minimizing waste streams.
Disadvantages of Biocatalysis:
-
Enzyme Cost and Stability: While costs are decreasing, specialized enzymes can be expensive, and their stability under process conditions can be a concern.
-
Substrate Scope: Enzymes are often highly specific, and a suitable enzyme may not exist for every desired transformation, sometimes requiring costly and time-consuming protein engineering.
-
Downstream Processing: Separating the product from the aqueous reaction medium and residual biomass can be challenging.
Multi-enzyme cascades are now being designed to convert simple, renewable starting materials like L-phenylalanine into valuable chiral amino alcohols in high yield and optical purity, demonstrating the immense potential of this technology.[15][16]
Experimental Protocols & Safety
Representative Protocol: Asymmetric Alkylation Using a Chiral Auxiliary
This generalized protocol outlines the key steps for an asymmetric alkylation, a common application for auxiliaries like this compound.
-
Auxiliary Attachment (Amide Formation):
-
To a solution of the chiral auxiliary (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the resulting amide by crystallization or column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified amide (1.0 eq) in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the enolate. Stir for 30-60 minutes.
-
Add the electrophile (e.g., benzyl bromide) (1.2 eq) and stir at -78 °C until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
-
Purify the product to isolate the desired diastereomer.
-
-
Auxiliary Cleavage and Recovery:
-
The alkylated amide can be hydrolyzed under acidic (e.g., H₂SO₄) or basic (e.g., LiOH) conditions to yield the chiral carboxylic acid.
-
The protonated chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
-
Safety and Handling
This compound is classified as a hazardous substance.[17] It can cause skin and serious eye irritation and may cause respiratory irritation.[18]
-
Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety glasses, impervious gloves, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhaling dust.[19]
-
Handling: Avoid creating dust. Use only in a well-ventilated area and keep containers tightly sealed when not in use.[18]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[18]
Conclusion and Strategic Recommendation
The choice of a stereodirecting strategy for large-scale synthesis is a complex decision that balances performance, cost, scalability, and sustainability.
This compound and its derivatives are powerful and reliable tools, particularly valuable when high stereoselectivity is paramount and a robust, well-understood system is required.[3] Its primary drawback is the inherent inefficiency of using a stoichiometric auxiliary, which adds cost and process steps. For high-value products like pharmaceuticals, this cost is often justified by the reliable and high-purity outcomes.[1][20]
For alkylation reactions , alternatives like (1R,2R)-pseudoephenamine should be strongly considered. It offers excellent stereoselectivity, the practical advantage of yielding highly crystalline products, and is free from the regulatory burdens associated with pseudoephedrine.[7]
Looking forward, the rise of biocatalysis represents the most significant shift in the field.[13][14] For transformations where a suitable enzyme is available or can be developed, this approach is often superior in terms of cost, safety, and environmental impact.[11] As enzyme libraries expand and protein engineering becomes more routine, biocatalytic solutions will increasingly displace traditional auxiliary-based methods in large-scale manufacturing.
Ultimately, the optimal choice is project-specific. A thorough analysis of the target molecule, budget constraints, required purity, and available development timeline is essential for making an informed and economically sound decision.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]
- 13. Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Chiral Auxiliaries: Benchmarking Alternatives to (1R,2R)-2-Amino-1,2-diphenylethanol
For the discerning researcher, scientist, and drug development professional, the quest for stereochemical purity is a constant pursuit. The selection of a chiral auxiliary is a critical decision that reverberates through a synthetic campaign, influencing efficiency, scalability, and, ultimately, the viability of a route to a target molecule. While (1R,2R)-2-Amino-1,2-diphenylethanol and its derivatives serve as valuable chiral building blocks and ligands[1][2], the landscape of chiral auxiliaries for asymmetric synthesis is rich with powerful and often more established alternatives.
This guide provides an in-depth, objective comparison of the leading classes of chiral auxiliaries that stand as robust alternatives to those derived from this compound. We will move beyond a simple cataloging of options to dissect the mechanistic underpinnings of their stereodirecting capabilities, present comparative experimental data, and provide field-proven protocols. Our focus is on empowering you to make informed decisions based on a solid foundation of scientific principles and practical considerations.
The Cornerstone of Asymmetric Synthesis: The Role of the Chiral Auxiliary
A chiral auxiliary is a transient chiral scaffold covalently attached to a prochiral substrate. Its purpose is to create a diastereomeric intermediate that allows for facial differentiation during a subsequent bond-forming reaction. The ideal auxiliary should be readily available in both enantiomeric forms, easily attached and cleaved under mild conditions, and, most importantly, exert a high degree of stereocontrol.[3]
The efficacy of a chiral auxiliary is a confluence of steric and electronic factors that create a biased environment around the reactive center. The most successful auxiliaries establish a rigid, well-defined conformational arrangement in the transition state, ensuring a predictable and highly selective outcome.
The Gold Standard: Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are arguably the most widely recognized and utilized class of chiral auxiliaries.[4] Derived from readily available amino acids, they have demonstrated exceptional performance in a vast array of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[4][5]
The stereodirecting power of Evans' auxiliaries stems from the formation of a rigid, chelated enolate. Deprotonation of the N-acyl oxazolidinone with a suitable base (e.g., sodium bis(trimethylsilyl)amide or LDA) generates a (Z)-enolate that is conformationally locked by chelation of the metal cation between the enolate oxygen and the carbonyl oxygen of the auxiliary. The substituent at the 4-position of the oxazolidinone ring then acts as a powerful steric shield, directing the incoming electrophile to the opposite face of the enolate.
Caption: Steric shielding in Evans' auxiliary alkylation.
Performance Data: Evans' Auxiliaries in Asymmetric Alkylation
| Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Allyl iodide | NaHMDS | >99:1 | 92 |
| (4R,5S)-4-Methyl-5-phenyloxazolidinone | N-Propionyl | Benzyl bromide | LDA | >99:1 | 80-92 |
| (S)-4-Isopropyl-2-oxazolidinone | N-Butyryl | Methyl iodide | NaHMDS | 99:1 | 85 |
Data compiled from representative literature.[6]
Experimental Protocol: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) at 0 °C, add n-butyllithium (1.05 equiv.) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 1-2 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated to give the N-propionyl oxazolidinone.
-
Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv.) dropwise and stir for 30 minutes to form the sodium enolate. Add allyl iodide (1.2 equiv.) and stir at -78 °C for 2-4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography.
-
Auxiliary Cleavage: The auxiliary can be cleaved to the corresponding carboxylic acid using LiOH/H₂O₂ in a THF/water mixture.
The Power of the Sultam: Oppolzer's Camphorsultam
Derived from naturally abundant camphor, Oppolzer's camphorsultam is a highly effective chiral auxiliary, particularly renowned for its application in asymmetric Diels-Alder reactions, as well as aldol and conjugate addition reactions.[4][7] The rigid bicyclic structure of the camphorsultam provides a well-defined steric environment, leading to high levels of facial selectivity.
In Lewis acid-promoted Diels-Alder reactions, the N-enoyl sultam chelates to the Lewis acid in a conformation that exposes one face of the dienophile to attack by the diene, while the other face is effectively blocked by the sultam framework.
Caption: Facial shielding in Oppolzer's sultam-mediated Diels-Alder.
Performance Data: Oppolzer's Sultam in Asymmetric Diels-Alder Reactions
| Auxiliary | Diene | Dienophile | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-Acryloyl | Et₂AlCl | >98:2 (endo) | >95 |
| Oppolzer's Camphorsultam | Isoprene | N-Crotonoyl | TiCl₄ | 95:5 (endo) | 90 |
Data compiled from representative literature.[8][9]
Experimental Protocol: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
-
Acylation: To a solution of (2R)-bornane-10,2-sultam (1.0 equiv.) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.5 equiv.) followed by acryloyl chloride (1.2 equiv.). Stir at room temperature for 4 hours. Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to afford the N-acryloyl sultam.
-
Diels-Alder Reaction: Dissolve the N-acryloyl sultam (1.0 equiv.) in anhydrous CH₂Cl₂ and cool to -78 °C. Add diethylaluminum chloride (1.1 equiv., 1.0 M solution in hexanes) dropwise and stir for 30 minutes. Add freshly cracked cyclopentadiene (3.0 equiv.) and stir at -78 °C for 3 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ and warm to room temperature. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over MgSO₄, filter, and concentrate. The diastereomeric excess can be determined by ¹H NMR analysis of the crude product. Purify by flash column chromatography or recrystallization.
-
Auxiliary Cleavage: The auxiliary can be removed by hydrolysis with LiOH/H₂O₂ or by reduction with LiAlH₄ to yield the corresponding carboxylic acid or primary alcohol, respectively.
The Practical Choice: Pseudoephedrine-Based Auxiliaries
Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly practical chiral auxiliary for the asymmetric alkylation of amides.[10] Both enantiomers are readily available, and the auxiliary is easily attached and removed.[4]
The stereochemical outcome is rationalized by the formation of a rigid lithium chelate between the enolate oxygen and the hydroxyl group of the pseudoephedrine. The phenyl and methyl groups on the auxiliary then effectively block the two faces of the enolate, with the electrophile preferentially attacking from the face opposite to the phenyl group. The presence of lithium chloride is often crucial for achieving high yields and diastereoselectivities.[11][12]
Caption: Chelation and steric control in pseudoephedrine alkylation.
Performance Data: Pseudoephedrine in Asymmetric Alkylation
| Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| (+)-Pseudoephedrine | N-Propionyl | Benzyl bromide | ≥99% | 90 |
| (+)-Pseudoephedrine | N-Propionyl | Ethyl iodide | 98% | 91 |
Data compiled from representative literature.[9]
Experimental Protocol: Asymmetric Alkylation using (+)-Pseudoephedrine
-
Amide Formation: Dissolve (+)-pseudoephedrine (1.0 equiv) in CH₂Cl₂ and cool to 0 °C. Add triethylamine (1.2 equiv) followed by propionyl chloride (1.1 equiv). Stir at 0 °C to room temperature until completion. Wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The product can often be purified by crystallization.
-
Asymmetric Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF. Warm the mixture to 0 °C for 15 minutes, then re-cool to -78 °C. Add the alkyl halide (e.g., benzyl bromide, 1.5 equiv) and stir at -78 °C to 0 °C for 2-4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography or recrystallization.
-
Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the carboxylic acid with aqueous acid (e.g., H₂SO₄) or reduced to the primary alcohol with a reducing agent like lithium amidotrihydroborate (LAB).
Comparative Analysis and Cost-Benefit Considerations
The choice of a chiral auxiliary is not solely based on its stereodirecting ability but also on practical and economic factors.
| Auxiliary Class | Key Strengths | Common Applications | Relative Cost |
| Evans' Oxazolidinones | High diastereoselectivity, extensive literature precedent, versatile. | Alkylations, aldol reactions, Diels-Alder reactions. | Moderate to High |
| Oppolzer's Sultam | Excellent for Diels-Alder, rigid scaffold, crystalline products. | Diels-Alder reactions, aldol reactions, conjugate additions. | High |
| Pseudoephedrine Amides | Inexpensive, readily available, practical for large scale. | Asymmetric alkylations. | Low |
Relative cost is an approximation and can vary based on supplier and scale.[13][14]
Evans' oxazolidinones are often the first choice for their reliability and broad applicability. The higher cost is often justified by the exceptional and predictable stereocontrol.
Oppolzer's sultam is a specialist's tool, particularly for asymmetric cycloadditions where it provides outstanding results. Its cost and the sometimes more challenging cleavage can be drawbacks.
Pseudoephedrine represents a highly cost-effective and practical option for asymmetric alkylations, especially on a larger scale. However, its use may be subject to regulatory scrutiny in some regions.
Conclusion: Selecting the Optimal Chiral Auxiliary
The journey to an enantiomerically pure target molecule is paved with critical decisions, and the choice of a chiral auxiliary is paramount. This compound has its place as a chiral building block, but for auxiliary-based asymmetric synthesis, the well-established alternatives presented here offer a broader and more predictable platform for success.
As a senior application scientist, my recommendation is to approach this decision with a clear understanding of your project's specific needs:
-
For unparalleled reliability and a high probability of success in a variety of transformations, Evans' oxazolidinones remain the gold standard.
-
For asymmetric Diels-Alder reactions requiring exquisite stereocontrol, Oppolzer's sultam is a powerful and often unmatched choice.
-
When cost and scalability are primary drivers for an asymmetric alkylation, pseudoephedrine offers a pragmatic and efficient solution.
By carefully considering the mechanistic principles, performance data, and practical aspects outlined in this guide, you are well-equipped to select the optimal chiral auxiliary to propel your research and development endeavors forward with confidence and precision.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Camphorsultam - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Oxazolidinone synthesis [organic-chemistry.org]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 13. Oppolzer's caMphor sultaM | 94594-91-9 [chemicalbook.com]
- 14. Buy Pseudoephedrine hydrochloride | 345-78-8 | >98% [smolecule.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (1R,2R)-2-Amino-1,2-diphenylethanol
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management and disposal of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of (1R,2R)-2-Amino-1,2-diphenylethanol, a chiral amino alcohol widely utilized in asymmetric synthesis. By moving beyond mere procedural lists to explain the underlying principles, this document aims to empower laboratory personnel to manage this chemical waste stream with confidence and scientific integrity.
Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the hazards associated with this compound is paramount. This initial assessment informs every subsequent step of the waste management process, from the selection of personal protective equipment (PPE) to the final disposal route.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2]:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
These classifications necessitate a cautious and well-defined handling and disposal plan to mitigate the risk of exposure to laboratory personnel.
Table 1: GHS Hazard Profile for 2-Amino-1,2-diphenylethanol Stereoisomers
| Hazard Statement | GHS Classification | Source(s) |
| H315: Causes skin irritation | Skin Irritation, Category 2 | [1][2] |
| H319: Causes serious eye irritation | Eye Irritation, Category 2 | [1][2] |
| H335: May cause respiratory irritation | Specific target organ toxicity – single exposure, Category 3 (Respiratory tract irritation) | [1][2] |
It is also crucial to note materials that are incompatible with this compound to prevent dangerous reactions within waste containers. Safety Data Sheets (SDS) consistently list strong oxidizing agents and strong bases as incompatible[3][4][5].
Personal Protective Equipment (PPE)
A foundational element of safe chemical handling is the consistent and correct use of PPE. The following PPE is mandatory when handling waste containing this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A laboratory coat is required. For larger quantities of waste or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH-approved respirator is recommended.
Waste Segregation and Collection: A Step-by-Step Protocol
The cornerstone of a compliant and safe laboratory waste management program is the meticulous segregation of waste streams. Improperly mixed waste can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase disposal costs.
Step 1: Designate a Satellite Accumulation Area (SAA)
In accordance with the Resource Conservation and Recovery Act (RCRA) guidelines, designate an SAA within the laboratory where the waste is generated[6]. This area must be under the control of the laboratory personnel and should be clearly marked.
Step 2: Select an Appropriate Waste Container
Choose a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be in good condition, free from leaks or cracks.
Step 3: Label the Waste Container
Proper labeling is a critical, non-negotiable step. The label on the hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant")
-
The date on which waste was first added to the container.
Step 4: Waste Collection
There are three primary forms of waste to consider for this compound:
-
Solid Waste: Collect unreacted or excess solid this compound in the designated solid waste container.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the chemical should be placed in a designated solid waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or methanol), with the rinsate being collected as hazardous waste. The cleaned glassware can then be washed normally.
-
Solutions: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with incompatible waste streams, particularly those containing strong oxidizing agents or strong bases.
Regulatory Framework and Disposal Pathway
This compound is not explicitly listed as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) RCRA regulations (F, K, P, or U lists)[7][8][9][10][11]. However, this does not automatically classify it as non-hazardous. A chemical waste can be deemed hazardous if it exhibits one of the four characteristics: ignitability, corrosivity, reactivity, or toxicity[12].
Given its properties, it is unlikely to be ignitable, corrosive, or reactive. The toxicity characteristic would require a specific laboratory test (Toxicity Characteristic Leaching Procedure - TCLP). In the absence of this data, and due to its identified hazards as an irritant, it is best practice and a conservative, safe approach to manage it as a hazardous waste.
The only appropriate disposal route for this compound waste is through a licensed hazardous waste disposal company. Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash.
The following diagram illustrates the decision-making and workflow for the disposal of this compound.
Caption: Workflow for the disposal of this compound.
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Small Spills: For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a multi-faceted process that hinges on a comprehensive understanding of its hazards, adherence to established protocols, and a commitment to regulatory compliance. By implementing the procedures outlined in this guide, laboratories can ensure the safety of their personnel, protect the environment, and uphold the principles of responsible scientific practice. This proactive approach to waste management is not merely a logistical necessity but a core tenet of a robust safety culture.
References
- 1. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. epa.gov [epa.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. actenviro.com [actenviro.com]
- 11. wku.edu [wku.edu]
- 12. p2infohouse.org [p2infohouse.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1r,2r)-2-Amino-1,2-diphenylethanol
As researchers and drug development professionals, our work with specialized chemical reagents like (1r,2r)-2-Amino-1,2-diphenylethanol is foundational to innovation. This chiral amino alcohol is a valuable building block in asymmetric synthesis.[1][2] However, its safe and effective use hinges on a robust understanding of its hazard profile and the implementation of meticulous handling protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.
Our approach to safety must be proactive, not reactive. This means understanding the "why" behind each piece of equipment and every procedural step. The protocols outlined here are designed as a self-validating system, grounded in established safety principles to protect you from the specific risks associated with this compound.
Understanding the Hazard Profile: Why PPE is Non-Negotiable
This compound, in its solid, crystalline powder form, presents a triad of primary hazards according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] Acknowledging these is the first step in constructing an effective safety plan.
-
H315 - Causes skin irritation: Direct contact can lead to redness, itching, and inflammation. The causality here is straightforward: the chemical's properties can disrupt the skin's natural barrier, leading to irritation.
-
H319 - Causes serious eye irritation: The eyes are particularly vulnerable. Accidental contact with the dust can cause significant irritation, pain, and potential damage to the cornea.[4][5][6]
-
H335 - May cause respiratory irritation: Inhalation of the fine dust is a primary route of exposure.[3] The particles can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, shortness of breath, and discomfort.[4]
These hazards dictate that our primary goal is to establish effective barriers between the chemical and our bodies. This is the core function of PPE.
The Core Ensemble: Task-Specific PPE Selection
The level of PPE required is not static; it must adapt to the specific task and the associated risk of exposure. A risk-based assessment is crucial. Handling a sealed container requires a different level of protection than weighing out the solid powder or running a reaction.
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection | Engineering Control |
| Storage & Transport | Safety glasses with side shields | Nitrile or Neoprene gloves | Standard lab coat | Not required if container is sealed | General laboratory ventilation |
| Weighing Solid Powder | Chemical safety goggles | Nitrile or Neoprene gloves | Standard lab coat | NIOSH-approved N95 respirator | Chemical fume hood or ventilated balance enclosure |
| Preparing Solutions | Chemical safety goggles and face shield | Nitrile or Neoprene gloves | Standard lab coat | Not required if performed in a fume hood | Chemical fume hood |
| Running Reactions | Chemical safety goggles and face shield | Nitrile or Neoprene gloves | Standard lab coat | Not required if performed in a fume hood | Chemical fume hood |
| Spill Cleanup (Solid) | Chemical safety goggles | Heavy-duty Nitrile or Neoprene gloves | Standard lab coat | NIOSH-approved N95 respirator | Restricted access; ensure ventilation |
Step-by-Step Protocol: Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Eye and Face Protection: Goggles first, then face shield if needed.
-
Gloves: Pull cuffs over the sleeves of the lab coat.
Doffing Sequence (to be performed at the exit of the work area):
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Face Shield and Goggles: Handle by the headband or earpieces.
-
Respirator: Remove without touching the front of the mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in the lab, from receipt to disposal.
Handling and Engineering Controls
The most effective way to prevent exposure is to use engineering controls to contain the hazard at its source.
-
Ventilation: Always handle solid this compound in a certified chemical fume hood or a ventilated balance enclosure.[8][9] This is the primary line of defense against respiratory exposure by capturing dust at the source.[4]
-
Avoiding Dust Formation: Handle the material gently. Use dry, clean-up procedures for any minor spills on the work surface, avoiding sweeping which can aerosolize the dust.[7]
Spill Management
A clear plan for managing spills is essential for laboratory safety.[8]
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: Clear the area if the spill is large.
-
Don Appropriate PPE: Refer to the "Spill Cleanup" section of the PPE table.
-
Containment: Gently cover the spill with an absorbent material suitable for chemical powders. Do NOT use water.
-
Cleanup: Carefully scoop the contained material into a labeled, sealable waste container.[7] Consider using an explosion-proof vacuum for larger quantities.[7]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of contents and containers at an approved waste disposal plant, following all local, state, and federal regulations.[4][6][7][9]
The following diagram illustrates the decision-making process for selecting the appropriate level of engineering and personal protective equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. (1S,2R)-2-Amino-1,2-diphenylethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
